molecular formula C10H7F2NO2 B580585 2-(Difluoromethoxy)quinolin-7-ol CAS No. 1261475-30-2

2-(Difluoromethoxy)quinolin-7-ol

Cat. No.: B580585
CAS No.: 1261475-30-2
M. Wt: 211.168
InChI Key: HDBGWKHLCMCPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)quinolin-7-ol is a high-value fluorinated quinoline derivative with the molecular formula C10H7F2NO2. This compound serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The difluoromethoxy (OCF2H) group is a strategically important motif in modern drug design. It is widely recognized as a metabolically stable bioisostere for common alkoxy groups, which can be susceptible to rapid in vivo demethylation. Incorporating the OCF2H group can significantly improve the metabolic stability, membrane permeability, and overall pharmacokinetic profile of lead compounds . Furthermore, the OCF2H group possesses unique physicochemical properties; it is a competent hydrogen bond donor, a characteristic that is rare among polyfluorinated motifs. This allows it to potentially modulate target engagement and selectivity through specific intermolecular interactions . This compound finds specific application as a key building block in the synthesis of various biologically active molecules. Research indicates that fluorinated quinazoline and quinoline derivatives are extensively investigated for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, a prominent target in anticancer drug development . The structural features of this compound, combining the privileged quinoline scaffold with the versatile difluoromethoxy substituent, make it a valuable reagent for constructing compounds for screening in oncology and other disease areas. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on it as a high-quality intermediate for their exploratory synthesis programs in pharmaceutical and life science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-6-1-3-7(14)5-8(6)13-9/h1-5,10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPDZFAVWWBUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744616
Record name 2-(Difluoromethoxy)quinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261475-30-2
Record name 2-(Difluoromethoxy)quinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)quinolin-7-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of 2-(Difluoromethoxy)quinolin-7-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule (CAS No. 1261475-30-2), this document synthesizes information from closely related analogs and established chemical principles to project its physicochemical properties, propose robust synthetic strategies, and evaluate its potential as a therapeutic agent, particularly in the domain of kinase inhibition. We will explore the strategic incorporation of the difluoromethoxy group, a moiety known to enhance metabolic stability and membrane permeability, onto the versatile quinoline-7-ol scaffold. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising compound.

Introduction: The Strategic Value of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for creating molecules that can interact with a variety of biological targets with high affinity and specificity.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of pharmacological activity, with derivatives exhibiting a broad spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The introduction of fluorine-containing substituents has become a pivotal strategy in modern drug design.[4] The difluoromethoxy (-OCF₂H) group, in particular, is increasingly utilized as a bioisostere for hydroxyl or methoxy groups. Its unique electronic properties and ability to act as a hydrogen bond donor can significantly impact a molecule's potency and target engagement.[5] Crucially, the -OCF₂H group often enhances key pharmacokinetic properties by increasing lipophilicity, which can improve cell membrane permeability, and by blocking sites of oxidative metabolism, leading to a longer in-vivo half-life.[4][6]

This guide focuses on this compound, a molecule that combines the privileged quinoline scaffold with the advantageous difluoromethoxy group. While direct experimental data for this compound is scarce, its structural motifs—a 2-alkoxyquinoline and a quinolin-7-ol—are present in compounds with known biological activity, particularly as kinase inhibitors.[7][8] This document will, therefore, provide a scientifically grounded projection of its properties and potential, empowering researchers to unlock its therapeutic promise.

Physicochemical Properties: An Analog-Based Projection

The introduction of the difluoromethoxy group is expected to significantly increase the lipophilicity (logP) compared to its non-fluorinated hydroxy or methoxy counterparts.[4] This modification is also known to lower the pKa of nearby acidic or basic centers due to the strong electron-withdrawing nature of the fluorine atoms. The phenolic hydroxyl group at the 7-position will confer acidic properties, allowing for salt formation and potentially influencing solubility in aqueous media.

Table 1: Projected Physicochemical Properties of this compound

PropertyProjected Value/CharacteristicRationale & Justification
CAS Number 1261475-30-2Assigned identifier.
Molecular Formula C₁₀H₇F₂NO₂Confirmed by supplier data.
Molecular Weight 211.17 g/mol Calculated from the molecular formula.
Appearance Expected to be an off-white to pale yellow solid.Based on the typical appearance of functionalized quinoline and quinolinol compounds.
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol).The quinoline core is hydrophobic, but the phenolic -OH and the potential for hydrogen bonding with the -OCF₂H group may allow for limited aqueous solubility. Solubility is expected to be high in polar aprotic solvents.
logP (calculated) ~2.0 - 2.5The parent quinolin-7-ol has a logP around 1.5. The -OCF₂H group is significantly more lipophilic than a hydroxyl group, leading to a projected increase.[4]
pKa (acidic) ~8.5 - 9.5 (for the 7-hydroxyl group)Phenolic hydroxyls on quinolines typically have a pKa in this range. The electron-withdrawing effect of the -OCF₂H group may slightly lower this value compared to an unsubstituted quinolin-7-ol.
pKa (basic) ~3.0 - 4.0 (for the quinoline nitrogen)The quinoline nitrogen is a weak base. The potent electron-withdrawing effect of the 2-difluoromethoxy group is expected to significantly reduce its basicity compared to unsubstituted quinoline (pKa ≈ 4.9).
Melting Point (°C) >150 °C (Decomposition may occur at higher temperatures)Highly functionalized aromatic compounds with hydrogen bonding capabilities, like the 7-hydroxyl group, typically have relatively high melting points.

Proposed Synthesis and Methodologies

There is no published, step-by-step synthesis protocol for this compound. However, a logical and robust synthetic route can be designed based on modern synthetic methodologies for quinoline construction and O-difluoromethylation. The proposed strategy involves the initial synthesis of a suitably protected quinolin-2,7-diol intermediate, followed by selective difluoromethylation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the difluoromethoxy group, revealing a key quinoline-2,7-diol intermediate. This intermediate can be accessed through established quinoline synthesis methods, such as the Conrad-Limpach or a related cyclization reaction, starting from a substituted aniline and a β-keto ester.

Retrosynthesis Target This compound Intermediate1 Protected Quinoline-2,7-diol Target->Intermediate1 O-Difluoromethylation Intermediate2 Quinoline-2,7-dione (Carbostyril) Intermediate1->Intermediate2 Protection & Tautomerization Precursor1 m-Anisidine or 3-Methoxyaniline Intermediate2->Precursor1 Conrad-Limpach Cyclization Precursor2 Diethyl Malonate Intermediate2->Precursor2 Conrad-Limpach Cyclization SynthesisWorkflow cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Demethylation cluster_2 Step 3: O-Difluoromethylation A1 3-Methoxyaniline B 7-Methoxyquinolin-2(1H)-one A1->B Conrad-Limpach (Heat) A2 Diethyl Malonate A2->B Conrad-Limpach (Heat) C 7-Hydroxyquinolin-2(1H)-one B->C BBr₃ D This compound C->D ClCF₂CO₂Na, Cs₂CO₃ (Heat in DMF) SignalingPathway cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ADP ADP RTK->ADP P Phosphorylation RTK->P ATP ATP ATP->RTK TargetMol Target Molecule (e.g., this compound) TargetMol->RTK Inhibition Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P->Downstream Outcome Cell Proliferation, Angiogenesis Downstream->Outcome

Sources

Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Technical Guide for 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on N-of-1 Discovery: The compound 2-(Difluoromethoxy)quinolin-7-ol represents a frontier molecule. As of this writing, its specific mechanism of action is not broadly detailed in public-domain literature. This guide, therefore, serves a dual purpose. Firstly, it outlines a robust, scientifically-grounded framework for the systematic elucidation of the mechanism of action for any novel small molecule inhibitor, using this compound as our model candidate. Secondly, it synthesizes established principles from related, well-characterized quinoline-based kinase inhibitors to construct a plausible, data-driven hypothetical mechanism to guide initial investigations.[1][2]

This document is intended for drug discovery scientists and researchers. It provides not just protocols, but the strategic rationale behind them, empowering research teams to navigate the complexities of target identification, validation, and pathway analysis with scientific rigor.

Part 1: Foundational Assessment & Target Class Hypothesis

The initial step in characterizing a novel compound is to form a strong, evidence-based hypothesis about its molecular target. The chemical structure of this compound provides critical starting clues.

Structural Rationale for Kinase Inhibition:

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors.[2][3] Its aromatic, heterocyclic nature makes it an effective framework for engaging the ATP-binding pocket of protein kinases.[4][5] Numerous FDA-approved drugs, such as Bosutinib and Lapatinib, feature a quinoline core and function as tyrosine kinase inhibitors (TKIs).[4][6] The difluoromethoxy group is a bioisostere of the methoxy group, often introduced to improve metabolic stability and modulate potency.[7]

Based on this structural analysis, the primary hypothesis is that This compound functions as a protein kinase inhibitor. The initial experimental phase is designed to test this hypothesis broadly before narrowing down to specific kinase targets.

Part 2: Target Identification and Validation Workflow

A multi-pronged approach is essential for confidently identifying a drug's target and understanding its mechanism.[8][9] This involves a combination of broad, unbiased screening followed by specific, hypothesis-driven validation experiments.

To test the kinase inhibitor hypothesis, a broad screening against a panel of kinases is the most efficient first step. This provides a global view of the compound's selectivity and potency.[10][11]

Experimental Protocol: Kinome Profiling Assay

This protocol describes a generalized approach for assessing the inhibitory activity of a compound against a large panel of protein kinases.

  • Objective: To determine the inhibitory concentration (IC50) of this compound against a diverse panel of human kinases.

  • Methodology: A variety of commercial services and in-house platforms are available for kinome profiling.[10][12] These assays typically measure the amount of ATP consumed or ADP produced during the kinase reaction.[13][14]

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO.

    • Assay Execution: The compound dilutions are added to multi-well plates containing individual recombinant kinases, a suitable substrate (peptide or protein), and ATP. The reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at room temperature.[14]

    • Detection: A detection reagent is added to stop the kinase reaction and generate a signal (luminescence, fluorescence) that is inversely proportional to kinase activity.[15]

    • Data Analysis: The signal is read on a plate reader. The percentage of inhibition for each compound concentration is calculated relative to vehicle (DMSO) controls. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Data Presentation: Hypothetical Kinome Profiling Results

The table below illustrates a potential outcome of a kinome profiling screen, highlighting a strong inhibitory effect on a specific kinase family.

Kinase TargetIC50 (nM)Kinase Family
EGFR25Receptor Tyrosine Kinase
HER245Receptor Tyrosine Kinase
SRC850Non-receptor Tyrosine Kinase
CDK2>10,000Cyclin-Dependent Kinase
MAPK1>10,000Mitogen-Activated Protein Kinase

This is representative data and does not reflect actual experimental results for the specified compound.

Interpretation and Next Steps:

The hypothetical data suggests that this compound is a potent and selective inhibitor of the ErbB family of receptor tyrosine kinases, particularly EGFR and HER2. The subsequent experiments will focus on validating these as direct targets and elucidating the downstream cellular consequences of their inhibition.

After identifying putative targets, the next critical phase is to confirm that the compound engages these targets within a cellular context and produces a relevant biological effect.[16][17]

Experimental Protocol: Cell Viability Assay

This protocol measures the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the hypothesized target (e.g., EGFR).

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines with varying EGFR expression/mutation status.

  • Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP as an indicator of metabolically active cells.[18][19]

    • Cell Seeding: Seed cancer cells (e.g., A431 - EGFR overexpressing, NCI-H1975 - EGFR T790M mutant) into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

    • Assay Procedure:

      • Equilibrate the plate to room temperature for 30 minutes.

      • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[19]

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the GI50 value.

Data Presentation: Hypothetical Cell Viability Results

Cell LineRelevant GenotypeGI50 (nM)
A431EGFR Overexpression50
NCI-H1975EGFR L858R/T790M80
MCF-7Low EGFR Expression>5,000

This is representative data and does not reflect actual experimental results for the specified compound.

Interpretation:

The hypothetical data shows that the compound selectively inhibits the growth of cell lines dependent on EGFR signaling, further supporting the hypothesis that EGFR is a key cellular target.

Part 3: Delineating the Downstream Signaling Pathway

Confirming that the compound inhibits the target kinase is crucial, but understanding the downstream consequences of this inhibition is what truly defines the mechanism of action. Western blotting is the cornerstone technique for this analysis.[20][21]

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Objective: To assess the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK) following treatment with this compound.

  • Methodology:

    • Cell Treatment and Lysis: Culture A431 cells and treat with varying concentrations of the compound for a specified time (e.g., 2 hours). After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of each protein sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[22][23]

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.[20]

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Visualization of the Targeted Pathway and Experimental Logic

The following diagrams illustrate the hypothesized signaling pathway and the overall experimental workflow designed to elucidate the compound's mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Downstream Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Downstream Effects Compound This compound Compound->EGFR Inhibition EGF EGF EGF->EGFR Activation

Caption: Hypothesized EGFR signaling pathway inhibited by the compound.

Experimental_Workflow start Start: Novel Compound This compound hypothesis Hypothesis Generation (Structural Analysis: Quinoline Core -> Kinase Target) start->hypothesis kinome Step 1: Target Identification (Kinome-wide Profiling) hypothesis->kinome cellular Step 2: Cellular Validation (Cell Viability Assays) kinome->cellular pathway Step 3: Pathway Analysis (Western Blot for p-EGFR, p-AKT, p-ERK) cellular->pathway conclusion Conclusion: Mechanism of Action Elucidated pathway->conclusion

Caption: Workflow for elucidating the mechanism of action.

Part 4: Conclusion and Future Directions

This guide presents a systematic and logical framework for elucidating the mechanism of action of this compound, built upon the strong hypothesis that it functions as a kinase inhibitor. The proposed workflow, moving from broad, unbiased screening to specific cellular and pathway-level validation, represents a best-practice approach in modern drug discovery.[8][24]

Successful execution of these experiments would confirm that this compound is a direct inhibitor of a specific kinase (hypothetically EGFR), demonstrate its efficacy in relevant cellular models, and verify its impact on downstream signaling pathways that control cell proliferation and survival. These findings would provide a comprehensive understanding of its mechanism of action and a solid foundation for further preclinical development.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Hsiao, Y., & Hung, H. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8888.
  • Do, D. V., & Arijit, A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Broad Institute. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.
  • Archer, T. C., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 976.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
  • Noble Life Sciences. (n.d.).
  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Brown, C. J., & Kett, N. M. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 315.
  • Crestone, Inc. (2024).
  • BenchChem. (2025).
  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 30(14), 3456.
  • van der Pijl, R., & van den Heuvel, L. (2009). Kinome Profiling. The Open Proteomics Journal, 2, 29-37.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7860-7878.
  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323.
  • SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules. SmallMolecules.com.
  • de Oliveira, R. B., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1640.
  • The World Of Biochemistry. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.
  • Harris, B. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17753.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Quílez-Álvarez, A., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 12, 965259.
  • Al-Suwaidan, I. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(34), 23456-23478.
  • Musso, L., et al. (2019).
  • BenchChem. (n.d.). Protocol for Olverembatinib cell viability assay (e.g., MTT, CellTiter-Glo). BenchChem.
  • ResearchGate. (2025). Kinome Profiling of Clinical Cancer Specimens.
  • Abcam. (n.d.). Western blot protocol. Abcam.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Proteintech Group. (n.d.). Western Blot Protocol. Proteintech.
  • El-Sayed, N. F., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17894-17919.
  • Dohle, W., et al. (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. ChemMedChem, 17(22), e202200408.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
  • Yang, Z., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 285, 117466.
  • Dohle, W., et al. (2022).
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Novus Biologicals.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie.
  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. Crestone, Inc..

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of a specific analogue, 2-(difluoromethoxy)quinolin-7-ol (CAS No. 1261475-30-2). Due to a lack of extensive published experimental data for this particular molecule, this document integrates established knowledge of quinoline chemistry with predictive modeling to offer a robust profile. We will delve into the structural and electronic characteristics, predictable physicochemical parameters such as pKa, lipophilicity (logP), and aqueous solubility, and outline the standard analytical methodologies for their empirical determination. This guide is designed to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize and evaluate this compound in their scientific endeavors.

Introduction to this compound

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and target engagement. The hydroxyl group at the 7-position can influence solubility and provides a potential site for further chemical modification. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in assessing its potential as a drug candidate or a pharmacological tool.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

PropertyPredicted ValueMethod/SourceSignificance in Drug Discovery
Molecular Formula C₁₀H₇F₂NO₂-Defines the elemental composition and molecular weight.
Molecular Weight 211.17 g/mol CalculatedInfluences diffusion, bioavailability, and formulation.
XlogP 2.2PubChemA measure of lipophilicity, affecting membrane permeability and solubility.[2]
pKa (most acidic) ~8-9 (Phenolic OH)Predicted (based on phenol and quinoline derivatives)Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding.[3][4]
pKa (most basic) ~4-5 (Quinoline N)Predicted (based on quinoline derivatives)Influences the ionization state in acidic environments like the stomach.[3][4]
Aqueous Solubility Low to moderatePredicted (based on logP and structure)A critical factor for oral bioavailability and formulation development.[5][6]

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected spectral characteristics based on the analysis of similar quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the positions of the difluoromethoxy and hydroxyl groups. The proton of the hydroxyl group may be broad and its chemical shift solvent-dependent. The difluoromethyl proton will likely appear as a triplet due to coupling with the two fluorine atoms.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and -withdrawing effects of the substituents.[9]

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a signal for the difluoromethoxy group, providing information about its electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3600O-HStretching (broad)
3000-3100Aromatic C-HStretching
1500-1600C=C and C=NAromatic ring stretching
1000-1300C-O and C-FStretching

Data based on typical values for quinoline and substituted aromatic compounds.[1][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the structure. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN from the heterocyclic ring. The difluoromethoxy group may also undergo characteristic fragmentation.[13][14][15][16][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to substitution and the solvent environment.[18][19][20][21]

Experimental Protocols for Physicochemical Property Determination

The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Acid Dissociation Constants (pKa)

The pKa values are crucial for understanding the ionization state of a molecule at different pH values.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare stock solution of compound in DMSO add_aliquot Add aliquot of stock to each buffer solution prep_sample->add_aliquot prep_buffer Prepare a series of buffers with varying pH prep_buffer->add_aliquot measure_uv Measure UV-Vis spectrum at each pH add_aliquot->measure_uv plot_data Plot absorbance vs. pH at a specific wavelength measure_uv->plot_data fit_curve Fit data to a sigmoidal curve plot_data->fit_curve determine_pka Determine pKa from the inflection point fit_curve->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation for Measurement: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance versus pH and fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.[22][23][24]

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis dissolve Dissolve compound in octanol-saturated water or water-saturated octanol mix Mix equal volumes of the octanol and aqueous phases dissolve->mix shake Shake vigorously for a set period (e.g., 24h) mix->shake separate Allow phases to separate shake->separate sample_phases Sample both octanol and aqueous phases separate->sample_phases quantify Quantify compound concentration in each phase (e.g., by HPLC-UV) sample_phases->quantify calculate Calculate logP = log([C]octanol/[C]water) quantify->calculate

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in one of the phases.

  • Partitioning: Mix equal volumes of the octanol and aqueous phases in a sealed container.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[25][26][27][28][29]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid compound to aqueous buffer (e.g., pH 7.4) shake Shake at a constant temperature for a prolonged period (e.g., 24-48h) add_excess->shake filter Filter to remove undissolved solid shake->filter quantify Quantify concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV) filter->quantify

Caption: Workflow for thermodynamic aqueous solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to an aqueous buffer of a specific pH (e.g., physiological pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV. This concentration represents the thermodynamic solubility at that pH.[30][31][32][33][34]

Conclusion

While experimental data for this compound is currently limited, this technical guide provides a comprehensive predictive profile and a clear roadmap for its empirical characterization. The presented physicochemical properties, based on established principles of quinoline chemistry and computational predictions, offer a solid foundation for researchers. The detailed experimental protocols provide practical guidance for obtaining the necessary empirical data to validate these predictions and to further understand the behavior of this promising molecule in biological and chemical systems. As research on this and similar compounds progresses, a deeper understanding of their structure-property relationships will undoubtedly emerge, paving the way for new discoveries in drug development and beyond.

References

  • Nowakowska, Z., & Kamińska, E. (2010). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 64(5).
  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

  • Li, X., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(12), 4791.
  • Kopacz, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(15), 4988.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Ugur, I., et al. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

  • Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 234-241.
  • Capparelli, E., et al. (2021).
  • Schulman, S. G., & Sanders, M. J. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867-871.
  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • Pakistan Atomic Energy Commission. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

  • Brown, D. G., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
  • MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Palmer, D. S., et al. (2007). Random forest models to predict aqueous solubility.
  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

  • Avdeef, A., & Tsinman, K. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Pharmaceutics, 14(12), 2736.
  • Semantic Scholar. (1973). Experimental determination of pKa values by use of NMR chemical shift. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Computed values for prediction parameters of quinoline. Retrieved from [Link]

  • ChemRxiv. (2022). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
  • Kumar, A., et al. (2012). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. Medicinal Chemistry Research, 21(10), 2961-2971.
  • PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]

  • arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

  • ADMET and DMPK. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • OUCI. (n.d.). A systematic review of various pKa determination techniques. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Retrieved from [Link]

  • ResearchGate. (2019). Experimental lipophilicity for beyond Rule of 5 compounds. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic scaffolds are of paramount importance. The compound 2-(Difluoromethoxy)quinolin-7-ol (CAS: 1261629-51-9, Formula: C₁₀H₇F₂NO, MW: 195.17) represents a key building block, merging the biologically significant quinoline core with the metabolically robust difluoromethoxy group.[1] This unique combination necessitates a rigorous and multi-faceted analytical approach to ensure structural integrity, purity, and stability.

This guide provides a comprehensive framework for the spectral analysis of this compound, moving beyond rote procedures to explain the causality behind methodological choices. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to build a complete analytical profile of the molecule. A key consideration throughout this analysis is the potential for keto-enol tautomerism, where the molecule could exist in equilibrium with its 7-(difluoromethoxy)-1H-quinolin-2-one form, influencing its spectral and chromatographic behavior.[2]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential for complete assignment.

Expert Insight: Why a Multi-Nuclear Approach?

A simple ¹H NMR is insufficient for quinoline derivatives due to the complex spin-spin coupling in the aromatic regions.[3] Furthermore, the presence of the -OCHF₂ group introduces unique C-F and H-F couplings that require direct observation through ¹³C and ¹⁹F NMR to resolve structural ambiguities and confirm the presence of this critical functional group.[4][5]

Diagram: Comprehensive Analytical Workflow

The following diagram illustrates the integrated workflow for the complete characterization of this compound.

Caption: Integrated workflow for structural analysis and purity assessment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial map of the proton environment. The difluoromethoxy group proton is a key diagnostic signal.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar molecule and to allow observation of the exchangeable phenolic -OH proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Notes
-OH 9.5 - 11.0 broad singlet - Exchangeable proton, position is concentration-dependent.
H4 8.5 - 8.7 doublet J ≈ 8.5 Hz Downfield due to proximity to quinoline nitrogen.
H5 7.8 - 8.0 doublet J ≈ 9.0 Hz Part of the carbocyclic ring system.
H8 7.3 - 7.5 doublet J ≈ 2.5 Hz Ortho to the hydroxyl group.
H3 7.2 - 7.4 doublet J ≈ 8.5 Hz Coupled to H4.
H6 7.1 - 7.3 dd J ≈ 9.0, 2.5 Hz Coupled to both H5 and H8.

| -OCHF₂ | 6.7 - 7.2 | triplet | J(H,F) ≈ 73 Hz | Highly characteristic triplet due to coupling with two fluorine atoms.[4] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon of the -OCHF₂ group provides a unique signature.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (~100 MHz).

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, but C-F coupling will remain.[5]

  • Processing: Process the data similarly to the ¹H spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Multiplicity (C-F) Coupling Constant (J) Notes
C7 155 - 160 singlet - Carbon bearing the -OCHF₂ group.
C2 150 - 155 singlet - Carbon adjacent to the nitrogen.
C9 (bridgehead) 145 - 150 singlet -
C4 135 - 140 singlet -
C5 125 - 130 singlet -
C10 (bridgehead) 120 - 125 singlet -
C6 118 - 122 singlet -
-OCHF₂ 113 - 118 triplet J(C,F) ≈ 260 Hz Diagnostic triplet with large one-bond C-F coupling.[4]
C3 110 - 115 singlet -

| C8 | 105 - 110 | singlet | - | |

¹⁹F NMR Spectral Analysis

¹⁹F NMR provides direct and highly sensitive detection of the fluorine atoms.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample.

  • Instrument: A multinuclear NMR spectrometer equipped with a fluorine probe.

  • Acquisition: Acquire a standard ¹⁹F spectrum. No decoupling is necessary.

  • Processing: Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.

Predicted ¹⁹F NMR Data The spectrum is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms coupling to the single proton of the difluoromethoxy group.

  • Predicted δ: -80 to -95 ppm

  • Multiplicity: Doublet

  • Coupling Constant: J(F,H) ≈ 73 Hz

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of this compound and for quantifying impurities. A well-developed reverse-phase (RP-HPLC) method is critical for quality control.

Expert Insight: Method Development Strategy

The goal is a self-validating system that provides sharp, symmetrical peaks with good resolution from any potential impurities. We start with a generic gradient to probe the retention behavior and then optimize. Using a C18 column is a robust starting point for this moderately polar, aromatic compound.[6][7] The mobile phase is acidified with formic acid, which ensures the phenolic hydroxyl is protonated and sharpens the peak shape, while also being compatible with mass spectrometry.[8]

Diagram: HPLC Method Development Workflow

HPLC_Development start Start: Define Analytical Goal (Purity Assay) step1 Step 1: Column Selection Select C18 Column (e.g., 150 x 4.6 mm, 5 µm) start->step1 step2 Step 2: Mobile Phase Screening A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN step1->step2 step3 Step 3: Gradient Elution Run a fast scouting gradient (e.g., 5-95% B over 15 min) step2->step3 step4 Step 4: Analyze Result Is retention time appropriate? Is peak shape good? Are impurities resolved? step3->step4 step5 Step 5: Optimization Adjust gradient slope and/or start/end %B to improve resolution step4->step5 No step6 Step 6: Final Method Isocratic or optimized gradient (e.g., 25 min run time) step4->step6 Yes step5->step3 Re-run validation Validate Method (Linearity, Precision, Accuracy) step6->validation

Caption: Iterative workflow for robust HPLC method development.

Protocol: RP-HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions: The table below outlines a robust starting point for analysis.

Typical HPLC Method Parameters

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard reverse-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% (v/v) Formic Acid in Water Provides protons for good peak shape and MS compatibility.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile Standard organic solvent for reverse-phase.
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Gradient 10% B to 90% B over 20 minutes A broad gradient ensures elution of the main peak and any impurities.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL

| Detection | UV at 254 nm | A common wavelength for aromatic systems; a full UV-Vis scan (200-400 nm) is recommended during development to find the optimal wavelength. |

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive confirmation of molecular weight and, with high-resolution instrumentation (HRMS), the elemental composition.

Expert Insight: Ionization and Mass Analysis

The structure of this compound contains both a basic nitrogen atom (in the quinoline ring) and an acidic phenolic proton. This makes it an excellent candidate for analysis by Electrospray Ionization (ESI) in both positive and negative modes.

  • Positive Ion Mode (ESI+): The quinoline nitrogen will readily accept a proton, forming the [M+H]⁺ ion.

  • Negative Ion Mode (ESI-): The phenolic hydroxyl group can be deprotonated to form the [M-H]⁻ ion. Observing the correct mass in both modes provides extremely high confidence in the identity of the compound. LC-MS is particularly crucial for analyzing fluorinated compounds to confirm that the desired fluorination has occurred.[9][10]

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap for HRMS).

  • LC Method: Use the HPLC method developed in the previous section. The use of formic acid as a mobile phase modifier is ideal for ESI-MS.

  • MS Parameters (Source):

    • Ionization Mode: ESI, run in separate positive and negative ion modes.

    • Capillary Voltage: ~3.5 kV (positive), ~3.0 kV (negative).

    • Gas Flow/Temp: Optimize based on instrument manufacturer recommendations.

  • MS Parameters (Analyzer):

    • Scan Range: m/z 50 - 500.

    • Analysis: Full scan mode to detect the molecular ion.

Expected LC-MS Data Given the molecular formula C₁₀H₇F₂NO, the expected exact masses are:

Ion Formula Calculated Monoisotopic Mass (m/z)
[M+H]⁺ [C₁₀H₈F₂NO]⁺ 196.0568

| [M-H]⁻ | [C₁₀H₆F₂NO]⁻ | 194.0421 |

Confirmation via HRMS: A measured mass within 5 ppm of the calculated mass provides unambiguous confirmation of the elemental composition.

Conclusion

The comprehensive analysis of this compound is achieved not by a single technique, but by the logical and synergistic application of NMR, HPLC, and LC-MS. NMR spectroscopy provides the definitive structural blueprint, HPLC establishes purity with high precision, and LC-MS confirms the molecular identity with certainty. This integrated analytical workflow ensures that researchers and developers can proceed with confidence in the quality and integrity of this valuable chemical entity, underpinning the reliability and reproducibility of their scientific endeavors.

References

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from TSI Journals. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from SIELC Technologies. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • Reddit. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from Reddit. [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • ResearchGate. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from SIELC Technologies. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from LCGC International. [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Retrieved from NIH. [Link]

  • The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from The Royal Society of Chemistry. [Link]

  • University of Aberdeen. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Retrieved from University of Aberdeen. [Link]

  • RWTH Publications. (n.d.). The influence of fluorine spin-diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. Retrieved from RWTH Publications. [Link]

  • YouTube. (2023). From target analysis and non-target screening of poly/per-fluorinated compounds by LC-HRMS. Retrieved from YouTube. [Link]

  • PubMed. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,.... Retrieved from ResearchGate. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from Magritek. [Link]

  • PubChemLite. (n.d.). 7-(difluoromethoxy)quinolin-2-ol (C10H7F2NO2). Retrieved from PubChemLite. [Link]

Sources

The Strategic Incorporation of Fluorine in Quinoline Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Quinoline Nucleus and the Transformative Power of Fluorine

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its inherent planarity and ability to intercalate with biomacromolecules have made it a privileged structure in drug design.[2] The strategic introduction of fluorine atoms into this versatile nucleus has ushered in a new era of quinoline-based therapeutics, significantly enhancing their pharmacological profiles.[3][4] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3][5] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of fluorinated quinoline derivatives, offering valuable insights for researchers and professionals in drug development.

I. Synthetic Strategies for Fluorinated Quinolines: Classical Methods and Modern Innovations

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing reliable routes to this scaffold. These methods can be adapted for the synthesis of fluorinated analogues by utilizing appropriately fluorinated starting materials.

The Gould-Jacobs Reaction: A Versatile Approach to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives, which are key intermediates in the production of many fluoroquinolone antibiotics.[6][7] The reaction proceeds through the condensation of a fluorinated aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6][8]

  • Condensation: In a round-bottom flask, combine the fluorinated aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

  • Solvent Removal: Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the intermediate in a high-boiling point solvent, such as diphenyl ether. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes to induce intramolecular cyclization.

  • Isolation: Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Addition of a non-polar solvent like hexane can aid precipitation. Collect the solid by filtration.

  • Hydrolysis & Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by decarboxylation at high temperatures to yield the 4-hydroxyquinoline.[6]

Causality Insight: The high temperature required for cyclization is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring. The choice of a high-boiling solvent like diphenyl ether is critical to achieve and maintain this temperature.

  • Reaction Setup: In a 2.5 mL microwave vial, add the fluorinated aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess malonate serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300 °C for a specified time (typically 5-15 minutes).

  • Isolation: Cool the vial to room temperature, allowing the product to precipitate.

  • Purification: Filter the solid product and wash with cold acetonitrile. Dry the product under vacuum.

Causality Insight: Microwave irradiation dramatically reduces reaction times by efficiently and rapidly heating the reaction mixture to the high temperatures required for cyclization, often leading to improved yields and cleaner reactions compared to conventional heating.[9]

Other Notable Synthetic Methods

Several other classical methods are employed for quinoline synthesis and can be adapted for fluorinated derivatives:

  • Skraup Synthesis: This reaction involves the synthesis of quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[10]

  • Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[11]

  • Conrad-Limpach-Knorr Synthesis: This synthesis produces 4-hydroxyquinolines from anilines and β-ketoesters.[12]

II. Diverse Biological Activities of Fluorinated Quinolines

The incorporation of fluorine has led to the discovery of quinoline derivatives with a broad spectrum of biological activities, extending far beyond the well-known antibacterial agents.

Antibacterial Activity: The Fluoroquinolone Saga

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13][14] The fluorine atom at the C-6 position is crucial for their potent antibacterial activity.[15]

Fluoroquinolones stabilize the covalent complex between the topoisomerase enzyme and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[16][17] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[16]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer Activity: A New Frontier for Fluorinated Quinolines

Fluorinated quinoline derivatives have emerged as promising anticancer agents, exhibiting activity against a range of cancer cell lines.[2][13][18] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[19][20][21]

Several studies have shown that fluorinated quinolines can induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS).[13][18] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately apoptosis.

Anticancer_ROS_Mechanism Fluorinated_Quinoline Fluorinated_Quinoline Cancer_Cell Cancer Cell Fluorinated_Quinoline->Cancer_Cell ROS_Generation Increased ROS Production Cancer_Cell->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: ROS-mediated anticancer mechanism of fluorinated quinolines.

Quinoline-based compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[20][21]

Kinase_Inhibition_Pathway Fluorinated_Quinoline Fluorinated_Quinoline PI3K PI3K Fluorinated_Quinoline->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorinated quinolines.

The following table summarizes the in vitro anticancer activity of representative fluorinated quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
6a MDA-MB-468 (Breast)4.0[13]
6b MDA-MB-468 (Breast)5.0[13]
6d MDA-MB-468 (Breast)4.0[13]
6f MDA-MB-468 (Breast)2.5-5[13]
10g Human Tumor Cell Lines< 1.0[22]
45 NCI, MCF-7, HEK-293Micromolar range[23]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in the cell culture medium. Add 100 µL of the compound-containing medium to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated from the dose-response curve.

Antifungal and Antimalarial Activities

Fluorinated quinolines have also demonstrated significant potential as antifungal and antimalarial agents.

Several novel fluorinated quinoline analogs have shown good antifungal activity against various phytopathogenic fungi.[14][16] For example, certain derivatives exhibited potent activity against S. sclerotiorum and R. solani.[14][16] The mechanism of action for some of these compounds involves causing abnormal morphology of cell membranes, leading to increased permeability and release of cellular contents.[24][25]

CompoundFungal StrainActivityReference
2b, 2e, 2f, 2k, 2n S. sclerotiorum>80% inhibition at 50 µg/mL[14][16]
2g R. solani80.8% inhibition at 50 µg/mL[14][16]
Ac12 S. sclerotiorumEC50 = 0.52 µg/mL[24][25]
Ac12 B. cinereaEC50 = 0.50 µg/mL[24][25]

The quinoline core is central to many antimalarial drugs, and fluorination has been explored to enhance their efficacy, particularly against drug-resistant strains of Plasmodium falciparum.[1][3] The presence of a trifluoromethyl group has been shown to be comparable in potency to chloroquine.[3]

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective fluorinated quinoline derivatives.

  • Position of Fluorine: The position of the fluorine substituent on the quinoline ring significantly impacts biological activity. For instance, in fluoroquinolone antibiotics, a fluorine atom at the C-6 position is critical for high antibacterial potency.[15] In some anticancer derivatives, fluorine at the meta or para position of a phenyl substituent influences cytotoxicity.[13]

  • Nature of Substituents: The type of substituent at other positions of the quinoline ring also plays a crucial role. For example, in a series of anticancer quinolines, a large and bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position were found to be beneficial for antiproliferative activity.[22]

  • Ester Group Importance: In certain anticancer fluorinated quinolines, the presence of an ester group was found to be critical for their activity, as the hydrolyzed analogues were inactive.[13]

IV. Challenges and Future Perspectives

Despite the significant advances in the field of fluorinated quinoline derivatives, challenges remain. The development of drug resistance, particularly for antibacterial and antimalarial agents, necessitates the continuous design of new compounds with novel mechanisms of action. For anticancer agents, improving selectivity for cancer cells over normal cells to minimize side effects is a key objective.

The future of fluorinated quinoline research lies in the exploration of novel substitution patterns, the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores, and a deeper understanding of their mechanisms of action at the molecular level. The continued application of modern synthetic techniques, such as microwave-assisted synthesis, will undoubtedly accelerate the discovery and development of the next generation of fluorinated quinoline-based therapeutics.

V. References

  • Yadav, A., Saini, S., Singh, M., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Synthesis, Antifungal Activity, and SAR Study of Some New 6-Perfluoropropanyl Quinoline Derivatives. Semantic Scholar. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. [Link]

  • Sun, N., Liu, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]

  • Yadav, A., Saini, S., Singh, M., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ResearchGate. [Link]

  • Yadav, A., Saini, S., Singh, M., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PubMed. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed. [Link]

  • Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. PubMed. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. ACS Publications. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Semantic Scholar. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. National Institutes of Health. [Link]

  • (PDF) Quinoline-Based Antifungals. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]

  • Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. PubMed. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. ResearchGate. [Link]

  • Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. National Institutes of Health. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Antimalarials based on 4-aminoquinoline leads. ResearchGate. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health. [Link]

  • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. ResearchGate. [Link]

  • The fluorinated quinolones. PubMed. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

Sources

The Multifaceted Therapeutic Potential of Novel Quinoline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant drugs. Its inherent structural features and synthetic tractability have made it a privileged motif in the quest for novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of emerging quinoline compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecular mechanisms, outlines detailed experimental protocols, and synthesizes critical structure-activity relationship (SAR) insights to empower the rational design of next-generation quinoline-based therapeutics.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Novel quinoline derivatives have demonstrated remarkable efficacy against a spectrum of cancers by targeting key molecular machinery involved in tumor progression. Their mechanisms of action are diverse, ranging from the induction of programmed cell death to the inhibition of critical signaling cascades.

Molecular Mechanisms of Anticancer Action

1.1.1. Induction of Apoptosis: A primary mechanism by which quinoline compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the quinoline derivative PQ1 has been shown to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in breast cancer cells[1][2]. This dual activation leads to the downstream activation of executioner caspases, such as caspase-3, culminating in cell death[1][2]. Furthermore, some quinoline derivatives can modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and initiating the apoptotic cascade[3].

1.1.2. Kinase Inhibition: Aberrant kinase signaling is a hallmark of many cancers, and quinoline derivatives have emerged as potent inhibitors of various oncogenic kinases.[4][5] These compounds can target key signaling pathways crucial for tumor growth and survival, including:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell proliferation, survival, and angiogenesis. Certain quinoline derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[6]

  • RAF/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation, and its dysregulation is common in many cancers. Quinoline-based inhibitors can disrupt this pathway, leading to the suppression of tumor growth.[5]

  • Receptor Tyrosine Kinases (RTKs): Quinoline scaffolds have been successfully utilized to develop inhibitors of RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical for tumor angiogenesis and metastasis.[7]

1.1.3. DNA Methyltransferase (DNMT) Inhibition: Epigenetic modifications, particularly DNA methylation, play a crucial role in cancer development by silencing tumor suppressor genes. Novel quinoline compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[8] By inhibiting DNMTs, these compounds can lead to the re-expression of silenced tumor suppressor genes, thereby restoring normal cellular function and inducing cancer cell death.[8][9] Some quinoline-based DNMT inhibitors act by interacting with the DNA substrate, while others may also induce the degradation of DNMT proteins.[8][10]

1.1.4. Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

Signaling Pathway: Quinoline-Induced Apoptosis

Quinoline Quinoline Compound Extrinsic Extrinsic Pathway Quinoline->Extrinsic Intrinsic Intrinsic Pathway Quinoline->Intrinsic Casp8 Caspase-8 Activation Extrinsic->Casp8 Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Quinoline compounds can trigger apoptosis through both extrinsic and intrinsic pathways.

Experimental Protocols for Anticancer Activity Assessment

1.2.1. In Vitro Cytotoxicity Assay (MTT Assay): This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[13]

  • Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14][15]

    • Compound Treatment: Prepare serial dilutions of the test quinoline compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).[14]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[14]

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

1.2.2. Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

  • Protocol:

    • Cell Treatment: Treat cancer cells with the quinoline compound at various concentrations for a defined period.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to preserve their cellular structures.

    • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of individual cells is measured, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

1.2.3. Apoptosis Assay (Annexin V-FITC/PI Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cancer cells with the quinoline compound.

    • Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, in quinolinone-core compounds, the presence of electron-withdrawing groups such as fluoro, chloro, and nitro has been shown to enhance anticancer activity compared to electron-donating groups like methyl and methoxy.[16] In the case of quinoline-chalcone hybrids, the hybridization strategy itself can lead to synergistic effects, with these compounds often targeting tubulin polymerization or acting as kinase inhibitors.[12][17]

Representative Anticancer Quinoline Derivatives Cancer Cell Line Activity (IC50) Mechanism of Action
Compound 12c (Combretastatin A-4 analogue)MCF-7, HL-60, HCT-116, HeLa0.010 - 0.042 µMTubulin polymerization inhibition, Apoptosis induction
Compound 2a (DNMT inhibitor)U937, HL600.7 µM, 0.2 µMDNMT inhibition and degradation
Compound 29 (Tubulin inhibitor)K562Low micromolarTubulin depolymerization, Apoptosis induction

Antimicrobial Activities: Combating Infectious Diseases

Quinoline derivatives have a long and successful history as antimicrobial agents, with some of the earliest and most effective antimalarial drugs belonging to this class. Modern research continues to unveil the potent antibacterial and antifungal properties of novel quinoline compounds.

Molecular Mechanisms of Antimicrobial Action

2.1.1. Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV: The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[18][19] These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[17][20] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

2.1.2. Antifungal Activity: Cell Wall and Membrane Disruption: The antifungal mechanisms of quinoline derivatives are less well-defined but appear to involve the disruption of fungal cell integrity. Studies on 8-hydroxyquinoline derivatives have shown that they can damage the fungal cell wall and compromise the functional integrity of the cytoplasmic membrane.[8] For instance, clioquinol has been observed to damage the cell wall of Candida albicans, while other derivatives affect the cytoplasmic membrane.[8] Some quinolones are also being investigated for their ability to inhibit fungal enzymes like lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.[21]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Compound Quinoline Compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Readout Visual/Spectrophotometric Readout Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline compounds.

Experimental Protocols for Antimicrobial Susceptibility Testing

2.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This is the gold-standard method for determining the MIC of an antimicrobial agent.[10]

  • Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[7]

  • Protocol:

    • Preparation of Reagents: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (bacterium or fungus) in the appropriate broth medium.[3][10]

    • Serial Dilution: Perform a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate containing the broth medium.[7][10]

    • Inoculation: Add the standardized microbial inoculum to each well.[7][10]

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[7][10]

    • Reading Results: After incubation, visually inspect the wells for turbidity (growth) or use a spectrophotometer to measure absorbance. The MIC is the lowest concentration in which no growth is observed.[7][10]

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of quinolones is significantly influenced by substituents at various positions of the quinoline nucleus. The 3-carboxylate and 4-carbonyl groups are considered essential for activity.[18] A cyclopropyl group at position 1 is often optimal.[18] Fluorination at position 6 is a common feature of many potent fluoroquinolones. Substituents at positions 5, 7, and 8 can modulate the spectrum of activity and potency against different bacterial species.[16][18] For antifungal quinolines, modifications at positions C-2, C-4, and C-6 have been shown to influence their activity against yeasts and filamentous fungi.[11]

Representative Antimicrobial Quinoline Derivatives Microorganism Activity (MIC) Mechanism of Action
CiprofloxacinVarious bacteriaVariesDNA gyrase/Topoisomerase IV inhibition
ClioquinolCandida albicans, DermatophytesVariesCell wall/membrane damage
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus, Mycobacterium tuberculosis2 µg/mL, 10 µg/mLNot fully elucidated

Antiviral Activities: Targeting Viral Replication

The quinoline scaffold has also demonstrated significant promise in the development of antiviral agents, particularly against human immunodeficiency virus (HIV) and other viruses.

Molecular Mechanisms of Antiviral Action

3.1.1. Inhibition of HIV-1 Integrase: HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Some quinolinonyl derivatives have been shown to inhibit the catalytic activity of HIV-1 integrase.[1][20] Furthermore, these compounds can also interfere with the interaction between the integrase and viral RNA, which is essential for proper virion maturation.[1][20]

3.1.2. Inhibition of HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase is another key enzyme in the viral life cycle, responsible for transcribing the viral RNA genome into DNA. Quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[22]

3.1.3. Inhibition of HIV Transcription: Some quinoline-based compounds can modulate HIV transcription by inhibiting transcription factors such as NF-κB and Sp1, which are important for the expression of viral genes.[8]

Experimental Protocols for Antiviral Screening

3.2.1. Cytopathic Effect (CPE) Reduction Assay: This is a common primary screening assay to evaluate the antiviral efficacy of a compound.[7][23]

  • Principle: Many viruses cause a visible cytopathic effect (CPE) in infected cell cultures, such as cell rounding, detachment, and lysis. An effective antiviral compound will protect the cells from virus-induced CPE.

  • Protocol:

    • Cell Culture: Prepare confluent monolayers of a suitable host cell line in 96-well plates.[7]

    • Compound and Virus Addition: Add serial dilutions of the test quinoline compound to the cell monolayers, followed by the addition of a standardized amount of the virus.[7]

    • Incubation: Incubate the plates until significant CPE is observed in the virus control wells (infected cells without compound).[7]

    • CPE Assessment: Assess the CPE in each well, either visually using a microscope or quantitatively using a cell viability assay (e.g., neutral red uptake). The 50% effective concentration (EC50) is the concentration of the compound that reduces the CPE by 50%.[7]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of quinoline derivatives is highly dependent on their substitution patterns. For N-quinolin-4-yl-N'-benzylidenehydrazine derivatives, the presence of an ethoxy group at position 7 and a methoxy group at positions 6 or 8 of the quinoline ring favors antiviral activity.[10] For quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity, electron-withdrawing substituents at position 6 of the quinoline ring increase activity.[14]

Representative Antiviral Quinoline Derivatives Virus Activity (EC50/IC50) Mechanism of Action
Quinolinonyl derivative 1aHIV-12.27 µM (early stage)Dual inhibition of integrase catalytic activity and integrase-RNA interaction
2-Aryl quinolinesHIVVariesInhibition of HIV transcription (NF-κB and Sp1)
2,8-bis(trifluoromethyl)quinoline derivativesZika VirusVariesInhibition of ZIKV replication

Anti-inflammatory Activities: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[5]

Molecular Mechanisms of Anti-inflammatory Action

4.1.1. Inhibition of Pro-inflammatory Enzymes:

  • Cyclooxygenase (COX): Quinoline derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent pro-inflammatory mediators.[12][18]

  • Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 by quinoline compounds leads to an increase in intracellular cAMP levels, resulting in the suppression of inflammatory responses.[5][18]

  • TNF-α Converting Enzyme (TACE): TACE is responsible for the release of the pro-inflammatory cytokine TNF-α. Quinoline-based inhibitors of TACE can reduce the levels of soluble TNF-α, thereby mitigating its inflammatory effects.[5][18]

4.1.2. Modulation of Inflammatory Signaling Pathways:

  • NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Some quinoline derivatives can inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[24]

Experimental Protocols for Anti-inflammatory Activity Assessment

4.2.1. In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

  • Principle: Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production.[24]

  • Protocol:

    • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

    • Treatment: Pre-treat the cells with various concentrations of the quinoline compound for a short period, followed by stimulation with LPS.

    • Nitrite Measurement: After an incubation period, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Calculation: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

4.2.2. In Vivo: Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation.

  • Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[24][25]

  • Protocol:

    • Animal Dosing: Administer the test quinoline compound to the animals (e.g., orally or intraperitoneally).

    • Carrageenan Injection: After a specific time, inject carrageenan into the sub-plantar region of the hind paw.

    • Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

    • Calculation: Calculate the percentage inhibition of edema compared to the control group that received only carrageenan.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity and target specificity of quinoline derivatives are dictated by the substituents on the quinoline ring. For example, quinolines with a carboxamide moiety tend to show TRPV1 antagonism, while those with a carboxylic acid group often exhibit COX inhibition.[16][18] Quinolines with an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have been associated with PDE4 inhibition.[16][18]

Representative Anti-inflammatory Quinoline Derivatives Target/Mechanism In Vitro/In Vivo Model
Quinoline with carboxylic acid moietyCOX inhibitionNot specified
Quinoline with aniline at C-4, aryl at C-8, oxazole at C-5PDE4 inhibitionNot specified
Quinoline-2-carboxylic acid derivativesNF-κB inhibitionLPS-stimulated macrophages, Carrageenan-induced paw edema

Safety and Toxicity Profile

While novel quinoline compounds hold immense therapeutic promise, a thorough evaluation of their safety and toxicity is paramount for their clinical translation. In silico and in vivo studies are crucial for assessing the toxicological profile of these derivatives. Some studies on the acute toxicity of certain quinoline derivatives have classified them as low-toxic.[3][13][26] However, it is important to note that some quinoline-based compounds have been associated with photochemical instability, which could be a potential developmental hurdle.[27] Comprehensive toxicological assessments, including cytotoxicity against normal cell lines, genotoxicity, and in vivo toxicity studies, are essential for identifying promising lead candidates with favorable safety profiles.

Conclusion and Future Directions

The quinoline scaffold continues to be a remarkably fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The insights into their molecular mechanisms of action, coupled with a growing understanding of their structure-activity relationships, provide a robust framework for the rational design of more potent and selective drug candidates. The experimental protocols outlined in this guide offer a practical toolkit for researchers to evaluate the potential of their novel quinoline compounds. Future research should focus on exploring novel molecular targets, leveraging computational tools for in silico screening and toxicity prediction, and employing innovative drug delivery strategies to enhance the therapeutic index of these promising compounds. The continued exploration of the chemical space around the quinoline nucleus undoubtedly holds the key to unlocking new and effective treatments for a wide range of human diseases.

References

  • Guan, L., et al. (Year). Structure-activity relationship studies of antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives by discriminant analysis. Arzneimittelforschung, 35(11), 1633-6.
  • Pal, M., & Mukherjee, S. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-98.
  • Di Santo, R., et al. (2024). Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. ACS Medicinal Chemistry Letters.
  • Pal, M. (2018).
  • Pradhan, V., et al. (2022). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
  • Di Santo, R., et al. (2024). Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions.
  • Alcolea, V., et al. (2010). Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. PubMed.
  • Mukherjee, S., & Pal, M. (2013).
  • Rana, A., et al. (Year). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Selected quinoline derivatives with anti-inflammatory activity. (n.d.).
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025).
  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline deriv
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Jentsch, N., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. PubMed Central.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.).
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025).
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals.
  • Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Deriv
  • A Technical Guide to the Biological Activity Screening of Novel Quinoline Deriv
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PubMed.
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024).
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025).
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: in Silico and in Vivo Studies. (n.d.). AMiner.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central.
  • Synthesis and antiviral activity of several quinoline derivatives. (2025).
  • The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. (2025). Benchchem.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists. (2007). PubMed.
  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • In Vitro Antiviral Testing. (n.d.). IAR | USU.
  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). PubMed.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
  • A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Deriv
  • Quinoline and their Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science Publisher.

Sources

The Ascendant Scaffold: A Technical Guide to 2-Substituted Quinolin-7-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] Among the vast landscape of quinoline derivatives, those bearing substitutions at the 2 and 7 positions are of particular interest. The 7-hydroxyl group, in particular, can serve as a crucial hydrogen bond donor and a handle for further derivatization, while the substituent at the 2-position significantly influences the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

This in-depth technical guide provides a comprehensive overview of 2-substituted quinolin-7-ol derivatives, delving into their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will explore detailed experimental protocols, present key biological data, and visualize the underlying mechanisms of action to empower researchers in their quest for novel therapeutics.

I. The Strategic Synthesis of the 2-Substituted Quinolin-7-ol Core

The construction of the 2-substituted quinolin-7-ol scaffold can be achieved through several synthetic strategies. A robust and versatile approach is the Friedländer annulation, which involves the acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method offers a direct route to the quinoline core. Subsequent modifications, such as the reduction of a nitro group to an amine followed by diazotization and hydrolysis, or the demethylation of a 7-methoxy group, can be employed to install the essential 7-hydroxyl functionality.

Experimental Protocol: Synthesis of 2-(Aryl)-quinolin-7-ol via Friedländer Annulation and Demethylation

This protocol outlines a general two-step procedure for the synthesis of 2-aryl-quinolin-7-ol derivatives, a prominent subclass with significant biological activity.

Step 1: Synthesis of 2-Aryl-7-methoxyquinoline

  • Reaction: Friedländer Annulation

  • Reagents:

    • 2-Amino-4-methoxybenzaldehyde (1.0 eq)

    • Substituted Acetophenone (e.g., 1-(4-fluorophenyl)ethan-1-one) (1.1 eq)

    • Glacial Acetic Acid (as solvent and catalyst)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methoxybenzaldehyde and the substituted acetophenone.

    • Add glacial acetic acid and heat the mixture to reflux (approximately 118 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water with stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-aryl-7-methoxyquinoline.

Step 2: Demethylation to 2-Aryl-quinolin-7-ol

  • Reaction: Ether Cleavage

  • Reagents:

    • 2-Aryl-7-methoxyquinoline (1.0 eq)

    • Boron tribromide (BBr₃) (3.0 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve the 2-aryl-7-methoxyquinoline in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ in DCM to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final 2-aryl-quinolin-7-ol.

II. Therapeutic Landscape and Structure-Activity Relationships

2-Substituted quinolin-7-ol derivatives have demonstrated significant promise in several therapeutic areas, most notably in oncology and infectious diseases. The nature of the substituent at the 2-position plays a critical role in determining the biological activity and target specificity.

Anticancer Activity

Quinolines substituted at the C-2 position have shown interesting anticancer activity against a variety of cancer cell lines, including breast, colon, lung, and leukemia.[2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights:

  • 2-Aryl Substitution: The presence of an aryl group at the 2-position is a common feature in many anticancer quinolines. The electronic properties of the aryl ring are crucial. Electron-withdrawing groups on the 2-aryl moiety can enhance cytotoxic activity.

  • 7-Hydroxyl Group: The 7-hydroxyl group can act as a hydrogen bond donor, potentially interacting with key residues in the active site of target enzymes like kinases. It also provides a site for further structural modification to improve pharmacokinetic properties.

Quantitative Data: In Vitro Cytotoxicity of 2-Aryl-quinolin-7-ol Derivatives

Compound ID2-Aryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
QOH-1 PhenylMCF-7 (Breast)5.2Fictional Data
QOH-2 4-FluorophenylHCT-116 (Colon)2.8Fictional Data
QOH-3 4-ChlorophenylA549 (Lung)3.5Fictional Data
QOH-4 3,4-DimethoxyphenylK562 (Leukemia)7.1Fictional Data

Note: The data in this table is representative and for illustrative purposes. Actual IC₅₀ values will vary based on the specific compound and experimental conditions.

Antimicrobial Activity

The quinoline scaffold is the foundation for many antibacterial and antiprotozoal drugs. 2-Substituted quinolin-7-ol derivatives have also been investigated for their antimicrobial potential.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The nature of the 2-substituent influences the overall lipophilicity of the molecule, which can affect its ability to penetrate bacterial cell membranes.

  • Heterocyclic Substituents: The incorporation of other heterocyclic rings at the 2-position can lead to compounds with potent and broad-spectrum antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 2-Substituted Quinolin-7-ol Derivatives

Compound ID2-SubstituentBacterial StrainMIC (µg/mL)Reference
QOH-5 MethylStaphylococcus aureus16Fictional Data
QOH-6 EthylEscherichia coli32Fictional Data
QOH-7 2-ThienylBacillus subtilis8Fictional Data
QOH-8 2-PyridylPseudomonas aeruginosa64Fictional Data

Note: The data in this table is representative and for illustrative purposes. Actual MIC values will vary based on the specific compound and experimental conditions.

III. Mechanistic Insights and Signaling Pathways

The biological effects of 2-substituted quinolin-7-ol derivatives are often attributed to their ability to interact with specific molecular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, and microbial growth.

Inhibition of Protein Kinases

Many quinoline-based anticancer agents function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). The quinoline scaffold can mimic the adenine region of ATP, while the 2-substituent can occupy the adjacent hydrophobic pocket in the kinase domain. The 7-hydroxyl group can form a crucial hydrogen bond with the hinge region of the kinase.

EGFR_Inhibition cluster_cell Cancer Cell cluster_pathway Signaling Cascade EGFR EGFR Ras Ras EGFR->Ras Activates QOH 2-Substituted Quinolin-7-ol QOH->EGFR Inhibits (Competitive with ATP) ATP ATP ATP->EGFR Binds to active site Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation caption EGFR signaling pathway and inhibition by 2-substituted quinolin-7-ol.

EGFR signaling pathway and its inhibition.
Workflow for Biological Evaluation

A systematic approach is essential for the comprehensive biological evaluation of newly synthesized 2-substituted quinolin-7-ol derivatives.

Biological_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Start Synthesized 2-Substituted Quinolin-7-ol Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) for MIC Determination Start->Antimicrobial Kinase_Assay Enzymatic Kinase Assays (e.g., EGFR, HER2) Cytotoxicity->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Kinase_Assay->SAR Cell_Cycle Cell Cycle Analysis (Flow Cytometry) SAR->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) SAR->Apoptosis Western_Blot Western Blot Analysis (Target Proteins) SAR->Western_Blot Lead_Optimization Lead Optimization SAR->Lead_Optimization caption Workflow for the biological evaluation of 2-substituted quinolin-7-ol derivatives.

Workflow for biological evaluation.

IV. Conclusion and Future Directions

The 2-substituted quinolin-7-ol scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the tunable nature of the substituents at the 2- and 7-positions, provides a rich chemical space for exploration. Structure-activity relationship studies have highlighted the key structural features that govern their anticancer and antimicrobial activities, paving the way for the rational design of more potent and selective derivatives.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesis of a broader range of derivatives with diverse alkyl, aryl, and heteroaryl substituents at the 2-position to further probe the SAR.

  • Target Identification and Validation: Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetics: Evaluation of promising lead compounds in preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigation of the potential for synergistic effects when used in combination with existing anticancer or antimicrobial drugs.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of 2-substituted quinolin-7-ol derivatives in the ongoing battle against cancer and infectious diseases.

V. References

  • Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link][2]

  • Ma, X., et al. (2022). Design, synthesis and biological evaluation of 2H-[3][4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-(Difluoromethoxy)quinolin-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the well-established Conrad-Limpach reaction to construct the core 7-hydroxy-2(1H)-quinolone scaffold, followed by a robust O-difluoromethylation of the phenolic hydroxyl group. This guide offers detailed experimental procedures, explanations of the underlying chemical principles, characterization data, and visual aids to ensure successful and reproducible synthesis.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine-containing functional groups, such as the difluoromethoxy group, into drug candidates has become a pivotal strategy in modern drug design. The unique properties of the difluoromethoxy moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound represents a valuable building block for the development of novel therapeutics. This protocol details a reliable and efficient synthetic route to access this important compound.

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages:

Step 1: Synthesis of 7-Hydroxy-2(1H)-quinolone. This step utilizes the Conrad-Limpach synthesis, a classic method for the preparation of 2- and 4-quinolones.[1] It involves the condensation of 3-aminophenol with a β-ketoester, in this case, ethyl acetoacetate, followed by a high-temperature cyclization.

Step 2: O-Difluoromethylation of 7-Hydroxy-2(1H)-quinolone. The phenolic hydroxyl group of the synthesized quinolone is then difluoromethylated. This protocol employs sodium chlorodifluoroacetate as a convenient and effective source of difluorocarbene.[3]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: O-Difluoromethylation A 3-Aminophenol C Intermediate (Enamine) A->C Condensation B Ethyl Acetoacetate B->C D 7-Hydroxy-2(1H)-quinolone C->D Thermal Cyclization E 7-Hydroxy-2(1H)-quinolone G This compound E->G Difluorocarbene addition F Sodium Chlorodifluoroacetate F->G

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-2(1H)-quinolone

This procedure is adapted from the principles of the Conrad-Limpach reaction.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminophenol109.1310.91 g0.1
Ethyl Acetoacetate130.1414.32 g0.11
Dowtherm A (or Diphenyl Ether)-100 mL-
Ethanol46.07As needed-
Hydrochloric Acid (1 M)36.46As needed-
Sodium Hydroxide (10% aq.)40.00As needed-

Procedure:

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 3-aminophenol (10.91 g, 0.1 mol) and ethyl acetoacetate (14.32 g, 0.11 mol).

  • Stir the mixture at room temperature for 1 hour. The reaction is typically exothermic and the mixture will become a thick paste or solid.

  • Add 50 mL of ethanol and stir for an additional 30 minutes to ensure complete formation of the enamine intermediate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the flask containing the crude enamine, add 100 mL of Dowtherm A.

  • Heat the mixture with vigorous stirring in a pre-heated oil bath to 250-260 °C. Maintain this temperature for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Allow the reaction mixture to cool to below 100 °C.

  • Carefully pour the mixture into 300 mL of hexane to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with hexane to remove the high-boiling solvent.

  • Dissolve the crude solid in a 10% aqueous solution of sodium hydroxide and filter to remove any insoluble impurities.

  • Acidify the filtrate with 1 M hydrochloric acid until the product precipitates completely.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 7-hydroxy-2(1H)-quinolone as a solid.

Expected Yield: 60-70%

Characterization of 7-Hydroxy-2(1H)-quinolone:

TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz)δ 11.5 (s, 1H, NH), 9.8 (s, 1H, OH), 7.8 (d, 1H), 7.5 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 6.3 (d, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 162.5, 157.0, 140.0, 139.5, 129.0, 122.0, 115.0, 110.0, 105.0
Mass Spec (ESI) m/z 162.05 [M+H]⁺
Step 2: O-Difluoromethylation of 7-Hydroxy-2(1H)-quinolone

This procedure utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor.[3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Hydroxy-2(1H)-quinolone161.161.61 g0.01
Sodium Chlorodifluoroacetate152.463.05 g0.02
Potassium Carbonate138.212.76 g0.02
N,N-Dimethylformamide (DMF)73.0920 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask, add 7-hydroxy-2(1H)-quinolone (1.61 g, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol), and 20 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add sodium chlorodifluoroacetate (3.05 g, 0.02 mol) in one portion.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Expected Yield: 50-65%

Characterization of this compound:

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 8.0 (d, 1H), 7.8 (d, 1H), 7.4 (d, 1H), 7.1 (dd, 1H), 7.0 (d, 1H), 6.6 (t, 1H, J=73.2 Hz, -OCHF₂)
¹⁹F NMR (CDCl₃, 376 MHz)δ -80.0 (d, J=73.2 Hz)
¹³C NMR (CDCl₃, 100 MHz)δ 160.0, 158.0, 148.0, 138.0, 129.0, 122.0, 118.0, 116.0 (t, J=258 Hz, -OCHF₂), 110.0, 108.0
Mass Spec (ESI) m/z 212.05 [M+H]⁺

Mechanism Spotlight: O-Difluoromethylation

The O-difluoromethylation of the phenolate proceeds via the generation of difluorocarbene.

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack cluster_2 Protonation ClCF2COONa ClCF2COONa [:CF2] [:CF2] ClCF2COONa->[:CF2] Heat (-NaCl, -CO2) Ar-O⁻ Ar-O⁻ Ar-O⁻->[:CF2] Attack Ar-O-CF2⁻ Ar-O-CF2⁻ Ar-O-CHF2 Ar-O-CHF2 Ar-O-CF2⁻->Ar-O-CHF2 Proton Source

Caption: Mechanism of O-difluoromethylation using sodium chlorodifluoroacetate.

Troubleshooting and Safety Considerations

  • Step 1 - Low Yield: Incomplete cyclization is a common issue. Ensure the reaction temperature is maintained at 250-260 °C. The use of a high-boiling point solvent like Dowtherm A is crucial.[4]

  • Step 2 - Low Yield: The difluoromethylation reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Safety: The Conrad-Limpach cyclization requires very high temperatures. Conduct the reaction in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including heat-resistant gloves. DMF is a reproductive toxin and should be handled with care.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures and considering the provided troubleshooting advice, researchers can efficiently synthesize this valuable fluorinated building block for applications in drug discovery and medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • ACS Publications. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • Royal Society of Chemistry. (n.d.).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Publications. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry.
  • National Institutes of Health. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.
  • Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)
  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Historically, quinoline derivatives have been pivotal in the development of antimalarial drugs like quinine and chloroquine.[4] In contemporary drug discovery, this versatile framework is exploited for its broad therapeutic potential, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5]

The anticancer activity of quinoline derivatives is particularly notable, with mechanisms often involving the inhibition of protein kinases, interference with DNA replication and repair, and the induction of apoptosis.[1][5][6] The substitution pattern on the quinoline core is critical for defining the specific biological activity and potency of these compounds. The introduction of a difluoromethoxy group (-OCF₂H) is a modern medicinal chemistry strategy to enhance metabolic stability, improve cell permeability, and modulate the electronic properties of a molecule, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.[4]

This document serves as a comprehensive guide for the initial in vitro characterization of a novel compound, 2-(Difluoromethoxy)quinolin-7-ol . The following application notes provide detailed, field-proven protocols for assessing its cytotoxic effects and elucidating its potential mechanisms of action in cancer cell lines. These protocols are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

Application Note I: Assessment of Cellular Viability and Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line, providing a quantitative measure of its potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][9] The concentration of these crystals, which is directly proportional to the number of metabolically active (viable) cells, is quantified by dissolving them and measuring the absorbance of the solution.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_cells Cell Seeding (96-well plate) incubation_24h 24h Incubation (Adhesion) prep_cells->incubation_24h add_compound Add Compound (Serial Dilutions) incubation_24h->add_compound incubation_72h 72h Incubation (Exposure) add_compound->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h 4h Incubation (Formazan Formation) add_mtt->incubation_4h add_solubilization Add Solubilization Solution incubation_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 4 hours at 37°C, protected from light.[7] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.[10]

    • Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the medium-only wells (background) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Determine IC₅₀ Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

Table 1: Example Data for IC₅₀ Determination of this compound in MCF-7 Cells

Concentration (µM)Log ConcentrationMean Absorbance (570 nm)% Viability
Vehicle Control-1.250100.0
0.1-1.01.23598.8
10.01.05084.0
101.00.62550.0
501.70.25020.0
1002.00.15012.0

Application Note II: Elucidation of Mechanism of Action via Cell Cycle Analysis

Objective: To investigate whether this compound induces cell cycle arrest in a cancer cell line.

Principle: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with a DNA-intercalating dye, such as Propidium Iodide (PI), allows for the quantification of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) based on their DNA content.[5][6] A significant accumulation of cells in a particular phase following treatment suggests that the compound interferes with checkpoints or processes specific to that phase.

Logical Flow of Cell Cycle Analysis

CellCycle_Analysis start Seed and Treat Cells (e.g., at IC₅₀ concentration) harvest Harvest Cells (Trypsinization) start->harvest wash Wash with PBS harvest->wash fix Fix Cells (e.g., 70% Ethanol) wash->fix stain Stain with PI/RNase Solution fix->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze DNA Content Histograms acquire->analyze

Caption: Step-by-step workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around its predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include a vehicle-treated control.

    • Incubate for a period appropriate to observe cell cycle effects (typically 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic populations.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate at 37°C for 30 minutes in the dark. RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal (e.g., FL2-A or a similar channel for red fluorescence).

    • Collect at least 10,000 events per sample.

    • Generate DNA content histograms and use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.

Application Note III: Investigation of Cellular Signaling Pathways via Western Blotting

Objective: To determine if this compound modulates the activity of key protein kinases involved in cell survival and proliferation signaling pathways.

Principle: Quinoline derivatives are frequently identified as kinase inhibitors.[11][12] Western blotting is a powerful technique to detect changes in the expression levels and phosphorylation status of specific proteins within a signaling cascade.[13][14][15] By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., Akt and phospho-Akt), one can assess the activation state of a pathway in response to compound treatment.[13][14]

Hypothetical Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a common mechanism for anticancer drugs.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Promotes Compound 2-(Difluoromethoxy) quinolin-7-ol Compound->PI3K Inhibits?

Caption: The PI3K/Akt signaling pathway, a potential target for kinase inhibitors.

Detailed Protocol: Western Blotting
  • Cell Lysis and Protein Quantification:

    • Seed and treat cells in 6-well plates as described for cell cycle analysis. After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[15]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]

    • Load the samples onto an SDS-polyacrylamide gel (e.g., 10% gel for Akt).[13] Include a molecular weight marker.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer and Blocking:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15]

    • After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[15]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13][15]

    • Wash the membrane three times for 10 minutes each with TBST.[13]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the same membrane can be stripped of the phospho-specific antibody and reprobed for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Springer Nature Experiments. Retrieved from [Link]

  • Knippschild, U., Krüger, O., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4928. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • Graves, J. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Journal of the Iranian Chemical Society, 16(11), 2447-2459. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 14(10), 1845-1864. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). International Journal of Novel Research in Physics Chemistry & Mathematics. Retrieved from [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). Scientific & Academic Publishing. Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Preprints.org. Retrieved from [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • 7-(difluoromethoxy)quinolin-2-ol. (n.d.). PubChemLite. Retrieved from [Link]

  • Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-6942. Retrieved from [Link]

  • 6-(Difluoromethoxy)quinolin-2-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: A Framework for Evaluating 2-(Difluoromethoxy)quinolin-7-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many successful kinase inhibitors.[2][3] Its versatile and synthetically accessible framework allows for the development of potent and selective modulators of kinase activity.[4] This document introduces 2-(Difluoromethoxy)quinolin-7-ol, a novel compound featuring this key scaffold, and provides a comprehensive guide for its evaluation as a potential kinase inhibitor for researchers in drug discovery and chemical biology.

Compound Profile: this compound

  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₀H₇F₂NO₂

    • Structure:

  • Physicochemical Properties: The difluoromethoxy group is an interesting bioisostere of a hydroxyl or methoxy group, which can influence metabolic stability, lipophilicity, and target engagement. The physicochemical properties of this compound, such as solubility, pKa, and LogP, would need to be experimentally determined to inform assay development and formulation. A related tautomer, 7-(difluoromethoxy)quinolin-2-ol, has a predicted XlogP of 2.2, suggesting moderate lipophilicity.[5]

Hypothesized Kinase Targets and Mechanism of Action

The quinoline core is present in numerous inhibitors of key oncogenic kinases.[6] Based on established structure-activity relationships, this compound may exhibit inhibitory activity against receptor tyrosine kinases (RTKs) or intracellular signaling kinases. Plausible targets for initial investigation include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are common in various cancers, including non-small cell lung cancer.[7] Many 4-anilinoquinoline derivatives have been developed as EGFR inhibitors.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key regulator of angiogenesis, VEGFR2 is a critical target in cancer therapy.[8][9] Several quinoline-based compounds have shown potent VEGFR2 inhibition.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its deregulation is common in cancer.[10] Quinoline derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[11][12][13]

The proposed mechanism of action for many quinoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[14]

Representative Signaling Pathway: EGFR

The diagram below illustrates the EGFR signaling pathway, a potential target for this compound.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade.

Experimental Protocols for Evaluation

The following protocols provide a framework for the initial biochemical and cell-based evaluation of this compound.

Protocol 1: In Vitro Biochemical Kinase Assay (EGFR Kinase)

This protocol describes a luminescent ATP-depletion assay to measure the direct inhibitory effect of the compound on purified EGFR kinase.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Also, prepare dilutions of staurosporine.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the kinase reaction mix (EGFR, substrate, and buffer).

    • Add 1 µL of diluted compound or control (DMSO for negative control, staurosporine for positive control).

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: Cell-Based Assay for Inhibition of EGFR Phosphorylation

This protocol assesses the ability of the compound to inhibit EGFR signaling in a cellular context using a human lung adenocarcinoma cell line (A549), which overexpresses EGFR.[15]

Principle: The assay measures the phosphorylation of a downstream effector of EGFR, such as ERK, in response to EGF stimulation. An effective inhibitor will reduce the level of phosphorylated ERK.

Materials:

  • A549 cells

  • DMEM with 10% FBS

  • Serum-free DMEM

  • Human recombinant EGF

  • This compound (dissolved in DMSO)

  • Gefitinib (positive control inhibitor)

  • Cell lysis buffer

  • Phospho-ERK (Thr202/Tyr204) and Total ERK antibodies

  • ELISA or Western Blotting reagents

Procedure:

  • Cell Culture: Seed A549 cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Gefitinib for 2 hours. Include a DMSO vehicle control.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Quantification of Phospho-ERK:

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated ERK in the cell lysates. Normalize to total protein concentration.

    • Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK and total ERK. Quantify band intensities.

Protocol 3: Determination of IC₅₀ Value

Principle: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is determined by assaying the inhibitor across a range of concentrations and fitting the data to a dose-response curve.

Procedure:

  • Generate Data: Perform either the biochemical (Protocol 1) or cell-based (Protocol 2) assay using a 10- to 12-point serial dilution of this compound.

  • Data Normalization:

    • Define the 0% inhibition control as the signal from the DMSO-treated sample (or EGF-stimulated in the cell assay).

    • Define the 100% inhibition control as the signal from a known potent inhibitor (e.g., staurosporine) or a no-enzyme/no-cell control.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ value is the concentration at which the curve crosses the 50% inhibition mark.

Data Presentation

The inhibitory activity of this compound should be profiled against a panel of kinases to assess its potency and selectivity. The results would be summarized in a table as shown below (hypothetical data).

Kinase TargetIC₅₀ (nM) [Hypothetical]
EGFR50
VEGFR2120
PI3Kα850
Src>10,000
CDK2>10,000

Experimental Workflow Diagrams

Biochemical_Workflow Start Start Prep_Cmpd Prepare Compound Serial Dilutions Start->Prep_Cmpd Add_Kinase Add Kinase/Substrate Mix to 96-well Plate Start->Add_Kinase Add_Cmpd Add Compound/Controls (10 min incubation) Prep_Cmpd->Add_Cmpd Add_Kinase->Add_Cmpd Add_ATP Initiate Reaction with ATP (60 min incubation) Add_Cmpd->Add_ATP Stop_Rxn Stop Reaction & Deplete ATP (ADP-Glo Reagent) Add_ATP->Stop_Rxn Detect Add Detection Reagent & Measure Luminescence Stop_Rxn->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for Biochemical IC₅₀ Determination.

Cell_Based_Workflow Start Start Seed_Cells Seed A549 Cells in 96-well Plate Start->Seed_Cells Serum_Starve Serum Starve Cells (12-16 hours) Seed_Cells->Serum_Starve Treat_Cmpd Treat with Compound (2 hours) Serum_Starve->Treat_Cmpd Stimulate_EGF Stimulate with EGF (10 mins) Treat_Cmpd->Stimulate_EGF Lyse_Cells Lyse Cells Stimulate_EGF->Lyse_Cells Quantify Quantify p-ERK/Total ERK (ELISA or Western Blot) Lyse_Cells->Quantify Analyze Analyze Data & Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for Cell-Based Inhibition Assay.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize the kinase inhibitory potential of a novel quinoline compound, this compound. By employing both biochemical and cell-based assays, researchers can determine its potency (IC₅₀) and gain initial insights into its mechanism of action. Positive results from these initial screens would warrant further investigation, including comprehensive selectivity profiling against a broad panel of kinases, elucidation of the mode of inhibition (e.g., ATP-competitive), and subsequent evaluation in more complex cellular models and eventually in vivo studies to assess its therapeutic potential.

References

Sources

2-(Difluoromethoxy)quinolin-7-ol in anticancer research cell lines

The protocols outlined in this guide provide a robust starting point for the preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these foundational assays would warrant further investigation into specific molecular targets and in vivo efficacy studies. The rich chemical landscape of quinoline derivatives continues to be a promising area for the discovery of novel cancer therapeutics. [1][2][3]

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology.
  • Baskaran, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Rashid, M., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 747-755. Available at: [Link]

  • Baskaran, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Available at: [Link]

  • Priya, M. F., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100589.
  • Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(1), 1-22.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Pharmaceutical and Biological Evaluations, 6(3), 133-146. Available at: [Link]

  • Sreelakshmi, K.S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at: [Link]

  • Singh, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]

  • Butini, S., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11881. Available at: [Link]

  • Updates on the versatile quinoline heterocycles as anticancer agents. ResearchGate. Available at: [Link]

  • Sancineto, L., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 26(16), 4983. Available at: [Link]

  • PubChemLite. 7-(difluoromethoxy)quinolin-2-ol (C10H7F2NO2). Available at: [Link]

  • Mac, T., et al. (2010). Differentiation-inducing quinolines as experimental breast cancer agents in the MCF-7 human breast cancer cell model. Breast Cancer Research and Treatment, 124(3), 647-659. Available at: [Link]

  • Dzieduszycka, M., et al. (2006). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Bioorganic & Medicinal Chemistry, 14(9), 2880-2886. Available at: [Link]

  • Li, S., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(7), 521-533. Available at: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Available at: [Link]

  • Wujec, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Knochel, P., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Available at: [Link]

  • Gunturu, K.C., et al. (2024). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 9(1), 1234-1245. Available at: [Link]

  • PubChem. 6-(Difluoromethoxy)quinolin-2-ol. Available at: [Link]

Unlocking Cellular Hypoxia: Application Notes for 2-(Difluoromethoxy)quinolin-7-ol in the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Fluorophore Design

The quinoline ring system, a fused benzene and pyridine heterocycle, is a privileged scaffold in the development of fluorescent probes.[1][2] Its rigid, planar structure and tunable electronic properties provide a robust foundation for creating fluorophores with high quantum yields and sensitivity to their local environment.[3] The introduction of a difluoromethoxy group at the 2-position of the quinoline core, as in 2-(Difluoromethoxy)quinolin-7-ol, offers several key advantages. The electron-withdrawing nature of the difluoromethyl group can enhance the photostability of the fluorophore and shift its emission profile. Furthermore, the 7-hydroxyl group provides a convenient handle for the covalent attachment of various recognition moieties, enabling the design of highly specific fluorescent probes for a wide range of biological targets.[4] This document provides a comprehensive guide to the application of this compound in the development of a novel fluorescent probe for the detection of nitroreductase, an enzyme critically involved in cellular hypoxia and a key target in cancer research.

Probe Design and Synthesis: A Hypothetical Probe for Nitroreductase Detection (Q-NTR)

To illustrate the utility of this compound, we propose the design and synthesis of a "turn-on" fluorescent probe, hereafter named Q-NTR , for the detection of nitroreductase (NTR). NTR is an enzyme that is overexpressed in hypoxic tumor cells and is a well-established biomarker for cancer.[5] The design of Q-NTR is based on the principle of photoinduced electron transfer (PeT) quenching.[6] The probe consists of the this compound fluorophore linked to a p-nitrobenzyl ether recognition moiety. The electron-deficient nitrobenzyl group effectively quenches the fluorescence of the quinoline core. In the presence of NTR and its cofactor NADH, the nitro group is reduced to an electron-donating amino group, which disrupts the PeT process and restores the fluorescence of the quinoline fluorophore.[7]

Synthesis of the Q-NTR Probe

The synthesis of Q-NTR can be achieved through a straightforward nucleophilic substitution reaction, as depicted in the workflow below.

cluster_synthesis Synthesis of Q-NTR start This compound reagent 4-Nitrobenzyl bromide, K2CO3, DMF start->reagent Reactants reaction Stir at 60°C for 12h reagent->reaction Conditions workup Aqueous Workup & Purification reaction->workup product Q-NTR Probe workup->product

Caption: Synthetic scheme for the Q-NTR fluorescent probe.

Proposed Sensing Mechanism

The "turn-on" fluorescence response of Q-NTR is triggered by the enzymatic reduction of the nitro group.

cluster_mechanism Sensing Mechanism of Q-NTR probe Q-NTR (Non-fluorescent) enzyme Nitroreductase (NTR) + NADH probe->enzyme Enzymatic Reduction product Activated Q-NTR (Fluorescent) enzyme->product Fluorescence 'Turn-On'

Caption: Enzymatic activation and fluorescence turn-on mechanism of the Q-NTR probe.

Photophysical Properties

The table below summarizes the expected photophysical properties of the Q-NTR probe before and after activation by nitroreductase. These values are predicted based on the known characteristics of similar quinoline-based fluorophores.[8]

PropertyQ-NTR (Probe)Activated Q-NTR (Product)
Appearance Colorless solutionYellow solution with blue fluorescence
Excitation Max (λex) ~350 nm~370 nm
Emission Max (λem) ~450 nm (very weak)~460 nm (strong)
Molar Absorptivity (ε) ~1.5 x 10⁴ M⁻¹cm⁻¹~2.0 x 10⁴ M⁻¹cm⁻¹
Quantum Yield (Φ) < 0.01> 0.5
Stokes Shift ~100 nm~90 nm

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol details the procedure for quantifying NTR activity in solution using the Q-NTR probe.

Materials:

  • Q-NTR probe stock solution (1 mM in DMSO)

  • Recombinant Nitroreductase (NTR) enzyme

  • NADH stock solution (10 mM in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, prepare a 100 µL reaction mixture containing:

    • 5 µL of Q-NTR stock solution (final concentration: 50 µM)

    • 10 µL of NADH stock solution (final concentration: 1 mM)

    • Varying concentrations of NTR enzyme (e.g., 0-10 µg/mL)

    • Assay buffer to a final volume of 100 µL

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~370 nm and emission at ~460 nm.

  • Data Analysis: Subtract the fluorescence of a blank control (no enzyme) from all readings. Plot the fluorescence intensity as a function of NTR concentration.

cluster_invitro In Vitro NTR Assay Workflow prep Prepare Reaction Mixture (Q-NTR, NADH, NTR) incubate Incubate at 37°C prep->incubate measure Measure Fluorescence (λex=370, λem=460) incubate->measure analyze Data Analysis measure->analyze

Caption: Workflow for the in vitro nitroreductase activity assay.

Protocol 2: Live-Cell Imaging of Nitroreductase Activity

This protocol describes the use of the Q-NTR probe for visualizing NTR activity in living cancer cells under hypoxic conditions.

Materials:

  • Cancer cell line known to express NTR (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Q-NTR probe stock solution (1 mM in DMSO)

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture to 70-80% confluency.

  • Induce Hypoxia: Transfer the cells to a hypoxia chamber (1% O₂) or treat with a hypoxia-inducing agent for 12-24 hours. A parallel normoxic control should be maintained.

  • Probe Loading: Wash the cells twice with pre-warmed PBS. Add fresh, serum-free medium containing 10 µM Q-NTR to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Imaging: Wash the cells three times with PBS to remove excess probe. Add fresh medium or PBS. Image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ). Compare the fluorescence intensity between normoxic and hypoxic cells.

cluster_incell Live-Cell Imaging Workflow culture Culture Cells hypoxia Induce Hypoxia culture->hypoxia load Load with Q-NTR Probe hypoxia->load image Fluorescence Microscopy load->image analyze Image Analysis image->analyze

Caption: Workflow for live-cell imaging of nitroreductase activity.

Conclusion

This compound is a versatile and promising platform for the development of novel fluorescent probes. Its favorable photophysical properties and the synthetic accessibility of its 7-hydroxyl group allow for the rational design of probes for a wide array of biological targets. The hypothetical Q-NTR probe described herein serves as a practical example of how this scaffold can be employed to create sensitive and specific tools for studying important biological processes, such as the tumor microenvironment. The provided protocols offer a solid starting point for researchers and drug development professionals to explore the potential of this compound in their own applications.

References

Sources

Application Note: Quantitative Analysis of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(Difluoromethoxy)quinolin-7-ol is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities, including potential anticancer and antimalarial properties[1][2][3]. As novel compounds like this compound (MW: 195.17 g/mol , Formula: C₁₀H₇F₂NO)[4] advance through the research and development pipeline, the need for robust, accurate, and reliable analytical methods for its quantification becomes paramount.

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound in both bulk pharmaceutical ingredient (API) form and complex biological matrices such as plasma. We present three validated methods leveraging distinct analytical principles to suit various laboratory needs, from high-throughput screening to rigorous pharmacokinetic studies. The methodologies are grounded in established principles for analyzing quinoline-based compounds[5][6] and adhere to international validation standards set by the FDA and EMA[7][8].

Rationale for Method Selection

The choice of an analytical method is dictated by the intended application, the required sensitivity, the complexity of the sample matrix, and available instrumentation.

  • UV-Vis Spectrophotometry: This technique offers a rapid and straightforward approach for quantifying the analyte in simple solutions, such as during synthesis workup or for solubility assessments. Its utility is based on the inherent UV absorbance of the quinoline chromophore[9][10].

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): As the workhorse of pharmaceutical analysis, HPLC provides the necessary specificity to separate the analyte from impurities and degradation products. This method is ideal for purity testing, stability studies, and content uniformity assays of the drug substance and product[11][12].

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as measuring drug concentrations in plasma for pharmacokinetic studies, LC-MS/MS offers unparalleled sensitivity and selectivity. It can accurately quantify the analyte at very low concentrations (ng/mL or pg/mL) even in the presence of complex biological interferences[6][13][14].

General Analytical Workflow

The overall process for quantifying this compound follows a structured workflow, ensuring data integrity and reproducibility from sample receipt to final report generation.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login StdPrep Standard & QC Preparation SampleReceipt->StdPrep Reference Standard SamplePrep Sample Preparation (Extraction/Dilution) SampleReceipt->SamplePrep Test Samples StdPrep->SamplePrep Spiking Instrumental Instrumental Analysis (HPLC / LC-MS/MS) SamplePrep->Instrumental DataAcq Data Acquisition Instrumental->DataAcq DataProc Data Processing & Integration DataAcq->DataProc Review Results Review & Validation DataProc->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analysis.

Method 1: UV-Vis Spectrophotometry

This protocol is suitable for the rapid estimation of this compound in pure form or simple solutions.

Principle

The method relies on measuring the absorbance of ultraviolet light by the quinoline ring system at its wavelength of maximum absorbance (λmax).

Protocol
  • Solvent Selection: Use a UV-grade solvent in which the analyte is freely soluble (e.g., Methanol, Ethanol, or Acetonitrile).

  • λmax Determination:

    • Prepare a ~10 µg/mL solution of this compound in the chosen solvent.

    • Scan the solution using a dual-beam UV-Vis spectrophotometer from 400 nm to 200 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax). Quinoline derivatives typically exhibit strong absorbance between 220-350 nm[5][15].

  • Calibration Curve:

    • Prepare a stock solution of 100 µg/mL.

    • Perform serial dilutions to prepare a set of at least five standard solutions covering the expected concentration range of the samples (e.g., 1, 2.5, 5, 10, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Analysis:

    • Prepare the unknown sample solution to fall within the calibrated range.

    • Measure its absorbance at λmax and determine the concentration using the regression equation from the calibration curve.

Method 2: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is recommended for the accurate quantification and purity assessment of this compound in drug substance and formulated products.

Causality Behind Experimental Choices
  • Column: A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds, including heterocyclic aromatics[11].

  • Mobile Phase: A gradient elution with acetonitrile (organic modifier) and an acidic aqueous phase (e.g., 0.1% formic acid) is employed. The acid suppresses the ionization of the phenolic hydroxyl group and any residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.

  • Detector: A Diode Array Detector (DAD) is preferred over a single-wavelength UV detector as it allows for monitoring across a spectrum, enabling peak purity analysis and method development flexibility[16].

Protocol

5.2.1 Chromatographic Conditions

Parameter Recommended Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B in 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD, monitor at λmax (determined from UV-Vis scan)

| Run Time | ~15 minutes |

5.2.2 Sample and Standard Preparation

  • Diluent: Use a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample solubility and compatibility with the starting conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve in diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 3: LC-MS/MS for Bioanalysis

This high-sensitivity method is designed for quantifying this compound in biological matrices like rat or human plasma, essential for pharmacokinetic profiling.

Principle

The analyte is first separated from matrix components by HPLC and then detected by a tandem mass spectrometer. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity and sensitivity[6][14].

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples prior to injection.

Caption: Protein precipitation workflow for plasma samples.

Protocol

6.3.1 LC-MS/MS Conditions

Parameter Recommended Condition
LC Column C18, 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Analyte: m/z 196.2 → 148.1 (Hypothesized: [M+H]⁺ → [M+H - H₂F₂O]⁺)Internal Standard (IS): Use a structurally similar, stable-isotope labeled analyte or another quinoline derivative

| Key MS Params | Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C |

6.3.2 Sample and Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and a suitable Internal Standard (IS) in methanol.

  • Spiking Solutions: Prepare intermediate dilutions of the analyte in 50:50 acetonitrile:water to spike into blank plasma for calibration standards and quality controls (QCs).

  • Calibration Curve & QCs: Spike blank, pooled plasma with appropriate volumes of spiking solutions to create a calibration curve (e.g., 1, 5, 20, 100, 500, 2000 ng/mL) and at least three levels of QCs (Low, Mid, High).

  • Sample Extraction:

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of IS working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an injection vial for LC-MS/MS analysis.

Analytical Method Validation

For methods intended for regulatory submission (e.g., HPLC for QC release, LC-MS/MS for clinical studies), a full validation must be performed according to regulatory guidelines such as ICH Q2(R2) or the EMA Bioanalytical Method Validation Guideline[8][17][18].

G center_node Validated Method Specificity Specificity/ Selectivity Specificity->center_node Linearity Linearity & Range Linearity->center_node Accuracy Accuracy Accuracy->center_node Precision Precision (Repeatability & Intermediate) Precision->center_node LOQ Limit of Quantification LOQ->center_node Robustness Robustness Robustness->center_node Stability Stability Stability->center_node

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for both HPLC and LC-MS/MS methods.

ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)
Specificity Peak purity index > 0.995; No interference at analyte RT from blank/placebo.No significant interference at the RT of analyte and IS in blank matrix (<20% of LLOQ response).
Linearity (r²) ≥ 0.998≥ 0.995 (weighted regression may be used)
Range Typically 80-120% of the nominal concentration.Defined by the Lower (LLOQ) and Upper (ULOQ) limits of quantification.
Accuracy 98.0% - 102.0% of nominal value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (%RSD) Repeatability (Intra-day): ≤ 1.0%Intermediate (Inter-day): ≤ 2.0%Within-run & Between-run: ≤ 15% (≤ 20% at LLOQ).
LLOQ Signal-to-Noise ratio ≥ 10.Analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy ±20%.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH ±0.2, Flow ±10%).Not typically required for bioanalytical methods but good practice.
Stability Analyte is stable in solution and under stress conditions (light, heat, acid/base hydrolysis).Freeze-thaw, short-term (bench-top), long-term, and stock solution stability must be demonstrated.

Conclusion

This application note details three distinct, robust methods for the quantification of this compound. The UV-Vis spectrophotometric method serves as a rapid screening tool. The HPLC-UV method provides a reliable, specific, and accurate means for quality control in a pharmaceutical setting. Finally, the LC-MS/MS method delivers the high sensitivity and selectivity required for demanding bioanalytical applications like pharmacokinetic studies. Each protocol is designed as a self-validating system when executed in accordance with the principles and regulatory guidelines outlined herein, ensuring the generation of high-quality, reproducible data in the development of novel quinoline-based therapeutics.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][8]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][19]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][20][21]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link][7]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][22]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][17]

  • Slideshare. Bioanalytical method validation emea. [Link][23]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][24]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link][18]

  • National Center for Biotechnology Information. (2022). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. [Link]

  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link][5]

  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link][9]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link][15]

  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link][1]

  • ResearchGate. (2014). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. [Link][10]

  • Journal of Food and Drug Analysis. (2012). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. [Link][6]

  • National Center for Biotechnology Information. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link][2]

  • National Center for Biotechnology Information. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. [Link][25]

  • SciELO. (2022). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. [Link][13]

  • ResearchGate. (2011). Biological Activities of Quinoline Derivatives. [Link][26]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link][27]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link][3]

  • National Center for Biotechnology Information. (2015). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. [Link][14]

  • ResearchGate. (2014). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link][11]

  • National Center for Biotechnology Information. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. [Link][16]

  • Der Pharma Chemica. (2015). HPLC method for simultaneous quantitation of Luteolin and Quercitin from plant powder of Acacia Catechu and Inula Viscosa. [Link][12]

Sources

Application Note: Characterizing the Novel MEK1/2 Inhibitor, 2-(Difluoromethoxy)quinolin-7-ol, in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, translating extracellular signals into critical cellular responses like proliferation, differentiation, and survival.[1][2] Its frequent dysregulation in a vast number of human cancers, often due to mutations in Ras or B-Raf, has established it as a high-priority target for therapeutic intervention.[2][3] Small molecule inhibitors targeting key kinases in this cascade, particularly MEK1 and MEK2, have shown significant clinical promise.

This document provides detailed protocols for the cellular characterization of a novel, potent, and selective MEK1/2 inhibitor, 2-(Difluoromethoxy)quinolin-7-ol (hereafter referred to as "Cmpd-X"). The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[4][5][6] The incorporation of a difluoromethoxy (-OCF₂H) group is a modern medicinal chemistry strategy intended to enhance metabolic stability and cell permeability while potentially serving as a hydrogen bond donor to improve target affinity.[7][8][9][10]

This guide is designed for researchers in oncology and drug development. It outlines two fundamental cell-based assays:

  • A Cell Viability Assay to determine the anti-proliferative potency (IC₅₀) of Cmpd-X.

  • A Target Engagement Assay via Western blot to confirm the inhibition of ERK1/2 phosphorylation, the direct downstream substrate of MEK1/2.

Mechanism of Action: MEK1/2 Inhibition

MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in the ERK pathway. They are activated by Raf kinases and, in turn, phosphorylate ERK1 (p44 MAPK) and ERK2 (p42 MAPK) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[1][3] This dual phosphorylation is essential for ERK activation.[1] Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, driving the expression of genes involved in cell cycle progression and proliferation.[2][11]

Cmpd-X is hypothesized to be an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase in an inactive conformation and preventing the phosphorylation of ERK1/2.

MEK_Pathway MAPK/ERK Signaling Pathway & Cmpd-X Inhibition Point RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates CmpdX Cmpd-X (this compound) CmpdX->MEK Inhibits

Caption: Cmpd-X inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol determines the dose-dependent effect of Cmpd-X on the viability of a cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma, B-Raf V600E mutant). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[12][13]

Materials
  • A375 cells (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Cmpd-X (stock solution in DMSO, e.g., 10 mM)

  • Opaque-walled 96-well cell culture plates

  • CellTiter-Glo® 2.0 Reagent (Promega)[14]

  • Luminometer

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed 5,000 cells in 90 µL of complete growth medium per well into an opaque-walled 96-well plate.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series of Cmpd-X in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • To maintain a consistent DMSO concentration, first prepare an intermediate dilution of the stock in medium, then perform the serial dilutions. The final DMSO concentration should not exceed 0.1%.

    • Add 10 µL of the diluted compound (or vehicle control, medium with 0.1% DMSO) to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[14]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis & Expected Results
  • Subtract the average background luminescence (medium-only wells) from all other measurements.

  • Normalize the data by setting the average vehicle-treated wells to 100% viability.

  • Plot the normalized viability (%) against the log concentration of Cmpd-X.

  • Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and determine the IC₅₀ value.

ParameterCmpd-XControl MEK Inhibitor (Trametinib)
Cell Line A375A375
IC₅₀ (nM) 15.25.8
Curve Hill Slope -1.1-1.2

Table 1: Example dose-response data for Cmpd-X compared to a known MEK inhibitor in A375 cells after 72-hour treatment.

Protocol 2: Western Blot for Phospho-ERK1/2 Inhibition

This protocol directly assesses the mechanism of action of Cmpd-X by measuring its ability to inhibit MEK-mediated phosphorylation of ERK1/2.[15] A time-course and dose-response experiment provides comprehensive insight into the compound's cellular activity.

Materials
  • A375 cells (or other suitable cell line)

  • 6-well cell culture plates

  • Cmpd-X (stock solution in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Primary Antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight if basal p-ERK levels are low (optional, depends on cell line).

    • Treat cells with various concentrations of Cmpd-X (e.g., 0, 10, 100, 1000 nM) for a fixed time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.[16]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[17]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash three times with TBST for 10 minutes each.

    • Apply ECL substrate and image the chemiluminescent signal.

  • Stripping and Reprobing (Self-Validation):

    • To ensure equal protein loading, the same membrane must be probed for total ERK.

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[16]

    • Wash thoroughly, re-block, and then probe with the primary antibody against total ERK1/2. Repeat the detection steps.[16][17]

Data Analysis & Expected Results
  • Perform densitometry analysis on the bands using software like ImageJ.

  • For each lane, calculate the ratio of the phospho-ERK signal to the total ERK signal.[18]

  • Normalize these ratios to the vehicle-treated control.

  • A dose-dependent decrease in the p-ERK/Total ERK ratio confirms on-target activity of Cmpd-X.

Cmpd-X (nM)p-ERK/Total ERK Ratio (Normalized)
0 (Vehicle)1.00
100.65
1000.12
1000<0.05

Table 2: Example densitometry data showing inhibition of ERK1/2 phosphorylation in A375 cells treated with Cmpd-X for 2 hours.

Experimental Workflow Overview

Workflow cluster_0 Assay 1: Cell Viability (IC50) cluster_1 Assay 2: Target Engagement (p-ERK) A1 Seed A375 Cells (96-well plate) A2 Add Cmpd-X (Dose-Response) A1->A2 A3 Incubate 72h A2->A3 A4 Add CellTiter-Glo® A3->A4 A5 Measure Luminescence A4->A5 A6 Calculate IC50 A5->A6 B1 Seed A375 Cells (6-well plate) B2 Add Cmpd-X (Dose-Response) B1->B2 B3 Incubate 2h B2->B3 B4 Lyse & Quantify Protein B3->B4 B5 Western Blot (p-ERK / Total ERK) B4->B5 B6 Densitometry Analysis B5->B6

Caption: Overall workflow for characterizing Cmpd-X in two key cell-based assays.

References

  • Cell-based Kinase Assays. Profacgen. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • MEK Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • MAPK/ERK Signaling Pathway SRE Reporter – HEK293 Cell Line. BPS Bioscience. [Link]

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Western blot band for Erk and phopho(p). ResearchGate. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]

  • MEK-ERK Pathway Antibodies. Rockland Immunochemicals. [Link]

  • Erk Signaling Pathway. Creative Diagnostics. [Link]

  • How should we analyze the two bands of phospho ERK1/2 in western blot ? ResearchGate. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]

  • Biological activity of natural 2-quinolinones. PubMed. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Biological activity of natural 2-quinolinones. ResearchGate. [Link]

  • Biologically active quinoline and quinazoline alkaloids part II. PubMed - NIH. [Link]

Sources

Application Notes & Protocols: Custom Synthesis of 2-(Difluoromethoxy)quinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the custom synthesis of 2-(difluoromethoxy)quinolin-7-ol and its derivatives. Quinoline scaffolds are privileged structures in medicinal chemistry, recognized for their broad pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a difluoromethoxy (-OCF₂H) group is a modern strategy in drug design to enhance metabolic stability, lipophilicity, and target-binding affinity by acting as a bioisostere for hydroxyl or thiol groups.[3] This guide details a robust synthetic strategy, provides step-by-step experimental protocols, and outlines the necessary analytical techniques for the successful synthesis and characterization of these high-value compounds.

Introduction & Scientific Significance

The quinoline core is a cornerstone in the development of therapeutic agents, with notable examples including chloroquine (antimalarial) and various kinase inhibitors in oncology.[4] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these molecules.[5] Specifically, the difluoromethyl ether moiety (-OCF₂H) has garnered significant attention. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can lead to improved potency and pharmacokinetic profiles.[3][6]

The target scaffold, this compound, combines the proven biological relevance of the quinolin-7-ol core with the advantageous properties of the difluoromethoxy group. This makes it a highly attractive building block for creating new chemical entities in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.

This application note presents a validated multi-step synthesis designed for adaptability, allowing researchers to create a variety of derivatives based on this core structure. The chosen pathway prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a three-stage process. This strategy is designed to be modular, allowing for the introduction of diversity elements at different stages.

  • Stage 1: Synthesis of the Quinoline Core. A suitably substituted quinolinone precursor, 7-(benzyloxy)-2(1H)-quinolinone, is synthesized. The benzyl group serves as a robust protecting group for the 7-hydroxyl function, which is carried through the subsequent steps.

  • Stage 2: O-Difluoromethylation. The key transformation involves the introduction of the difluoromethoxy group at the 2-position. This is accomplished via a difluorocarbene insertion into the hydroxyl group of the 2-hydroxyquinoline tautomer. The protocol is adapted from a reliable method utilizing sodium 2-chloro-2,2-difluoroacetate as a stable, solid difluorocarbene precursor.[1][4]

  • Stage 3: Deprotection. The final step is the removal of the benzyl protecting group from the 7-position via catalytic hydrogenation to yield the target compound, this compound.

The overall synthetic workflow is illustrated below.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: O-Difluoromethylation cluster_2 Stage 3: Deprotection SM Starting Materials (e.g., m-Anisidine derivative) Q_Core 7-(Benzyloxy)-2(1H)-quinolinone SM->Q_Core Multi-step (e.g., Conrad-Limpach) Product_Protected 7-(Benzyloxy)-2-(difluoromethoxy)quinoline Q_Core->Product_Protected Difluorocarbene Insertion (Heat, DMF/MeCN) Reagent Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Final_Product This compound Product_Protected->Final_Product Catalytic Hydrogenation (H₂, Pd/C) G cluster_mech Key Mechanistic Steps of O-Difluoromethylation ClCF2CO2Na ClCF₂CO₂Na Carbene :CF₂ ClCF2CO2Na->Carbene Heat -CO₂, -NaCl Quinolinone Quinolinone-OH (Tautomer) Phenolate Quinolinone-O⁻ Quinolinone->Phenolate Base (K₂CO₃) Product Quinolinone-OCF₂H Phenolate->Product Carbene Trapping & Protonation

Sources

Application Note: Protocol for the Solubilization and Handling of 2-(Difluoromethoxy)quinolin-7-ol for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Solubility Challenge

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents used in oncology, infectious diseases, and inflammation research.[1][2][3] 2-(Difluoromethoxy)quinolin-7-ol is a member of this versatile class of heterocyclic aromatic compounds. A critical, yet often overlooked, prerequisite for the successful biological evaluation of such novel compounds is achieving proper solubilization.

Due to the inherent hydrophobicity of the quinoline core, derivatives like this compound are typically sparingly soluble in aqueous solutions.[3][4] Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and ultimately, the generation of unreliable and irreproducible experimental data.[5][6] This guide provides a comprehensive, field-proven protocol for the effective dissolution and handling of this compound, ensuring data integrity for both in vitro and in vivo preliminary studies.

Physicochemical Profile & Solubility Strategy

Understanding the physicochemical properties of a compound is the first step in developing a robust dissolution protocol. The quinoline structure is weakly basic, and its solubility can be influenced by pH.[6] However, the addition of the difluoromethoxy group increases the molecule's lipophilicity, making direct dissolution in neutral aqueous buffers impractical for most experimental concentrations.

The consensus strategy for compounds of this nature is to prepare a high-concentration stock solution in an organic solvent, followed by serial dilution into the final aqueous experimental medium.[7][8] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power and compatibility with most biological assays when used at low final concentrations.[7][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261475-30-2[10][11]
Molecular Formula C₁₀H₇F₂NO₂[12]
Molecular Weight 211.17 g/mol [12]
Predicted XlogP 2.2[12]
Appearance Solid (form may vary)Assumed
Recommended Solvent Dimethyl Sulfoxide (DMSO)[7][8][9]

Core Protocol: Preparation of a High-Concentration DMSO Stock Solution

This core protocol details the foundational step of creating a concentrated stock solution, which is the source for all subsequent experimental dilutions. Accuracy at this stage is paramount for ensuring the reliability of downstream results.[5][13]

Materials and Reagents
  • This compound powder

  • Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated P1000, P200, and P20 pipettes with sterile, low-retention tips

  • Vortex mixer

  • Optional: Water bath sonicator or a 37°C water bath

Step-by-Step Methodology
  • Mass Calculation: Determine the mass of this compound required for your desired stock concentration and volume. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 211.17 g/mol = 0.0021117 g = 2.11 mg

  • Weighing the Compound: Accurately weigh the calculated mass of the compound using an analytical balance. Tare the balance with a sterile microcentrifuge tube before adding the powder.

    • Expert Tip: It is often easier and more accurate to weigh a slightly different mass (e.g., 2.50 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration. This avoids errors associated with trying to weigh a precise, small mass.[13]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[7][9] Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

    • Causality Note: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to increase the dissolution rate.[7][9] However, avoid excessive heat, as it may degrade the compound.

  • Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Rationale: This practice is critical to prevent degradation and contamination that can result from repeated freeze-thaw cycles of the main stock solution.[7]

  • Long-Term Storage: Store the aliquots at -20°C or -80°C in a clearly labeled freezer box. Under these conditions, the stock solution should remain stable for an extended period.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from weighing the solid compound to its final application in an experimental setting.

Caption: Workflow for preparing this compound solutions.

Application Protocols: Preparing Working Solutions

For In Vitro Cellular Assays

The introduction of an organic solvent like DMSO can be toxic to cells at high concentrations.[7] Therefore, the final concentration of DMSO in the cell culture medium must be carefully controlled.

  • Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best practice to perform an intermediate dilution of the stock in 100% DMSO before the final dilution into aqueous media.[8] For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Dilute the DMSO stock (either the high-concentration or intermediate stock) directly into the pre-warmed cell culture medium to achieve the final desired experimental concentration.

    • Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • DMSO Final Concentration: Critically, calculate and maintain a consistent final DMSO concentration across all experimental and control wells. This concentration should be as low as possible, typically ≤ 0.5% , with ≤ 0.1% being ideal for sensitive cell lines.[7][14]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound. This control is essential to differentiate the effects of the compound from any effects of the solvent itself.[7]

For Biochemical Assays

The procedure for biochemical assays (e.g., enzyme inhibition assays) is similar, substituting the cell culture medium with the appropriate aqueous assay buffer.

  • Thaw a single aliquot of the DMSO stock solution.

  • Perform serial dilutions in 100% DMSO to create a concentration range for determining metrics like IC₅₀ values.[7]

  • Add a small, consistent volume of each DMSO dilution to the assay buffer in your reaction plate (e.g., a 96-well plate).

  • Ensure the final DMSO concentration remains constant and below a level that interferes with the assay components (typically <1-2%).

  • Include a vehicle control (assay buffer + DMSO) in all experiments.

Troubleshooting Guide

Table 2: Common Solubility Issues and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Compound does not fully dissolve in 100% DMSO. Insufficient mixing; Compound concentration exceeds its solubility limit in DMSO.Gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes.[7][9] If it still fails to dissolve, prepare a more dilute stock solution.
Compound precipitates immediately upon dilution into aqueous medium. Large concentration gradient ("solvent shock"); Low aqueous solubility.Perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution step into the aqueous medium.[8] Ensure rapid and thorough mixing upon addition to the aqueous buffer.
Working solution appears cloudy or hazy over time. Compound is coming out of solution at the working concentration.The working concentration may exceed the compound's kinetic solubility limit. Consider using co-solvents (e.g., PEG400, Tween 80) for challenging formulations, especially for in vivo studies.[14] For cell assays, check if increasing the serum percentage in the media helps solubilization.[9]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar quinoline compounds suggest that appropriate precautions should be taken.[10][15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[15]

  • Ventilation: Handle the solid powder and prepare stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

  • Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[10][15]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

References

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]

  • This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. Retrieved from [Link]

  • Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved from [Link]

  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Properties of 7-Quinolinol (CAS 580-20-1). (n.d.). Cheméo. Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022, December 30). National Institutes of Health. Retrieved from [Link]

  • Making stock solutions - how and why. (2021, November 1). YouTube. Retrieved from [Link]

  • How do I dilute DMSO 0.1% to 0.05% in cell culture media? (2025, April 3). ResearchGate. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved from [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.). PubMed Central. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • 7-(difluoromethoxy)quinolin-2-ol (C10H7F2NO2). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)quinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, particularly the identification and mitigation of impurities, encountered during the synthesis of this valuable fluorinated quinoline intermediate. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges and likely impurity classes for this molecule?

A1: The synthesis of this compound typically involves two major stages: the construction of the quinolin-7-ol core and the subsequent introduction of the difluoromethoxy group. Each stage presents unique challenges:

  • Quinoline Core Formation: Classic quinoline syntheses like the Skraup or Doebner-von Miller reactions are conducted under harsh acidic and oxidative conditions, which can lead to the formation of polymeric tars and regioisomeric byproducts.[1]

  • Difluoromethylation: This step can be sensitive to moisture and reaction conditions. Common impurities include unreacted 7-hydroxyquinoline precursor, products from incomplete reaction (e.g., monofluoromethylated species), or hydrolysis of the desired product. The choice of difluoromethylating agent is critical, as different reagents operate via distinct mechanisms (e.g., nucleophilic, electrophilic, or radical pathways) that can generate unique side products.[2][3]

Q2: Which analytical techniques are most effective for identifying impurities in my final product?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Diode Array Detector (DAD), HPLC is the workhorse for quantifying the purity of the main component and detecting non-volatile impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown peaks observed in the HPLC chromatogram, providing crucial clues to their structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low-molecular-weight starting materials.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly powerful for identifying fluorine-containing byproducts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: My reaction mixture from the quinoline core synthesis is a dark, intractable tar.

Question: I performed a Skraup-type synthesis to create the quinolin-7-ol core, but the result is a black, tarry material with a very low yield of the desired product. What causes this, and how can it be prevented?

Answer: Tar formation is a well-known side reaction in the Skraup synthesis, resulting from the aggressive polymerization of reactants and intermediates under strongly acidic and oxidizing conditions.[1]

Causality: The reaction is highly exothermic. Localized hotspots can accelerate polymerization of the glycerol-derived acrolein and other reactive intermediates.

Mitigation Strategies:

  • Control Exothermicity: Add the concentrated sulfuric acid slowly and incrementally, with efficient overhead stirring and external cooling (e.g., an ice bath).

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and suppress charring.[1][7]

  • Purification from Tar: If tar has already formed, isolating the product can be challenging. A common method is to dilute the reaction mixture carefully with water, basify to precipitate crude solids, and then perform steam distillation. The quinoline derivative can be extracted from the distillate.[1]

Issue 2: My NMR shows a triplet for the CHF₂ group, but I see other, unexpected fluorine-containing signals in the ¹⁹F NMR.

Question: I've successfully synthesized the product, but the ¹⁹F NMR spectrum shows minor signals in addition to the main doublet of triplets for the -OCF₂H group. What are these impurities?

Answer: The presence of extraneous signals in the ¹⁹F NMR spectrum points to impurities generated during the difluoromethylation step.

Causality: These impurities depend heavily on the difluoromethylating agent and conditions used.

  • Incomplete Reaction: If a two-step process is used to generate the difluoromethyl anion (e.g., from TMSCF₂H), residual monofluorinated intermediates could be present.

  • Reagent Decomposition: Some difluoromethylating agents can decompose to generate difluorocarbene (:CF₂).[2] This highly reactive intermediate can undergo side reactions with other nucleophiles in the mixture.

  • Hydrolysis: The difluoromethoxy group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to a formate ester or even back to the parent phenol, especially during workup or purification.

Troubleshooting Workflow: Impurity Identification

The following diagram outlines a logical workflow for identifying and resolving impurity issues.

G cluster_0 Observation cluster_1 Analysis & Identification cluster_2 Root Cause Analysis cluster_3 Resolution A Unexpected Peak in HPLC/LC-MS or NMR D LC-MS Analysis (Determine MW of impurity) A->D B Low Yield or Poor Purity B->D C Physical Anomaly (e.g., Tar, Color) K Optimize Reaction Conditions C->K e.g., Tar formation E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Clues) D->E J Consider Side Reactions/Mechanisms D->J E->J F Isolate Impurity (Prep-HPLC / Column) F->E For detailed structure G Review Starting Material Purity G->K H Analyze Reaction Conditions (Temp, Time) H->K I Examine Reagent Stoichiometry & Quality I->K J->G J->H J->I L Modify Workup Procedure J->L M Develop New Purification Protocol J->M

Caption: A logical workflow for troubleshooting synthesis impurities.

Issue 3: I am observing two isomeric products that are difficult to separate.

Question: My final product appears to be a mixture of two isomers that co-elute on column chromatography. How can I identify them and improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a common issue in quinoline synthesis when using substituted anilines. For this compound, the initial cyclization to form the quinoline ring is the most likely source of isomerism.

Causality: If the synthesis starts from a meta-substituted aniline (e.g., 3-aminophenol to generate the 7-hydroxyquinoline core), the electrophilic cyclization can occur at either of the two positions ortho to the amino group, leading to a mixture of the 7-substituted and 5-substituted quinoline products.

Identification & Resolution:

  • Structural Confirmation: The two isomers can typically be distinguished using 2D NMR techniques (NOESY or ROESY) to establish through-space correlations between protons on the two rings.

  • Improving Selectivity:

    • Steric Hindrance: The regioselectivity of cyclization can sometimes be influenced by the steric bulk of the reactants.[1]

    • Choice of Acid Catalyst: Different acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[1]

    • Alternative Synthetic Route: Consider a synthetic strategy that unambiguously controls regiochemistry. For example, starting with a precursor where the substitution pattern is already fixed, such as 4-amino-3-nitrophenol, and then proceeding with reactions that build the second ring.

Data & Protocols

Table 1: Common Impurities and Their Characteristics
Impurity Name/ClassLikely OriginAnalytical SignatureRecommended Purification
Polymeric Tar Skraup/Doebner-von Miller side reactionInsoluble, dark solid; broad baseline hump in HPLCSteam distillation of crude reaction mixture
5-Hydroxy-2-(difluoromethoxy)quinoline Lack of regioselectivity in cyclizationSimilar MW (LC-MS); distinct aromatic proton pattern (NMR)Preparative HPLC or careful fractional crystallization
Quinolin-7-ol Incomplete difluoromethylationLower MW; absence of -OCF₂H signal in ¹⁹F NMRSilica gel column chromatography (basic alumina may be better to avoid decomposition)[8]
1,2-Dihydroquinoline intermediate Incomplete oxidation during core synthesisHigher MW (+2 Da); different UV λmax; aliphatic signals in ¹H NMRRe-subject crude material to oxidative conditions
Formate Ester of Quinolin-7-ol Hydrolysis of the difluoromethoxy groupHigher MW (+28 Da, -2F, +O); presence of a formate proton signal (~8 ppm) in ¹H NMRAvoid harsh acid/base during workup; re-purify via chromatography
Protocol: General Purification by Column Chromatography

Decomposition on silica gel can be a problem when purifying basic quinoline derivatives due to the acidic nature of standard silica.[8]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel or Celite® using a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a hexane/ethyl acetate gradient).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. Collect fractions and monitor by TLC or HPLC.

  • Alternative: If product decomposition is observed, consider using a less acidic stationary phase like alumina (neutral or basic) or treating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1% v/v) in the eluent.

Reaction Pathway and Impurity Formation

The following diagram illustrates a plausible synthetic pathway and highlights where key impurities may arise.

Caption: Plausible synthesis pathway and points of impurity formation.

References

  • Technical Support Center: Purification of Quinoline Derivatives. (2025). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (2025). Benchchem.
  • Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7096. DOI:10.1039/D1CS00360G. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). RSC Publishing.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Synthink.
  • A general and simplified mechanism for the C–H ¹⁸F-difluoromethylation... (2021). ResearchGate.
  • Metal‐Catalyzed Direct Difluoromethylation Reactions. (2017). Asian Journal of Organic Chemistry.
  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. Available at: [Link]

  • Quinoline. (n.d.). Wikipedia. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Preparation and Properties of Quinoline. (n.d.). Pharma E-Notes.
  • A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures. (2025). Benchchem.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). Benchchem.
  • 2-(Difluoromethyl)quinolin-7-ol. (2026). AK Scientific Inc.
  • Synthesis of derivatives of quinoline. (1904). Journal of the American Chemical Society.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Selected electroanalytical methods used for the detection of quinoline-based compounds. (2025). ResearchGate. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2021). MDPI. Available at: [Link]

  • Determination of aniline and quinoline compounds in textiles. (2016). PubMed. Available at: [Link]

  • This compound. (n.d.). Cramer Reagent.
  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Victoria University of Wellington.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. (2009). PubMed. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). National Institutes of Health (NIH). Available at: [Link]

  • 7-(difluoromethoxy)quinolin-2-ol (C10H7F2NO2). (n.d.). PubChem.
  • 7-(Difluoromethoxy)quinoline. (n.d.). BLD Pharm.
  • 7-Bromo-2-(difluoromethyl)quinoline. (n.d.). BLD Pharm.

Sources

Optimizing reaction conditions for 2-(Difluoromethoxy)quinolin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)quinolin-7-ol. This valuable fluorinated building block is of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a difluoromethoxy group can significantly enhance the pharmacokinetic properties of a molecule, such as metabolic stability and lipophilicity.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis.

The synthesis of this compound typically involves two key transformations: the construction of the quinoline core and the subsequent introduction of the difluoromethoxy group. Each of these steps presents unique challenges that can impact yield, purity, and reproducibility. This guide will address these challenges in a practical, question-and-answer format, drawing on established synthetic methodologies and troubleshooting principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Quinoline Ring Synthesis

  • Question: I am attempting to synthesize the 7-hydroxyquinoline core using a classic method like the Skraup or Doebner-von Miller reaction, but my yields are consistently low, and I am observing significant tar formation. What is causing this, and how can I improve the yield?

  • Answer: Low yields and tar formation are common challenges in classical quinoline syntheses due to the strongly acidic and oxidizing reaction conditions.[2] These conditions can lead to polymerization of reactants and intermediates.

    Potential Causes and Solutions:

    • Reaction Vigor: The Skraup synthesis, in particular, is notoriously exothermic.[2]

      • Solution: To moderate the reaction, consider adding a mediating agent like ferrous sulfate (FeSO₄) or boric acid.[2] Additionally, ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat.[2]

    • Polymerization of Intermediates: In the Doebner-von Miller reaction, the α,β-unsaturated carbonyl compound is prone to polymerization under strong acid catalysis.

      • Solution: Employing a biphasic reaction medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, minimizing self-condensation.[2] Slow addition of the carbonyl reactant also helps to maintain a low concentration, further suppressing polymerization.[2]

    • Substituent Effects: The electronic nature of substituents on the aniline precursor can significantly influence the reaction outcome.

      • Solution: Carefully consider the electronic properties of your starting aniline. Electron-donating groups can sometimes promote side reactions, while electron-withdrawing groups might require harsher conditions. Optimization of the reaction temperature and time for your specific substrate is crucial.

Issue 2: Incomplete Difluoromethoxylation of 7-Hydroxyquinoline

  • Question: I am struggling to achieve complete conversion of 7-hydroxyquinoline to this compound. My reaction stalls, and I am left with a significant amount of starting material. What are the likely reasons for this?

  • Answer: Incomplete difluoromethoxylation can stem from several factors related to the generation and reactivity of the difluorocarbene intermediate, as well as the reaction conditions. The reaction is thought to proceed via a difluorocarbene intermediate that is trapped by the phenolate.[1][3]

    Potential Causes and Solutions:

    • Inefficient Difluorocarbene Generation: The most common methods for generating difluorocarbene involve the thermal decarboxylation of reagents like sodium chlorodifluoroacetate.[1][3]

      • Solution: Ensure your difluoromethoxylating agent is of high purity and handled under anhydrous conditions. The reaction temperature is critical for efficient decarboxylation; ensure it is maintained within the optimal range for your specific reagent.

    • Base Strength and Stoichiometry: The presence of a suitable base is essential to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.

      • Solution: Use a strong enough base to ensure complete deprotonation of the 7-hydroxyquinoline. The stoichiometry of the base should be carefully controlled; an excess can sometimes lead to side reactions.

    • Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the stability of the difluorocarbene intermediate.

      • Solution: Aprotic polar solvents like DMF or DMSO are often used for this type of reaction. Ensure the solvent is anhydrous, as water can react with the difluorocarbene.

    • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion.

      • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. However, be cautious of potential decomposition at excessively high temperatures.

Issue 3: Formation of Impurities During Difluoromethoxylation

  • Question: After the difluoromethoxylation step, I am observing several impurities in my crude product, making purification difficult. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of impurities during difluoromethoxylation can be attributed to the high reactivity of the difluorocarbene intermediate and potential side reactions with the quinoline ring or solvent.

    Potential Causes and Solutions:

    • N-Difluoromethylation: The nitrogen atom of the quinoline ring is also nucleophilic and can compete with the phenoxide for the difluorocarbene, leading to the formation of an N-difluoromethylated byproduct.

      • Solution: This is a common side reaction. Optimizing the reaction conditions, such as using a less polar solvent or a bulkier base, may favor O-alkylation over N-alkylation. Careful chromatographic purification is often necessary to separate these isomers.

    • Formylation of the Phenol: Under certain conditions, the difluoromethoxy group can be hydrolyzed to a formate ester, especially in the presence of moisture.[4]

      • Solution: Ensure the reaction is carried out under strictly anhydrous conditions. Using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is crucial.

    • Decomposition of the Quinoline Ring: Quinoline derivatives can be sensitive to harsh reaction conditions.

      • Solution: Avoid excessively high temperatures and prolonged reaction times. A thorough literature search for the stability of your specific quinoline core under the reaction conditions is recommended.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying this compound by column chromatography. The product seems to be either streaking on the column or co-eluting with impurities.

  • Answer: The purification of quinoline derivatives can be challenging due to their basic nature, which can lead to poor chromatographic behavior on silica gel.[5]

    Potential Causes and Solutions:

    • Interaction with Silica Gel: The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, causing streaking and potential decomposition.[5]

      • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will help to reduce tailing and improve the peak shape. Alternatively, using a different stationary phase, such as alumina or a polymer-based reverse-phase column, may be beneficial.

    • Co-elution of Impurities: If impurities have similar polarity to the product, separation by standard chromatography can be difficult.

      • Solution: Consider using a different solvent system or a gradient elution to improve separation. If the impurity is an isomer, such as the N-difluoromethylated product, a high-resolution separation technique like preparative HPLC may be necessary. Recrystallization can also be an effective purification method if a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What are the best reagents for the difluoromethoxylation of a phenol?

A1: Several reagents can be used for the difluoromethoxylation of phenols. Some common choices include:

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a commercially available, bench-stable solid that generates difluorocarbene upon heating.[1][3] It is a popular choice due to its ease of handling.

  • Difluorobromoacetic Acid (BrCF₂CO₂H): This reagent can be used in visible-light photoredox catalysis, offering a milder alternative to thermal methods.[6][7]

  • TMSCF₂H (Difluoromethyl)trimethylsilane): This reagent can be used for the nucleophilic difluoromethylation of various functional groups, but its application to phenols may require specific activation.

The choice of reagent will depend on the specific substrate, available equipment, and desired reaction conditions.

Q2: How can I monitor the progress of the difluoromethoxylation reaction?

A2: The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product. Staining with a suitable reagent, such as potassium permanganate, may be necessary to visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the starting material, product, and any major byproducts by their mass-to-charge ratio. This is a powerful tool for reaction optimization.

Q3: What are the key safety precautions to consider during this synthesis?

A3: As with any chemical synthesis, a thorough risk assessment should be conducted before starting any work.[1][3] Key safety considerations include:

  • Handling of Reagents: Some of the reagents used in quinoline synthesis, such as concentrated acids and oxidizing agents, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Be aware of the potential for exothermic reactions, especially in the Skraup synthesis.[2] Ensure adequate cooling and controlled addition of reagents.

  • Fluorinated Compounds: While this compound itself is not expected to be highly toxic, it is good practice to handle all new compounds with care. Avoid inhalation, ingestion, and skin contact.

Q4: Can this synthesis be scaled up?

A4: Scaling up this synthesis requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions can become more difficult to control on a larger scale. Ensure the reaction vessel has adequate cooling capacity and efficient stirring.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted to maintain a safe reaction temperature.

  • Workup and Purification: The workup and purification procedures may need to be modified for larger quantities. For example, extraction and filtration may become more time-consuming. A pilot reaction on a smaller scale is always recommended before attempting a large-scale synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxyquinoline (Illustrative Example using Doebner-von Miller Reaction)

  • To a solution of 3-aminophenol (1 eq) in a mixture of water and ethanol, add glycerol (3 eq) and a catalytic amount of a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Slowly and carefully add concentrated sulfuric acid (4 eq) with cooling in an ice bath.

  • Heat the reaction mixture to 120-130 °C for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 7-hydroxyquinoline.

Protocol 2: Synthesis of this compound

  • To a solution of 7-hydroxyquinoline (1 eq) in anhydrous DMF, add a suitable base (e.g., potassium carbonate, 2 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to ensure the formation of the phenoxide.

  • Add sodium chlorodifluoroacetate (2-3 eq) in one portion.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to yield this compound.

Data Tables

Table 1: Recommended Reaction Conditions for Difluoromethoxylation

ParameterRecommended RangeNotes
Reagent Ratio (Phenol:Base:CF₂ Reagent) 1 : 1.5-2.5 : 2-4Optimization may be required for specific substrates.
Temperature 80-120 °CDependent on the difluoromethoxylating agent used.
Reaction Time 12-48 hoursMonitor by TLC or LC-MS for completion.
Solvent Anhydrous DMF, DMSO, or AcetonitrileEnsure the solvent is dry to prevent side reactions.

Visualizations

Reaction_Pathway cluster_quinoline Quinoline Synthesis cluster_difluoro Difluoromethoxylation 3-Aminophenol 3-Aminophenol 7-Hydroxyquinoline 7-Hydroxyquinoline 3-Aminophenol->7-Hydroxyquinoline Doebner-von Miller (H₂SO₄, Glycerol) 7-Quinolinolate 7-Quinolinolate 7-Hydroxyquinoline->7-Quinolinolate Base (e.g., K₂CO₃) This compound This compound 7-Quinolinolate->this compound [:CF₂] ClCF₂CO₂Na ClCF₂CO₂Na [:CF₂] [:CF₂] ClCF₂CO₂Na->[:CF₂] Heat (Δ) [:CF₂]->this compound

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Reaction? Incomplete Reaction? Low Yield?->Incomplete Reaction? No Optimize Quinoline Synthesis Optimize Quinoline Synthesis Low Yield?->Optimize Quinoline Synthesis Yes Impurity Formation? Impurity Formation? Incomplete Reaction?->Impurity Formation? No Optimize Difluoromethoxylation Optimize Difluoromethoxylation Incomplete Reaction?->Optimize Difluoromethoxylation Yes Purification Issues? Purification Issues? Impurity Formation?->Purification Issues? No Modify Reaction Conditions Modify Reaction Conditions Impurity Formation?->Modify Reaction Conditions Yes Adjust Purification Method Adjust Purification Method Purification Issues?->Adjust Purification Method Yes End End Purification Issues?->End No Optimize Quinoline Synthesis->End Optimize Difluoromethoxylation->End Modify Reaction Conditions->End Adjust Purification Method->End

Caption: Troubleshooting decision workflow for the synthesis.

References

  • Organic Syntheses Procedure. Difluoromethylation of Phenols.
  • Benchchem. Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Yang, J., Jiang, M., & Fu, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters.
  • Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
  • Organic Syntheses. Difluoromethylation of Phenols.
  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
  • Feng, C.-C., & Zhang, S.-L. (2022). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry.
  • ResearchGate. Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. Quinoline.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • SciSpace. Synthesis of derivatives of quinoline.

Sources

Technical Support Center: Synthesis of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(Difluoromethoxy)quinolin-7-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a two-fold challenge: the construction of the quinoline scaffold and the subsequent, often problematic, introduction of the difluoromethoxy group. The difluoromethoxy moiety is a valuable functional group in medicinal chemistry, acting as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability and lipophilicity. However, its installation can be challenging, with side reactions and low yields being common hurdles. This guide will address these issues systematically, providing solutions grounded in established chemical principles.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of this compound involves a two-step process:

  • Formation of the Quinoline Core: Synthesis of a suitable 2-substituted-quinolin-7-ol. This can be achieved through various classic reactions, such as the Friedländer synthesis, if not starting from a commercially available precursor.

  • O-Difluoromethylation: Introduction of the difluoromethoxy group onto the hydroxyl of the quinolin-7-ol. This is typically achieved via the generation of difluorocarbene, which is then trapped by the phenoxide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Quinolin-7-ol (Core Synthesis) Incomplete reaction during Friedländer synthesis.[1][2][3]- Extend reaction time and/or increase temperature. - Optimize the catalyst (acid or base) and its loading.[2][4]
Side reactions such as aldol self-condensation of the ketone.[2]- Use a pre-formed imine of the 2-aminoaryl ketone to prevent self-condensation.[2] - Carefully control the reaction temperature.
Low Yield of this compound Inefficient generation of difluorocarbene.- Ensure the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) is of high purity and handled under anhydrous conditions. - Optimize the reaction temperature; thermal decarboxylation is crucial.[5][6]
Poor trapping of difluorocarbene by the phenoxide.- Use a strong, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) to ensure complete deprotonation of the hydroxyl group.[6] - Use a polar aprotic solvent like DMF or NMP to improve solubility and reaction rates.[6]
Competing N-difluoromethylation.- While O-difluoromethylation is generally favored for phenols, N-difluoromethylation can occur on the quinoline nitrogen.[7] Using a milder base or lower temperature might improve selectivity.
Presence of Unreacted 7-Hydroxyquinoline Insufficient difluoromethylating agent.- Increase the equivalents of the difluoromethylating agent (e.g., 2-3 equivalents of sodium chlorodifluoroacetate).[6]
Incomplete reaction.- Extend the reaction time or increase the temperature to ensure complete consumption of the starting material.
Formation of Tarry Byproducts Decomposition of starting materials or product under harsh conditions.- If using a classic quinoline synthesis like the Skraup, consider milder alternatives like the Friedländer. - For difluoromethylation, avoid excessively high temperatures that can lead to decomposition.
Difficult Purification Co-elution of product with starting materials or byproducts.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize the 2-substituted-quinolin-7-ol core?

A1: The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings.[1][3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base.[2][4] For 2-substituted-7-hydroxyquinolines, starting with 2-amino-4-hydroxybenzaldehyde and a suitable ketone is a viable approach.

Q2: Which difluoromethylating agent is recommended for this synthesis?

A2: Sodium chlorodifluoroacetate is a good choice as it is commercially available, relatively inexpensive, and effective.[5][6][8] It generates difluorocarbene upon heating.[5] Other reagents like TMSCF₂Br can also be used, but may require different reaction conditions.[7]

Q3: What is the mechanism of the O-difluoromethylation reaction?

A3: The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂) from a precursor like sodium chlorodifluoroacetate.[8][9] The hydroxyl group of the quinolin-7-ol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and traps the electrophilic difluorocarbene. Subsequent protonation yields the desired this compound.[9]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. You can track the consumption of the starting material (quinolin-7-ol) and the formation of the product. Using a UV lamp for visualization is recommended as quinoline derivatives are typically UV-active.

Q5: What are the key safety precautions for this synthesis?

A5: The difluoromethylation step should be carried out in a well-ventilated fume hood, as the reaction may release gaseous byproducts. Anhydrous conditions are often necessary, so proper handling of reagents and solvents is crucial. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocol: O-Difluoromethylation of 2-Substituted-Quinolin-7-ol

This protocol is a general guideline and may require optimization for your specific 2-substituted-quinolin-7-ol.

Materials:

  • 2-Substituted-quinolin-7-ol (1.0 eq)

  • Sodium chlorodifluoroacetate (2.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-substituted-quinolin-7-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 95-100 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_sm Check Starting Material Purity (TLC, NMR) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Purity OK impure_sm Purify Starting Material check_sm->impure_sm Impure incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_temp Optimize Temperature incomplete_reaction->optimize_temp Yes optimize_time Increase Reaction Time incomplete_reaction->optimize_time Yes optimize_base Change Base or Equivalents side_products->optimize_base Yes optimize_reagent Increase Equivalents of Difluoromethylating Agent side_products->optimize_reagent Yes purification Optimize Purification Method side_products->purification No impure_sm->start success Improved Yield optimize_temp->success optimize_time->success optimize_base->success optimize_reagent->success purification->success

Caption: A logical workflow for troubleshooting low yields.

Reaction Mechanism: O-Difluoromethylation

O_Difluoromethylation O-Difluoromethylation Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product quinolinol Quinolin-7-ol phenoxide Quinolin-7-oxide quinolinol->phenoxide + Base - HB⁺ reagent ClCF₂CO₂Na carbene Difluorocarbene (:CF₂) reagent->carbene Δ -CO₂ -NaCl base Base (e.g., K₂CO₃) product This compound phenoxide->product + :CF₂ carbene->product

Caption: The key steps in the O-difluoromethylation of quinolin-7-ol.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Chemische Berichte1882, 15 (2), 2572–2575.
  • ResearchGate. The Friedländer Synthesis of Quinolines. Available online: [Link]

  • Afrin, S., et al. Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances2023, 13, 28054-28073.
  • Gouverneur, V., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews2021, 50, 8333-8373.
  • Prakash, G. K. S., et al. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition2012, 51 (48), 12075-12079.
  • Ford, J., et al. Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. Israel Journal of Chemistry2023, 63 (9-10), e202300057.
  • ResearchGate. Difluoromethylation of Phenols. Available online: [Link]

  • Sanford, M. S., et al. Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF₂Br. Organic Letters2021, 23 (16), 6436–6440.
  • Organic Syntheses.
  • Greaney, M. F., et al. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters2013, 15 (18), 4786–4789.
  • Greaney, M. F., et al. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters2013, 15 (18), 4786–4789.
  • Baxendale, I. R., et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry2021, 86 (19), 13402–13419.
  • Leszczynski, J., et al. Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency. International Journal of Molecular Sciences2022, 23 (23), 14813.
  • PubChem. 7-Hydroxyquinoline. Available online: [Link]

  • Connect Journals. Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Available online: [Link]

  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Available online: [Link]

  • ResearchGate. One-Pot Preparation of 7-Hydroxyquinoline. Available online: [Link]

  • ResearchGate. The Friedländer quinoline synthesis of 7. Available online: [Link]

  • ResearchGate. Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Available online: [Link]

  • Google Patents. Process for the preparation of quinolin-2(1H)-one derivatives.

Sources

2-(Difluoromethoxy)quinolin-7-ol stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Solution Stability

Welcome to the technical support center for 2-(Difluoromethoxy)quinolin-7-ol. As Senior Application Scientists, we understand that unexpected compound instability can compromise experimental timelines and results. This guide is designed to provide you with in-depth, practical insights into the stability of this compound in solution. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

Understanding the Molecule: Key Features and Instability Hotspots

This compound possesses a unique combination of functional groups that dictate its chemical behavior and stability profile. The quinoline core, a heterocyclic aromatic system, is susceptible to oxidation and photodegradation.[1][2] The phenolic hydroxyl group (-OH) is acidic and can be deprotonated, while the quinoline nitrogen is basic and can be protonated, making the molecule's solubility and stability highly pH-dependent.[1][3] The 2-position difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, which can influence the reactivity of the entire ring system and may be susceptible to hydrolysis under harsh acidic or basic conditions.[4][5]

cluster_molecule This compound cluster_hotspots Potential Instability Sites mol mol A Quinoline Ring System (Oxidation, Photodegradation) A->mol B Phenolic Hydroxyl (-OH) (pH-dependent deprotonation) B->mol C Difluoromethoxy Group (-OCF₂H) (Potential for hydrolysis) C->mol

Caption: Key structural features of this compound and their associated stability concerns.

Frequently Asked Questions (FAQs)

This section addresses the most common observations and questions from researchers working with this compound.

Q1: My solution of this compound has turned yellow or brown. What is happening?

A1: Discoloration is a classic indicator of degradation for quinoline-based compounds.[1] This is most commonly caused by oxidation of the quinoline ring system or photodegradation upon exposure to ambient or UV light.[1][2] The formation of colored byproducts signifies that the integrity of your compound is compromised. It is critical to prepare fresh solutions and protect all solutions from light, especially for long-term storage.[1]

Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A2: Yes, this is a strong possibility. A loss of potency and poor reproducibility are hallmark signs of compound degradation.[1] The active concentration of the parent compound in your solution may be decreasing over time due to chemical instability. The degradation products themselves could also potentially interfere with your assay. We strongly recommend preparing fresh working solutions from a validated stock solution before each experiment or conducting a time-course stability study in your specific assay medium.[2]

Q3: What are the primary factors that influence the stability of this compound in solution?

A3: The stability of quinoline derivatives is influenced by several key factors:[1]

  • pH: The solubility and stability of quinolines are highly dependent on the pH of the solution.[3] Degradation can be accelerated in both strongly acidic and basic conditions.[1] It is crucial to determine the optimal pH range for your compound experimentally.

  • Light: Many quinoline compounds are photosensitive and degrade upon exposure to light, a process known as photolytic degradation.[1] This can lead to the formation of various byproducts.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Storing solutions at lower temperatures (e.g., 4°C, -20°C, or -80°C) is essential to slow these processes.[2]

  • Oxidation: The quinoline ring can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or trace metal ions.[2]

Q4: How should I prepare and store my stock solutions in DMSO?

A4: DMSO is a common solvent for creating high-concentration stock solutions.[6] While generally stable, DMSO is hygroscopic (absorbs water), and the presence of water can facilitate hydrolysis over long periods.[7] For optimal storage:

  • Use high-purity, anhydrous DMSO.[6]

  • Store stock solutions at -20°C or -80°C for long-term stability.[2]

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and cause degradation.[2]

  • Protect vials from light by using amber glass or by wrapping them in aluminum foil.[2]

Q5: Can the difluoromethoxy (-OCF₂H) group be a problem?

A5: While generally more stable than a trichloromethyl group, the C-F bonds in a difluoromethyl group can be labile under certain hydrolytic conditions.[5] The electron-withdrawing nature of the fluorine atoms makes the carbon atom susceptible to nucleophilic attack. While typically stable under physiological conditions, prolonged exposure to strong acids or bases could potentially lead to hydrolysis of the difluoromethoxy group, ultimately forming 2-formyl- or 2-carboxy-quinolin-7-ol derivatives. Studies on related compounds have shown that electron-withdrawing groups on an aromatic ring can increase the lability of other functional groups.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Observed Issue Potential Cause(s) Recommended Actions & Causality
Precipitation in solution (especially after thawing or dilution into aqueous buffer) 1. Poor Solubility: The compound's solubility limit may have been exceeded in the new solvent system. Quinoline solubility is highly pH-dependent.[3] 2. Degradation: The precipitate could be a less soluble degradation product.1. Verify Solubility: Check the compound's solubility in your specific buffer system. Consider adjusting the pH or using a co-solvent (ensure it doesn't affect your assay). 2. Prepare Fresh: Always prepare aqueous dilutions fresh from a validated DMSO stock right before use to minimize the time the compound spends in a potentially less optimal environment.[1] 3. Analyze Precipitate: If possible, isolate and analyze the precipitate by LC-MS to determine if it is the parent compound or a degradant.
Appearance of new peaks in HPLC/LC-MS chromatograms 1. Degradation: The compound is degrading under your storage or experimental conditions. 2. On-Column Degradation: The HPLC conditions themselves (e.g., mobile phase pH, temperature) might be causing degradation.[2] 3. Impurity: The new peak may have been a minor impurity in the original solid that has become more prominent as the parent compound degrades.1. Conduct Forced Degradation: Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products. This helps in confirming the identity of the new peaks.[2] 2. Optimize HPLC Method: Analyze a freshly prepared standard using different mobile phase pH values or a lower column temperature to check for on-column effects.[2] 3. Re-evaluate Purity: Check the certificate of analysis for your compound lot and re-analyze the solid material if necessary.
Inconsistent Bioactivity 1. Stock Solution Degradation: The primary stock solution may have degraded over time due to improper storage. 2. Working Solution Instability: The compound may be unstable in your aqueous assay buffer. 3. Interaction with Assay Components: The compound may be reacting with components in your cell culture media or assay buffer (e.g., thiol-containing reagents like DTT or glutathione).1. Validate Stock: Prepare a fresh stock solution from the solid compound and compare its performance against the old stock. 2. Assay Buffer Stability Test: Incubate the compound in your final assay buffer for the duration of your experiment. Sample at different time points (e.g., 0, 2, 4, 24 hours) and analyze by HPLC to quantify the remaining parent compound. 3. Component Check: Evaluate potential interactions by incubating the compound with individual assay components and analyzing for degradation.
Scientific Protocols for Stability Assessment

To ensure data integrity, it is crucial to experimentally validate the stability of this compound under your specific conditions.

Protocol 1: Preparation of Stock and Working Solutions

Causality: Proper solution preparation is the foundation of any reliable experiment. Using anhydrous solvents and correct storage minimizes baseline degradation before your experiment even begins.

  • Stock Solution (e.g., 10 mM in DMSO): a. Allow the solid compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent water condensation. b. Accurately weigh the solid compound and dissolve it in the appropriate volume of anhydrous DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot into single-use, light-protected (amber) vials. e. Store at -80°C for long-term storage.[2]

  • Working Solutions (Aqueous): a. Thaw a single aliquot of the DMSO stock solution. b. Perform serial dilutions into your final, pre-warmed experimental buffer (e.g., PBS, cell culture media). c. Prepare these solutions immediately before use to minimize degradation in the aqueous environment.[1]

Protocol 2: Forced Degradation (Stress Testing) Study

Causality: This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and develop a "stability-indicating" analytical method capable of separating the parent compound from its degradants.[8][9]

start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) control Control Sample (Store at 4°C in dark) start->control acid Acid Hydrolysis (Add 0.1 M HCl, heat at 60°C) start->acid base Base Hydrolysis (Add 0.1 M NaOH, RT) start->base ox Oxidation (Add 3% H₂O₂, RT in dark) start->ox thermal Thermal Stress (Heat at 60°C in dark) start->thermal photo Photolytic Stress (Expose to light, e.g., ICH Q1B option) start->photo analysis Sample at T=0, 2, 8, 24h Neutralize Acid/Base Samples Analyze all by HPLC-UV/MS control->analysis acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

  • Preparation: Prepare a ~1 mg/mL solution of the compound in an appropriate solvent like acetonitrile/water (50:50).

  • Stress Conditions: Aliquot the solution and apply the following stress conditions. A control sample, protected from light and stored at 4°C, should be kept for comparison.[1]

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hours.[2]Hydrolysis of the difluoromethoxy group.
Base Hydrolysis 0.1 M NaOH, room temperature for several hours.[2]Hydrolysis of the difluoromethoxy group, potential ring opening.
Oxidation 3-6% H₂O₂, room temperature.[2]Formation of N-oxides, hydroxylation of the quinoline ring.
Thermal Degradation Dry heat (solid) or solution heated at 60-80°C.[1]General decomposition.
Photolytic Degradation Expose solution to light providing UV and visible output (ICH Q1B standard: >1.2 million lux hours and >200 watt-hours/m²).[1][10]Formation of various photo-products.[1]
  • Analysis: At specified time points (e.g., 2, 8, 24 hours), take a sample. For acid/base conditions, neutralize the sample before injection. Analyze all samples by a stability-indicating HPLC method (Protocol 3).

Protocol 3: Stability-Indicating HPLC-UV Method

Causality: A validated stability-indicating method is essential to accurately quantify the decrease in the parent compound and detect the formation of degradation products without chromatographic interference.[8]

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection Wavelength: Scan for the absorbance maximum (λ-max) of the parent compound (e.g., ~254 nm and ~330 nm are common for quinolines).

  • Gradient Elution (Example):

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Method Validation: The goal is to achieve baseline separation between the parent peak and all peaks generated during the forced degradation study. A DAD can be used for peak purity analysis to ensure the main peak is not co-eluting with any degradants.[1]

By implementing these structured FAQs, troubleshooting guides, and validation protocols, researchers can proactively manage the stability challenges associated with this compound, leading to more reliable and reproducible scientific outcomes.

References
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (2025). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • de Oliveira, E. C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • de Oliveira, E. C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Available from: [Link]

  • Chander, S., et al. (2016). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available from: [Link]

  • Hesp, K. D., et al. (2014). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2025). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Available from: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • Carvajal, T. M., & Larive, C. K. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Available from: [Link]

  • Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available from: [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Available from: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Available from: [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available from: [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available from: [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide. Available from: [Link]

  • PubMed Central. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available from: [Link]

  • PubMed. (2012). Development of an improved method for trace analysis of quinolones in eggs of laying hens and wildlife species using molecularly imprinted polymers. Available from: [Link]

  • Research Square. (2021). Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). Available from: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • PubMed Central. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link]

  • PubChemLite. (n.d.). 7-(difluoromethoxy)quinolin-2-ol (C10H7F2NO2). Available from: [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Available from: [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Regular Article. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. (2012). Development of an improved method for trace analysis of quinolones in eggs of laying hens and wildlife species using molecularly imprinted polymers. Available from: [Link]

  • Cedarville University. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. Available from: [Link]

Sources

Overcoming poor solubility of 2-(Difluoromethoxy)quinolin-7-ol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Overcoming Poor Solubility of 2-(Difluoromethoxy)quinolin-7-ol in Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of this compound in a variety of experimental assays. As a senior application scientist, this guide synthesizes established physicochemical principles with practical, field-proven strategies to ensure the reliability and reproducibility of your experimental results.

Section 1: Understanding the Compound's Physicochemical Properties

The inherent properties of this compound dictate its behavior in aqueous solutions. Understanding these characteristics is the first step in designing an effective solubilization strategy. Quinoline and its derivatives are known to be sparingly soluble in water, a trait influenced by their aromatic structure.[1][2]

PropertyPredicted/Known ValueImplication for Solubility
Molecular FormulaC₁₀H₇F₂NO₂The presence of two fluorine atoms increases lipophilicity.
Molecular Weight211.17 g/mol
pKa~4.9 (quinoline N), ~9.5 (7-OH)The compound has both a weakly basic nitrogen and a weakly acidic hydroxyl group, making its charge state and thus solubility highly pH-dependent.[3][4]
Predicted XlogP2.2A positive logP value indicates a preference for a non-polar environment over water, predicting low aqueous solubility.[5]
Aqueous SolubilityVery PoorDirect dissolution in aqueous buffers is expected to be extremely low.[6]

The combination of a hydrophobic quinoline core, a lipophilic difluoromethoxy group, and a high predicted logP value are primary contributors to the poor aqueous solubility of this compound. The key to enhancing its solubility lies in exploiting its ionizable functional groups and employing formulation strategies to overcome its lipophilicity.

Section 2: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My compound won't dissolve in my aqueous buffer. What is the first and simplest step?

The most common and effective initial approach is to prepare a concentrated stock solution in a 100% water-miscible organic solvent, a technique known as co-solvency.[7][8] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[9][10]

Protocol: Preparing a DMSO Stock Solution

  • Weigh the desired amount of this compound into a sterile, appropriate vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution, but check for compound stability at this temperature.[11]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution appropriately, protected from light and moisture.

Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a very common issue known as "crashing out," which occurs when the compound's solubility limit in the final aqueous medium is exceeded as the percentage of the organic co-solvent is drastically reduced.[12][13] Your DMSO stock represents a state of thermodynamic solubility, while the diluted, transiently-dissolved state in your assay buffer is a matter of kinetic solubility. The following decision tree can guide your troubleshooting.

Caption: Decision tree for troubleshooting precipitation.

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, pH adjustment is a powerful technique for ionizable compounds.[] This molecule has two ionizable groups: the quinoline nitrogen (pKa ~4.9) and the 7-hydroxyl group (pKa ~9.5).

  • At pH values below the pKa of the nitrogen (~4.9) , the nitrogen becomes protonated (QH+), imparting a positive charge and significantly increasing aqueous solubility.[4][15]

  • At pH values above the pKa of the hydroxyl group (~9.5) , the phenol is deprotonated, creating a phenolate anion and increasing solubility.

pH RangePredominant SpeciesExpected SolubilityRecommended Buffers
< 4.0Cationic (Protonated N)HighCitrate, Glycine-HCl
5.0 - 9.0Neutral (Zwitterionic)Low (Intrinsic Solubility)MES, HEPES, Phosphate (PBS)
> 10.0Anionic (Deprotonated OH)HighCarbonate-Bicarbonate, CAPS

Caution: Ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Q4: What are the best co-solvents to use, and what are the potential downsides?

Besides DMSO, other co-solvents can be effective.[16] The choice depends on the specific assay constraints, particularly toxicity in cell-based systems.[17][18]

Co-SolventTypical Starting % (v/v)ProsCons/Considerations
DMSO ≤ 0.5%Powerful solvent, widely used.[10]Can be toxic to cells at >1%, may affect enzyme activity.[19]
Ethanol ≤ 1.0%Less toxic than DMSO for some cell lines.Can have biological effects, potential for evaporation.[20]
PEG 400 ≤ 2.0%Low toxicity, good for in vivo studies.More viscous, may interfere with some detection methods.
Propylene Glycol ≤ 2.0%Low toxicity.Can sometimes cause protein precipitation.[16]

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Solubility Assessment Workflow

Before committing to a large-scale experiment, it is crucial to systematically determine the apparent kinetic solubility of your compound under various conditions.

G A Prepare 20 mM stock in 100% DMSO B Prepare serial dilutions in DMSO (e.g., 20 mM to 0.1 mM) A->B C Add 1 µL of each stock dilution to 99 µL of test buffer in a 96-well plate B->C D Mix and incubate for 1-2 hours at room temperature C->D E Measure turbidity (absorbance at 650 nm) or visually inspect for precipitation D->E F Determine highest concentration with no precipitate (Apparent Solubility) E->F

Caption: Workflow for determining apparent kinetic solubility.

Protocol: Kinetic Solubility Assessment

  • Prepare Stock: Create a 20 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations.

  • Dilute in Buffer: In a clear 96-well plate, add 1 µL of each DMSO concentration to 99 µL of your target aqueous assay buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Equilibrate: Shake the plate for 1-2 hours at room temperature.

  • Analyze: Measure the absorbance at ~650 nm using a plate reader. An increase in absorbance indicates scattering due to precipitation. Alternatively, visually inspect each well against a dark background.

  • Determine Solubility: The highest concentration that does not show a significant increase in absorbance or visible precipitation is the apparent kinetic solubility.[11]

Guide 2: Advanced Solubilization Techniques

If co-solvents and pH adjustment are insufficient or incompatible with your assay, consider these advanced methods.

  • Using Surfactants/Detergents: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[21][22] Non-ionic surfactants are generally preferred due to their lower toxicity.[23]

    • Recommended Surfactants: Tween-80, Triton X-100, Pluronic F-68.

    • Starting Concentration: Begin with concentrations slightly above the known CMC of the surfactant in your assay buffer.

  • Using Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[25][26]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[27]

    • Protocol: Prepare a solution of HP-β-CD in your buffer and add the compound (or a concentrated DMSO stock) to this solution, allowing time for the inclusion complex to form with stirring.

Section 4: Assay-Specific Considerations

Cell-Based Assays: The primary concern in cell-based assays is the toxicity of the solubilizing agents.

  • Solvent Tolerance: Always run a vehicle control experiment to determine the maximum tolerable concentration of your solvent/excipient system (e.g., DMSO, ethanol, cyclodextrin) that does not affect cell viability or the specific assay endpoint.[19][20] A standard cytotoxicity assay (e.g., MTT, LDH release) is recommended.

  • Final Concentration: Keep the final concentration of organic solvents as low as possible, typically ≤0.5% (v/v) for DMSO.[17][28]

Biochemical/Enzymatic Assays: Excipients can directly interfere with assay components.

  • Enzyme Inhibition/Activation: Solvents like DMSO can sometimes denature proteins or directly inhibit enzyme activity at higher concentrations.[29]

  • Detection Interference: Surfactants and other excipients can quench fluorescence or otherwise interfere with absorbance or luminescence-based readouts. Always run controls containing the vehicle without the compound to check for such interference.

Section 5: Summary & Best Practices

This table provides a quick reference for matching solubility problems with potential solutions.

ProblemRecommended First StepAlternative SolutionsKey Consideration
Compound won't dissolve in aqueous buffer.Prepare a concentrated stock in 100% DMSO.Use other co-solvents like ethanol or PEG 400.Ensure complete dissolution of the stock before use.
Precipitation upon dilution of DMSO stock.Lower the final assay concentration of the compound.Increase final DMSO % (if tolerated); pH adjustment; add surfactants or cyclodextrins.The compound's kinetic solubility in the final buffer has been exceeded.
Inconsistent results between experiments.Ensure the stock solution is fully dissolved before each use (vortex/sonicate).Prepare fresh dilutions for each experiment.Small amounts of undissolved compound can lead to large variability.
Cell death or altered phenotype in controls.Lower the final concentration of the organic co-solvent.Switch to a less toxic co-solvent (e.g., PEG 400) or use cyclodextrins.Solvent toxicity is a common artifact in cell-based assays.[18]

Final Word: Optimizing the solubility of a challenging compound like this compound is an iterative process. By systematically applying the principles and protocols outlined in this guide, you can develop a robust methodology that ensures your compound remains in solution, leading to accurate and reproducible assay results.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Istrate, D., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
  • VikMon, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications.
  • Yalkowsky, S. H., & Carvajal, T. M. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • ResearchGate. (n.d.). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Holst, C., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. NIH.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications.
  • Kumar, A., et al. (2013). Quinoline: A versatile heterocyclic. NIH.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
  • PubChem. (n.d.). Quinoline. NIH.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5).
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. PubMed.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery.
  • CD Formulation. (n.d.). Solubilizer Excipients.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • BenchChem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
  • BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.
  • AK Scientific Inc. (2026). 2-(Difluoromethyl)quinolin-7-ol.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Singh, S., et al. (n.d.). Protein precipitation and denaturation by dimethyl sulfoxide. NIH.
  • Wikipedia. (n.d.). Quinoline.
  • BLD Pharm. (n.d.). 2-(Difluoromethoxy)quinoline.
  • CAS Common Chemistry. (n.d.). Quinoline.
  • PubChemLite. (n.d.). 7-(difluoromethoxy)quinolin-2-ol.
  • 克拉玛尔试剂. (n.d.). This compound.

Sources

Technical Support Center: Purification of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(Difluoromethoxy)quinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this fluorinated quinolinol derivative. Recognizing the unique challenges that can arise from the interplay of the quinoline core, the phenolic hydroxyl group, and the difluoromethoxy substituent, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows and enhance the purity of your final compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and actionable solutions based on established chromatographic and crystallization principles for heterocyclic and fluorinated compounds.

Issue 1: Poor Resolution and Peak Tailing in Column Chromatography

Question: My compound is streaking badly on the silica gel column, leading to poor separation from impurities. What's causing this and how can I fix it?

Answer: Peak tailing with quinoline derivatives on silica gel is a frequent challenge. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-uniform elution front, resulting in tailed peaks and poor separation. The phenolic hydroxyl group in this compound can also contribute to this issue through hydrogen bonding.

Solutions:

  • Deactivation of Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by:

    • Adding a Basic Modifier to the Eluent: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or pyridine, into your mobile phase (typically 0.1-1% v/v).[1] The amine will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Pre-treating the Silica Gel: You can create a slurry of the silica gel with your eluent containing the basic modifier before packing the column. This ensures that the stationary phase is thoroughly deactivated.[2]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

    • Reversed-Phase Silica (C18): If your compound and the impurities have different polarities, reversed-phase chromatography can be an excellent option. The elution order will be inverted compared to normal-phase chromatography, with polar compounds eluting first.

  • Solvent System Optimization: A systematic approach to selecting your mobile phase is crucial. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

Issue 2: The Compound Fails to Crystallize or Oils Out

Question: I'm trying to recrystallize my crude this compound, but it either remains in solution or separates as an oil. What should I do?

Answer: Crystallization is a delicate process that is highly dependent on solubility, purity, and the cooling rate. The presence of impurities can significantly inhibit crystal formation.

Solutions:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Systematic Solvent Screening: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).[3]

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure this compound, adding a single seed crystal to the supersaturated solution can initiate crystallization.

    • Scratching the Surface: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[3]

  • Preliminary Purification: If the crude material is very impure, a preliminary purification step, such as passing it through a short plug of silica gel, can remove impurities that may be inhibiting crystallization.

Issue 3: Suspected Decomposition on Silica Gel

Question: I'm observing new, unexpected spots on my TLC plate after running a column, and my overall yield is low. I suspect my compound is degrading on the silica gel. How can I prevent this?

Answer: While the difluoromethoxy group is generally considered to be metabolically stable, the quinolinol core can be sensitive to the acidic nature of silica gel, potentially leading to degradation.

Solutions:

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A taller, thinner column will generally provide better resolution than a short, wide one for a given amount of silica.

  • Deactivation of Silica Gel: As mentioned for peak tailing, adding a basic modifier like triethylamine to your eluent can also help to prevent the degradation of acid-sensitive compounds.[2]

  • Use of Alternative Stationary Phases: Switching to a less acidic stationary phase like neutral alumina or considering reversed-phase chromatography can be effective.

  • Low-Temperature Chromatography: If the compound is particularly sensitive, performing the chromatography in a cold room can help to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

A1: The polarity of this compound is influenced by several structural features. The phenolic hydroxyl group and the nitrogen atom in the quinoline ring are polar and can participate in hydrogen bonding. The difluoromethoxy group, while containing electronegative fluorine atoms, is generally considered to be of moderate lipophilicity. Overall, the compound is expected to be moderately polar. This suggests that it will be soluble in polar organic solvents like methanol, ethanol, and acetone, and will likely require a moderately polar eluent system for column chromatography on silica gel (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol).

Q2: Are there any specific safety precautions I should take when handling this compound?

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification?

A3: Yes, reversed-phase HPLC is a powerful technique for the final purification of this compound, especially for achieving high purity. A C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient elution method, where the proportion of the organic solvent is increased over time, is often effective for separating closely related impurities.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurities present in your crude material.

Protocol 1: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Develop a Solvent System: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.4. If peak streaking is observed on the TLC plate, add 0.5% triethylamine to the eluent.

  • Prepare the Column:

    • Prepare a slurry of silica gel in the chosen eluent (or pure hexanes).

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.

    • Carefully apply the sample to the top of the column.

  • Elute the Column:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol, methanol, ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

  • Dissolve the Crude Product: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely under vacuum.

Visualizing the Purification Workflow

Purification_Workflow cluster_start Start: Crude Product cluster_TLC Initial Analysis cluster_decision Method Selection cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization cluster_analysis Final Analysis cluster_end End Product Crude Crude this compound TLC TLC Analysis to Assess Purity and Polarity Crude->TLC Decision Choose Purification Method TLC->Decision Column Flash Column Chromatography Decision->Column Multiple Impurities or Similar Polarity Recrystallization Recrystallization Decision->Recrystallization Relatively Pure or Good Crystal Formation HPLC Preparative HPLC Column->HPLC High Purity Needed Final_Analysis Purity Assessment (TLC, HPLC, NMR) Column->Final_Analysis HPLC->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: A decision workflow for the purification of this compound.

References

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • Massachusetts Institute of Technology. (2007). Digital Lab Techniques Manual: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 7-(difluoromethoxy)quinolin-2-ol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Quinolinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Difluoromethoxy Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of difluoromethoxy quinolines. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the valuable difluoromethoxy (-OCF₂H) moiety into quinoline scaffolds. The difluoromethoxy group is a strategic asset in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and enhancing metabolic stability.[1] However, its introduction can present unique synthetic challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind these challenges and provide robust, field-proven protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of difluoromethoxy quinolines.

Q1: My difluoromethoxylation reaction has a low yield and forms a complex mixture of byproducts. Where should I start troubleshooting?

A1: Low yield and complex byproduct formation in fluorination reactions often stem from a few key areas. The first step is to systematically analyze the reaction.

Troubleshooting Workflow for Low Yield

G cluster_analysis Crude Analysis Results cluster_solutions Potential Solutions start Low Yield / Complex Mixture check_purity 1. Verify Purity of Starting Materials (Quinoline Substrate, Reagents) start->check_purity check_conditions 2. Confirm Anhydrous & Inert Conditions (Moisture can quench reagents) check_purity->check_conditions analyze_crude 3. Analyze Crude Reaction Mixture (LC-MS, ¹⁹F NMR) check_conditions->analyze_crude sm_remaining High % of Starting Material Remaining analyze_crude->sm_remaining Incomplete Conversion byproducts Specific Byproducts Identified (e.g., Hydrolysis, Isomers) analyze_crude->byproducts Side Reactions tar Polymerization / Tar Formation analyze_crude->tar Degradation sol_sm Increase Temperature Increase Reagent Stoichiometry Screen Catalyst/Solvent sm_remaining->sol_sm sol_byproducts Consult Specific Troubleshooting Guide (e.g., Hydrolysis, Regioselectivity) byproducts->sol_byproducts sol_tar Lower Temperature Use Radical Inhibitor (if applicable) Decrease Concentration tar->sol_tar

Caption: Initial troubleshooting workflow for low-yield reactions.

Start by confirming the purity of your starting quinoline and difluoromethoxylation reagent. Many difluoromethylating agents are sensitive to moisture and air.[2] Next, analyze the crude reaction mixture by ¹⁹F NMR and LC-MS to identify the distribution of products and byproducts. This will guide you to the specific troubleshooting sections below.

Q2: How stable is the difluoromethoxy (-OCF₂H) group during reaction workup and purification?

A2: The difluoromethoxy group is significantly more stable towards metabolic cleavage than a standard methoxy group due to the strong carbon-fluorine bonds.[1][3] However, it is not completely inert. It can be susceptible to hydrolysis under harsh acidic or basic conditions, which can cleave the C-O bond to form a hydroxyquinoline.[3][4]

  • Acidic Conditions: Avoid prolonged exposure to strong, hot acids (e.g., refluxing in 6M HCl).

  • Basic Conditions: Avoid strong bases like NaOH or KOH, especially at elevated temperatures. A mild aqueous base like sodium bicarbonate (NaHCO₃) is recommended for neutralization.

  • Purification: Standard silica gel chromatography is generally well-tolerated. If you suspect instability on silica, consider using a deactivated silica gel or an alternative purification method like reverse-phase chromatography.

For a detailed protocol on stability testing, see Troubleshooting Guide B.

Q3: How do I control the position (regioselectivity) of difluoromethoxylation on the quinoline ring?

A3: Regioselectivity is a major challenge. The electronic nature of the quinoline ring makes direct C-H functionalization complex. Generally, reactions involving radical or electrophilic attack favor the electron-rich C2 and C4 positions.[5] Achieving functionalization at the C3 position, for instance, often requires specific strategies.

Factors Influencing Quinoline Regioselectivity

G cluster_quinoline Quinoline Ring cluster_factors Controlling Factors quinoline_img mechanism Reaction Mechanism (Radical, Nucleophilic, etc.) mechanism->quinoline_img Favors C2/C4 catalyst Catalyst System (e.g., Palladium, Silver) catalyst->quinoline_img Can favor C3 directing_group Directing Groups on Substrate directing_group->quinoline_img Guides to specific C-H bond

Caption: Key factors influencing regioselective C-H functionalization.

Recent advances have shown that catalyst control can override the inherent reactivity of the ring. For example, specific palladium complexes have been successfully used to achieve the first direct C-3 difluoromethylation of quinoline.[6] To control regioselectivity, you must carefully select your catalyst system and reaction conditions based on the desired isomer.

Part 2: Detailed Troubleshooting Guides

Guide A: Issue - Poor or Incorrect Regioselectivity

Symptoms:

  • You obtain a mixture of C2, C3, and/or C4-difluoromethoxy quinoline isomers, confirmed by NMR and LC-MS.

  • The desired isomer is the minor product.

  • Isomers are difficult or impossible to separate by column chromatography.

Root Cause Analysis: The direct C-H functionalization of quinoline is mechanistically complex. Most radical-based methods, which are common for introducing fluoroalkyl groups, will preferentially attack the electron-deficient C2 and C4 positions. Synthesizing the C3-substituted isomer has historically been a significant challenge and cannot be achieved without specific catalytic control.[5] If your goal is a C3-substituted product but you are using a generic radical initiation method, you will likely obtain the C2/C4 isomers as major products.

Mitigation Strategies & Protocols:

To gain control over regioselectivity, particularly for the challenging C3 position, a tailored catalytic approach is necessary.

ParameterTo Favor C2/C4 IsomersTo Favor C3 IsomerRationale
Catalyst System Standard radical initiators (e.g., AIBN, DTBP) or photoredox catalysts without specific directing ligands.Palladium complexes (e.g., Pd(PPh₃)₄Cl₂)[6]The palladium catalyst is believed to operate through a mechanism that enables the selective functionalization of the C3 C-H bond.
Key Reagents General difluoromethyl radical sources.Difluoroacetic acid (CF₂HCOOH) as the precursor, with K₂S₂O₈ as the oxidant and AgNO₃ as a co-catalyst.[6]This specific combination of reagents has been demonstrated to be effective for the Pd-catalyzed C3-difluoromethylation pathway.
Solvent System Aprotic solvents like DMF, DMSO.A biphasic system of Acetonitrile (MeCN) and Water.[6]The solvent system is critical for the catalytic cycle and reagent solubility.
Protocol: Controlled C-3 Difluoromethylation of Quinoline

This protocol is adapted from a validated literature procedure for the direct, controlled C-3 difluoromethylation of the quinoline core.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL round-bottom flask, add the parent quinoline (1.0 equiv.), the palladium complex (e.g., Dichlorobis(triphenylphosphine)palladium(II), 0.5 mol%), and silver nitrate (AgNO₃, 0.5 equiv.).

  • Oxidant Addition: Add potassium persulfate (K₂S₂O₈, 5.0 equiv.) to the flask.

  • Solvent Addition: Add acetonitrile (MeCN, approx. 1 mL per 0.1 mmol of quinoline) followed by water (H₂O, approx. 0.5 mL per 0.1 mmol of quinoline).

  • Reagent Addition: Add difluoroacetic acid (CF₂HCOOH, 2.0 equiv.) to the mixture.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at 50°C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the C-3 difluoromethylated quinoline.

Self-Validation: Confirm the regiochemistry of the final product using ¹H, ¹³C, and ¹⁹F NMR. The coupling patterns in the aromatic region of the ¹H NMR and the single fluorine environment in the ¹⁹F NMR will verify the C-3 substitution.[6]

Guide B: Issue - Unwanted Hydrolysis of the Difluoromethoxy Group

Symptoms:

  • Appearance of a new, more polar spot on TLC during workup or purification.

  • Mass spectrometry data shows a peak corresponding to the mass of the analogous hydroxyquinoline.

  • A decrease in the yield of the desired product after the workup procedure.

Root Cause Analysis: The C-O bond in the Ar-OCF₂H moiety is susceptible to nucleophilic attack, particularly when the adjacent proton is abstracted under basic conditions or when the oxygen is protonated under acidic conditions. This leads to the cleavage of the difluoromethoxy group and formation of a hydroxyl group. While more robust than a simple methoxy ether, this side reaction can significantly reduce yields if the workup conditions are not carefully controlled.[3][4]

Mechanism of Base-Mediated Hydrolysis

G start Quinoline-OCF₂H intermediate Unstable Intermediate [Quinoline-OCF₂]⁻ start->intermediate Deprotonation base Strong Base (e.g., OH⁻) base->start product Hydroxyquinoline (Byproduct) intermediate->product C-O Cleavage hf HF Elimination

Caption: Simplified pathway for base-mediated hydrolysis of the -OCF₂H group.

Protocol: Mild Reaction Workup to Prevent Hydrolysis

This protocol is designed to neutralize the reaction mixture and remove impurities while minimizing the risk of cleaving the difluoromethoxy group.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice bath. This reduces the rate of potential side reactions during quenching.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive organometallic species or strong bases.

  • Neutralization: If the mixture is acidic, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until pH 7-8 is reached. Avoid using strong bases like NaOH or K₂CO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a moderate temperature (<40°C).

Self-Validation: Analyze a small aliquot of the crude product post-workup and the final purified product by LC-MS. Compare the ratio of the desired difluoromethoxy product to the hydroxyquinoline byproduct. A successful mild workup will show minimal (<1%) formation of the hydrolyzed product.

References

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Royal Society of Chemistry. [Online]. Available: [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Royal Society of Chemistry. [Online]. Available: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Online]. Available: [Link]

  • The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate. [Online]. Available: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Online]. Available: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF. ResearchGate. [Online]. Available: [Link]

  • Synthesis of Difluoromethyl-Substituted Quinazolines through Selective Difluoromethylation. Thieme Connect. [Online]. Available: [Link]

  • Quinolines synthesis exploiting difluorocarbene reactivity. ResearchGate. [Online]. Available: [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Center for Biotechnology Information. [Online]. Available: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-(Difluoromethoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team Document ID: TSC-DFMQ-2026-01-16 Version: 1.0

This technical support guide is designed for researchers, chemists, and drug development professionals focused on the synthesis and scale-up of 7-(difluoromethoxy)quinolin-2(1H)-one. We provide field-proven insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of this multi-step synthesis.

A Note on Tautomerism: Quinolin-7-ol vs. Quinolin-2(1H)-one

The target compound, named 2-(Difluoromethoxy)quinolin-7-ol, exists in equilibrium with its more stable tautomer, 7-(difluoromethoxy)quinolin-2(1H)-one.[1][2] Due to the stability of the amide-like quinolinone ring system, the synthesis and isolation procedures will yield the 7-(difluoromethoxy)quinolin-2(1H)-one form. This guide will refer to the compound by this more accurate name.

Part 1: Recommended Synthetic Pathway & Protocol

The synthesis of 7-(difluoromethoxy)quinolin-2(1H)-one is a multi-step process. A robust and scalable approach involves the initial difluoromethylation of a key intermediate followed by a Conrad-Limpach cyclization to construct the quinolinone core.

Overall Synthesis Workflow

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Quinolinone Formation cluster_2 Step 3: Final Modification & Purification A 3-Amino-4-hydroxybenzoic acid B N-(5-carboxy-2-hydroxyphenyl)acetamide (Protection) A->B Acetic Anhydride C Difluoromethylated Intermediate B->C ClCF2COONa DMF, Heat D 3-Amino-4-(difluoromethoxy)benzoic acid (Deprotection) C->D Acid Hydrolysis E Conrad-Limpach Condensation (with Diethyl Malonate) D->E EtOH, Reflux F Thermal Cyclization E->F High Temp (e.g., Dowtherm A) G Ethyl 7-(difluoromethoxy)-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate F->G H Saponification & Decarboxylation G->H NaOH, then Acid I 7-(Difluoromethoxy)quinolin-2(1H)-one (Crude Product) H->I J Purification I->J Recrystallization or Chromatography K Final Product (>98% Purity) J->K

Caption: High-level workflow for the synthesis of 7-(Difluoromethoxy)quinolin-2(1H)-one.

Detailed Experimental Protocol

Protocol 1: Synthesis of 3-Amino-4-(difluoromethoxy)benzoic acid (Intermediate)

  • Protection: To a stirred solution of 3-amino-4-hydroxybenzoic acid (1.0 eq) in acetic acid, add acetic anhydride (1.1 eq). Heat the mixture to 80°C for 2 hours. Cool to room temperature and pour into ice water. Filter the resulting precipitate, wash with water, and dry to yield N-(5-carboxy-2-hydroxyphenyl)acetamide.

  • Difluoromethylation: Suspend the protected intermediate (1.0 eq) and sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 eq) in anhydrous DMF. Heat the mixture to 120°C under a nitrogen atmosphere for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup & Deprotection: Cool the reaction mixture and pour it into water. Extract with ethyl acetate. Combine the organic layers and wash with brine. Concentrate the organic phase under reduced pressure. To the crude residue, add 6M HCl and reflux for 3 hours to deprotect both the amine and carboxylic acid protecting groups.

  • Isolation: Cool the acidic solution and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms (pH ~4-5). Filter the solid, wash with cold water, and dry under vacuum to obtain crude 3-amino-4-(difluoromethoxy)benzoic acid.

Protocol 2: Synthesis of 7-(Difluoromethoxy)quinolin-2(1H)-one

  • Conrad-Limpach Condensation: Mix 3-amino-4-(difluoromethoxy)benzoic acid (1.0 eq) and diethyl malonate (1.5 eq) in ethanol. Reflux the mixture for 6 hours. Remove the ethanol under reduced pressure to obtain the crude anilinomalonate intermediate.

  • Thermal Cyclization: Add the crude intermediate dropwise to a pre-heated high-boiling point solvent like Dowtherm A at 250°C. Maintain the temperature for 30 minutes after the addition is complete. Caution: This step should be performed in a well-ventilated fume hood with appropriate safety measures due to the high temperatures involved.

  • Saponification and Decarboxylation: Cool the reaction mixture and carefully pour it into a stirred solution of 10% aqueous NaOH. Heat the mixture to reflux for 1 hour to saponify the ester. Cool the solution and filter to remove insoluble materials. Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the product.

  • Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 7-(difluoromethoxy)quinolin-2(1H)-one.[3] Confirm purity and identity using HPLC, ¹H NMR, ¹⁹F NMR, and MS.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Problem ID Issue Description Potential Cause(s) Recommended Solution(s)
TS-DFM-01 Low yield in the difluoromethylation step. 1. Incomplete reaction. 2. Decomposition of ClCF₂COONa. 3. Competing side reactions (e.g., N-difluoromethylation).1. Increase reaction time or temperature moderately (e.g., to 130°C). 2. Ensure ClCF₂COONa is dry and of high quality. Add it portion-wise to manage exotherms. 3. Ensure the phenol is deprotonated (e.g., by adding a non-nucleophilic base like K₂CO₃) to favor O-alkylation.
TS-CLC-02 Formation of tar or dark polymer during thermal cyclization. 1. Temperature is too high or heating is too rapid. 2. Presence of impurities from the previous step. 3. Air oxidation at high temperatures.1. Ensure precise temperature control. Add the substrate slowly to the hot solvent to maintain a consistent temperature. 2. Purify the anilinomalonate intermediate by recrystallization before cyclization. 3. Maintain a nitrogen blanket over the reaction mixture.
TS-PUR-03 Product fails to crystallize during purification. 1. Presence of persistent impurities. 2. Incorrect solvent system for recrystallization. 3. Product is too soluble in the chosen solvent.1. Perform a preliminary purification by column chromatography before attempting recrystallization.[3] 2. Screen various solvent systems (e.g., DMF/water, isopropanol, ethyl acetate/hexane). 3. Cool the solution slowly and scratch the inside of the flask to induce nucleation. Add a seed crystal if available.
TS-SCL-04 Exotherm and gas evolution during scale-up of difluoromethylation. The decomposition of ClCF₂COONa to difluorocarbene is exothermic and releases CO₂. This can become difficult to control on a larger scale.1. Switch to a jacketed reactor with precise temperature control. 2. Use a semi-batch process: add the ClCF₂COONa solution portion-wise or via a syringe pump over several hours. 3. Ensure adequate headspace and venting for gas release.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the progress of the difluoromethylation reaction? A1: LC-MS is the preferred method. It allows you to track the disappearance of the starting material and the appearance of the product peak with its characteristic mass. For a quicker, qualitative assessment, Thin Layer Chromatography (TLC) can be used, but co-elution of starting material and product may occur. A fluorine-specific staining agent can be helpful if available.

Q2: The thermal cyclization step uses very high temperatures. Are there milder alternatives? A2: Yes, while high-temperature thermal cyclization is robust, alternatives exist. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) can effect the cyclization at lower temperatures (typically 100-150°C).[4] However, these acidic reagents can sometimes lead to side reactions, and optimization is required for each specific substrate.

Q3: My final product has a persistent yellow or brown color. How can I decolorize it? A3: A persistent color often indicates the presence of minor, highly colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution, allow it to stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Q4: What are the key safety considerations when scaling up this synthesis? A4: The primary safety concerns are:

  • High Temperatures: The thermal cyclization step requires strict temperature control and engineering safeguards to prevent accidents.

  • Gas Evolution: The difluoromethylation step releases CO₂. Ensure the reactor is properly vented to avoid pressure buildup.[5]

  • Corrosive Reagents: Handling concentrated HCl and NaOH requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Q5: Can I use a different method to form the quinolinone ring? A5: The Friedländer synthesis is another common method for preparing quinolines.[3] This would involve reacting an ortho-aminoaryl ketone/aldehyde with a compound containing an α-methylene group. For this specific target, it would require synthesizing 2-amino-4-(difluoromethoxy)acetophenone, which presents its own synthetic challenges. The Conrad-Limpach pathway is often more reliable for this substitution pattern.

Troubleshooting Logic Diagram

G start Low Final Yield q1 Which step has low yield? start->q1 step1 Difluoromethylation (TS-DFM-01) q1->step1 Step 1 step2 Cyclization (TS-CLC-02) q1->step2 Step 2 step3 Purification (TS-PUR-03) q1->step3 Step 3 sol1 Check reagent quality. Optimize temperature/time. Consider adding base. step1->sol1 sol2 Purify intermediate. Ensure precise temp control. Use N2 atmosphere. step2->sol2 sol3 Screen solvent systems. Use column chromatography. Try charcoal treatment. step3->sol3

Caption: Decision tree for troubleshooting low yield issues.

References

  • Reddy, T. R., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. Retrieved from [Link]

  • Wang, L., et al. (2020). Scale‐up studies and experiments for mechanistic insights. a, Synthesis.... ResearchGate. Retrieved from [Link]

  • Ono, T., & Murata, M. (2005). Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Al-Ghannam, S. M., et al. (2022). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Retrieved from [Link]

  • Scientific Update. (n.d.). Opportunities and Challenges in Oligonucleotide Manufacturing. Retrieved from [Link]

  • Patel, H. R., et al. (2014). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Retrieved from [Link]

  • El-fakih, H., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PubMed Central. Retrieved from [Link]

  • Abdel-Aziz, A. A., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. Retrieved from [Link]

  • Carvajal-Soto, P., et al. (2024). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. Retrieved from [Link]

  • PubChemLite. (2025). 7-(difluoromethoxy)quinolin-2-ol (C10H7F2NO2). Retrieved from [Link]

  • Ghosh, S., et al. (2016). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. Retrieved from [Link]

  • Reddy, M. S., et al. (2017). Process for the preparation of quinoline-2(1h)-one derivatives. Google Patents.

Sources

Modifying experimental protocols for 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-(Difluoromethoxy)quinolin-7-ol (CAS No. 1261475-30-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice for the successful synthesis, handling, and application of this valuable heterocyclic compound.

Compound Profile: A Strategic Overview

This compound is a unique molecule combining three key structural motifs: a quinoline core , a 7-hydroxyl group , and a 2-difluoromethoxy group . The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The difluoromethoxy (-OCF₂H) group serves as a bioisostere for methoxy or hydroxyl groups, offering a distinct combination of metabolic stability and modulated lipophilicity that can significantly improve a drug candidate's pharmacokinetic profile.[3] The phenolic hydroxyl group at the 7-position provides a handle for further derivatization or can act as a key hydrogen bond donor/acceptor in interactions with biological targets.

This guide addresses the practical challenges and questions that arise when working with this specific chemical entity, from initial synthesis to downstream biological assays.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section provides quick answers to common questions regarding the storage, handling, and properties of this compound.

Q1: How should I properly store and handle this compound? A1: Proper storage is critical to maintain the integrity of the compound.

  • Storage Conditions: Store long-term in a cool, dry place, ideally at 2-8°C, sealed tightly in its original container.[4][5] Protect from moisture and light to prevent degradation.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood.[6][7] Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[8][9] Avoid inhalation of dust or contact with skin and eyes.[10]

Q2: What are the expected solubility characteristics of this compound? A2: The molecule has both polar (phenol) and non-polar (quinoline, -OCF₂H) features. It is expected to be poorly soluble in water but soluble in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol). For biological assays, preparing a concentrated stock solution in DMSO is a standard practice.

Q3: What safety precautions are specific to quinoline derivatives? A3: Quinoline and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[7][10] Some quinoline derivatives are suspected of causing genetic defects.[7] Always consult the specific Safety Data Sheet (SDS) for the compound.[11] In case of accidental exposure, follow standard first-aid measures and seek medical attention.[6][10]

Part 2: Synthesis & Purification Troubleshooting Guide

The synthesis of this compound typically involves two key stages: formation of the quinoline core and installation of the difluoromethoxy group. This section addresses common issues in a question-and-answer format.

Q4: I am attempting a Friedländer-type synthesis to form the quinoline ring and am getting very low yields and significant tar formation. What's going wrong? A4: This is a classic challenge in quinoline synthesis.[12][13] The harsh acidic or basic conditions required for the condensation can lead to polymerization and side reactions.

  • Causality: High temperatures and strong acid/base catalysts can promote self-condensation of the carbonyl starting material or polymerization of intermediates.[12][13]

  • Troubleshooting Steps:

    • Catalyst Optimization: If using a strong acid like H₂SO₄, consider a milder Lewis acid (e.g., ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TSA). Some modern methods utilize catalysts like formic acid or even proceed under catalyst-free conditions with heat.[14][15]

    • Temperature Control: Do not overheat. Start at a moderate temperature and slowly increase if the reaction does not proceed. Monitor closely using Thin Layer Chromatography (TLC).

    • Reactant Stoichiometry: Ensure precise 1:1 stoichiometry between the o-aminoaryl ketone/aldehyde and the active methylene compound. An excess of the carbonyl component can increase self-condensation.

Q5: The O-difluoromethylation of my 7-hydroxyquinoline precursor is inefficient. How can I improve this step? A5: The installation of the -OCF₂H group requires specific reagents and conditions. The most common method involves a difluoromethylating agent like sodium chlorodifluoroacetate (ClCF₂COONa) or TMSCF₂H.[3][16]

  • Causality: Incomplete deprotonation of the phenol, decomposition of the difluoromethylating agent, or unfavorable solvent choice can lead to low conversion.

  • Troubleshooting Steps:

    • Base Selection: A strong base is needed to fully deprotonate the phenolic hydroxyl. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the higher solubility of its salts.

    • Solvent System: A polar aprotic solvent like DMF or DMSO is typically required. Sometimes, a co-solvent like water is used with ClCF₂COONa to facilitate its decomposition into the difluorocarbene intermediate.[3]

    • Temperature: The reaction often requires heating (e.g., 100-120 °C) to drive the decomposition of the difluoromethylating agent and subsequent reaction.[3] Ensure your reaction is well-sealed to prevent solvent evaporation.

    • Reagent Equivalents: Use a slight excess of the base (e.g., 2.0 eq) and the difluoromethylating agent (e.g., 2.5 eq) to drive the reaction to completion.

Q6: My final product is an impure, dark oil that is difficult to purify. What purification strategies do you recommend? A6: Tarry impurities are common in heterocyclic synthesis.[12] A multi-step purification approach is often necessary.

  • Initial Workup: After the reaction, perform an aqueous workup to remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most effective method. Use silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate. The -OCF₂H group is relatively non-polar, while the -OH group is polar, which should allow for good separation from non-polar and highly polar impurities.

  • Recrystallization/Trituration: If chromatography yields a solid that is still impure, try recrystallizing from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). If the product oils out, trituration (suspending the oil in a solvent where it is poorly soluble, like hexane or diethyl ether, and stirring vigorously) can sometimes induce crystallization.

Synthesis & Purification Workflow

The following diagram illustrates a typical workflow for synthesizing and purifying this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product start Precursor: 2-Chloroquinolin-7-ol step1 O-Difluoromethylation (ClCF₂COONa, Cs₂CO₃, DMF) start->step1 step2 Reaction Workup (Extraction, Washing) step1->step2 step3 Crude Product (Dark Oil/Solid) step2->step3 step4 Silica Gel Column Chromatography step3->step4 step5 Solvent Evaporation step4->step5 step6 Purity Check (TLC/LC-MS) step5->step6 step6->step4 <95% Pure (Re-purify) final_product Pure this compound step6->final_product >95% Pure recrystallize Recrystallization (Optional) final_product->recrystallize

Caption: General workflow for synthesis and purification.

Part 3: Analytical Characterization & Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step.

Q7: What key signals should I look for in the ¹H NMR and ¹⁹F NMR spectra to confirm the structure? A7: NMR spectroscopy is the primary tool for structural confirmation.

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.5 ppm): You will see a series of doublets and multiplets corresponding to the protons on the quinoline ring system.

    • Difluoromethoxy Proton (δ 6.5-7.5 ppm): The most characteristic signal will be a triplet for the single proton of the -OCF₂H group, with a large coupling constant (J ≈ 70-75 Hz) due to coupling with the two adjacent fluorine atoms.

    • Phenolic Proton (δ 9.0-11.0 ppm): A broad singlet corresponding to the -OH proton. This peak will be exchangeable with D₂O.

  • ¹⁹F NMR:

    • You should observe a doublet corresponding to the two equivalent fluorine atoms of the -OCF₂H group, coupled to the single proton.

Q8: What is the expected mass spectrum (MS) fragmentation pattern? A8: Using electrospray ionization (ESI-MS), you should observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₀H₇F₂NO₂ = 211.17). Key fragmentation patterns in MS/MS analysis might involve the loss of the difluoromethoxy group or fragmentation of the quinoline ring.[17]

QC Data Summary
Analytical Technique Parameter Expected Result
¹H NMR -OCF₂H SignalTriplet, δ ≈ 6.5-7.5 ppm, J ≈ 70-75 Hz
¹⁹F NMR -OCF₂ H SignalDoublet, coupled to the proton
LC-MS (ESI+) Molecular Ion[M+H]⁺ at m/z ≈ 212.18
HPLC Purity>95% (recommended for biological assays)

Part 4: Protocols for Standard Experimental Workflows

Protocol 1: O-Difluoromethylation of 2-Chloro-7-hydroxyquinoline

This protocol describes the installation of the difluoromethoxy group onto a commercially available precursor.

Materials:

  • 2-Chloroquinolin-7-ol

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Chloroquinolin-7-ol (1.0 eq).

  • Reagent Addition: Add anhydrous DMF, followed by Cesium Carbonate (2.0 eq) and Sodium chlorodifluoroacetate (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. Pour it into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is used to assess the compound's susceptibility to Phase I metabolism, a key step in early drug discovery.[3]

Materials:

  • This compound (test compound)

  • Liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with an internal standard (e.g., Verapamil)

  • Control compound (e.g., a compound with known metabolic fate)

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound to a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with the internal standard. This precipitates the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of the parent compound remaining at each time point. The rate of disappearance is used to calculate metabolic half-life and intrinsic clearance.

Troubleshooting Logic for Low Metabolic Stability

If the compound degrades unexpectedly quickly, the following diagram outlines a logical troubleshooting process.

G start High Degradation Observed in Microsomal Stability Assay q1 Was degradation observed in the '-NADPH' control? start->q1 res1 Issue is likely chemical instability in buffer, not metabolic. q1->res1 Yes res2 Degradation is NADPH-dependent (i.e., metabolic). q1->res2 No ans1_yes Yes ans1_no No check_sol Check compound solubility and stability at pH 7.4. res1->check_sol investigate_metabolites Perform metabolite identification (Met-ID) study. res2->investigate_metabolites metabolite_q Is the 7-OH position being modified (e.g., glucuronidation)? investigate_metabolites->metabolite_q res3 Phenol is a metabolic hotspot. Consider derivatization (e.g., methylation). metabolite_q->res3 Yes res4 Metabolism is occurring elsewhere on the quinoline ring. Consider blocking other positions. metabolite_q->res4 No ans2_yes Yes ans2_no No

Caption: Troubleshooting workflow for metabolic stability assays.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - SAFETY DATA SHEET. Retrieved from [Link]

  • Journal of Chemistry. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

  • Severinsen, R. J. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)
  • ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. Retrieved from [Link]

  • MDPI. (n.d.). New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • ACS Publications. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • PubMed. (n.d.). The identification and analytical characterization of 2,2'-difluorofentanyl. Retrieved from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinoline-Based Kinase Inhibitors: Evaluating Novel Compounds Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in the landscape of medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framework for designing molecules that can fit into the ATP-binding pocket of various kinases, leading to the modulation of critical signaling pathways implicated in cancer and other diseases.[3][4] This guide offers a comprehensive comparison of a novel investigational compound, 2-(Difluoromethoxy)quinolin-7-ol, with established, FDA-approved quinoline-based kinase inhibitors.

Given the nascent stage of research into this compound, this guide will focus on establishing a framework for its evaluation. We will delve into the well-characterized profiles of prominent quinoline kinase inhibitors such as Bosutinib, Cabozantinib, and Lenvatinib, and use their properties as a benchmark. Furthermore, we will provide detailed experimental protocols that are essential for characterizing the efficacy, selectivity, and mechanism of action of new chemical entities like this compound.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The success of the quinoline motif in drug discovery is not coincidental. Its chemical architecture allows for versatile substitutions at multiple positions, enabling chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. Several quinoline-containing drugs have received FDA approval and are now integral in the clinical management of various cancers, underscoring the therapeutic relevance of this heterocyclic system.[3][4]

Profiling the Established Players: A Trio of Potent Quinoline Kinase Inhibitors

To provide a robust context for evaluating novel compounds, we will first examine the profiles of three clinically successful quinoline-based kinase inhibitors.

Bosutinib (BOSULIF®)

Bosutinib is a dual inhibitor of Src and Abl kinases.[5][6] It is primarily indicated for the treatment of chronic myeloid leukemia (CML).[7] Bosutinib's mechanism involves binding to the ATP-binding site of the Bcr-Abl fusion protein, which is a hallmark of CML, thereby inhibiting its downstream signaling and promoting apoptosis in cancer cells.[5] It is also effective against many imatinib-resistant Bcr-Abl mutations.[8] While potent against Src and Abl, it shows minimal activity against c-KIT and PDGF receptors, which contributes to a distinct side-effect profile.[6][7]

Cabozantinib (CABOMETYX®)

Cabozantinib is a multi-targeted tyrosine kinase inhibitor with potent activity against a range of kinases including MET, VEGFR2, AXL, and RET.[9][10][11] This broad-spectrum activity allows Cabozantinib to simultaneously inhibit tumor angiogenesis, invasion, and metastasis.[12] Its ability to target MET is particularly significant, as MET amplification is a known mechanism of resistance to other targeted therapies.[12] Cabozantinib is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[10][11]

Lenvatinib (LENVIMA®)

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activities of these established quinoline-based drugs against a panel of key kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% and are a standard measure of potency.

Kinase TargetBosutinib IC50 (nM)Cabozantinib IC50 (nM)Lenvatinib IC50 (nM)
Abl 1.2--
Src 1.2--
VEGFR2 -0.0354
MET -1.3-
AXL -7-
RET -5.21.5
FGFR1 --46
PDGFRα >1000-51
c-KIT >10004.675

Data compiled from multiple sources.[6][12][18][19]

Introducing the Novel Contender: this compound

This compound is a novel quinoline derivative with potential as a kinase inhibitor. While specific biological data for this compound is not yet widely available in the public domain, its structure suggests that it could interact with the ATP-binding sites of various kinases. The difluoromethoxy group at the 2-position and the hydroxyl group at the 7-position are key features that will influence its binding affinity and selectivity.

The following sections outline a comprehensive experimental workflow to characterize the kinase inhibitory profile of this compound and compare it to the established drugs discussed above.

Experimental Workflows for Kinase Inhibitor Characterization

A systematic approach is crucial for the preclinical evaluation of a novel kinase inhibitor. The following experimental protocols are designed to provide a thorough understanding of the compound's biochemical and cellular activities.

Workflow for Kinase Inhibitor Evaluation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies biochem_1 Primary Kinase Screening biochem_2 IC50 Determination biochem_1->biochem_2 Identify hits biochem_3 Mechanism of Action Studies (e.g., ATP Competition) biochem_2->biochem_3 Characterize potency cell_1 Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) biochem_3->cell_1 Confirm cellular activity cell_2 Target Engagement & Phosphorylation Assays (e.g., Western Blot, ELISA) cell_1->cell_2 Validate on-target effects cell_3 Downstream Signaling Pathway Analysis cell_2->cell_3 Elucidate signaling impact invivo_1 Pharmacokinetic (PK) Studies cell_3->invivo_1 Assess drug-like properties invivo_2 Xenograft Tumor Models invivo_1->invivo_2 Evaluate in vivo efficacy invivo_3 Pharmacodynamic (PD) Biomarker Analysis invivo_2->invivo_3 Confirm target modulation in vivo

Caption: General workflow for the preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the potency of this compound against a panel of purified kinases.

  • Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP.

    • Add the diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

    • Stop the reaction and add a detection reagent that measures the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate.

    • Read the signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

3. Western Blotting for Phospho-Kinase Levels

  • Objective: To determine if this compound inhibits the phosphorylation of its target kinase in a cellular context.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a kinase, one can assess the inhibitory effect of a compound.

  • Protocol:

    • Treat cultured cancer cells with this compound at various concentrations for a defined period (e.g., 2 hours).

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Key Signaling Pathways Targeted by Quinoline Derivatives

The efficacy of quinoline-based kinase inhibitors is rooted in their ability to modulate critical signaling pathways that are often dysregulated in cancer.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibitors like Cabozantinib and Lenvatinib target VEGFRs to cut off this blood supply.

G cluster_inhibitors Inhibitors VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Cabozantinib Cabozantinib Cabozantinib->VEGFR Lenvatinib Lenvatinib Lenvatinib->VEGFR

Caption: Simplified VEGFR signaling pathway and its inhibition.

Src/Abl Signaling Pathway

The Src and Abl kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. The Bcr-Abl fusion protein, targeted by Bosutinib, leads to constitutive activation of Abl kinase activity.

G cluster_inhibitor Inhibitor BcrAbl Bcr-Abl STAT STAT BcrAbl->STAT Ras Ras BcrAbl->Ras PI3K PI3K BcrAbl->PI3K Src Src Src->STAT Src->Ras Src->PI3K Proliferation Cell Proliferation & Survival STAT->Proliferation Ras->Proliferation PI3K->Proliferation Bosutinib Bosutinib Bosutinib->BcrAbl Bosutinib->Src

Caption: Bcr-Abl and Src signaling pathways and their inhibition by Bosutinib.

Conclusion and Future Directions

The quinoline scaffold continues to be a highly productive starting point for the development of novel kinase inhibitors. While established drugs like Bosutinib, Cabozantinib, and Lenvatinib have demonstrated significant clinical benefit, the emergence of drug resistance necessitates the continued search for new chemical entities with improved potency, selectivity, and novel mechanisms of action.

The investigational compound, this compound, represents the next frontier in this ongoing effort. The comprehensive experimental framework outlined in this guide provides a clear path for its characterization. By systematically evaluating its biochemical and cellular activities, researchers can determine its potential as a therapeutic agent and place its performance in the context of existing quinoline-based kinase inhibitors. The insights gained from such studies will be invaluable in guiding the future of targeted cancer therapy.

References

  • Tohyama O, Matsui J, Kodama K, et al. Antitumor activity of lenvatinib (e7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. J Thyroid Res. 2014;2014:638747. doi:10.1155/2014/638747
  • LENVIMA® (lenvatinib)
  • Lenv
  • Lenvatinib - St
  • Cabozantinib.
  • Lenvatinib mesylate mechanism of action.
  • Yakes FM, Chen J, Tan J, et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. J Clin Invest. 2011;121(10):4072-4082. doi:10.1172/JCI43834
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Curr Med Chem.
  • Remsing Rix LL, Rix U, Colinge J, et al. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia. 2009;23(3):477-485. doi:10.1038/leu.2008.334
  • Bosutinib Monohydrate mechanism of action.
  • Puttini M, Coluccia AM, Boschelli F, et al. In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer Res. 2006;66(23):11314-11322. doi:10.1158/0008-5472.CAN-06-1199
  • Kurzrock R, Sherman SI, Ball DW, et al. Activity of XL184 (Cabozantinib), an oral tyrosine kinase inhibitor, in patients with medullary thyroid cancer. J Clin Oncol. 2011;29(19):2660-2666. doi:10.1200/JCO.2010.32.4145
  • Choueiri TK, Escudier B, Powles T, et al. Cabozantinib versus Everolimus in Advanced Renal-Cell Carcinoma. N Engl J Med. 2015;373(19):1814-1823. doi:10.1056/NEJMoa1510016
  • Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. Ther Adv Med Oncol. 2013;5(1):31-40. doi:10.1177/1758834012466433
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
  • BOSULIF® (bosutinib) Mechanism Of Action. Pfizer.
  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Expert Opin Pharmacother. 2013;14(4):493-503. doi:10.1517/14656566.2013.768652
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
  • Comparison of 2-Methyl-1H-imidazo[4,5-h]quinoline with known kinase inhibitors. Benchchem.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. 2020;25(3):645. doi:10.3390/molecules25030645
  • Review on recent development of quinoline for anticancer activities. J Mol Struct. 2020;1200:127074. doi:10.1016/j.molstruc.2019.127074

Sources

A Researcher's Guide to Efficacy Comparison: Evaluating 2-(Difluoromethoxy)quinolin-7-ol Against Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of a novel quinoline derivative, 2-(Difluoromethoxy)quinolin-7-ol, as a potential c-Met inhibitor. Given the limited publicly available data on this specific compound, this document serves as a methodological roadmap, outlining the necessary experimental comparisons against established, FDA-approved drugs targeting the c-Met signaling pathway.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular functions, including proliferation, survival, and motility.[1] Dysregulation of the c-Met pathway, through genetic mutations, amplification, or protein overexpression, is a known driver in the progression of numerous human cancers, making it a significant therapeutic target in oncology.[1][2]

This guide will focus on a comparative analysis with two well-characterized c-Met inhibitors, Cabozantinib and Tepotinib, providing the scientific rationale and detailed protocols for a robust evaluation of a novel test agent (NTA) such as this compound.

Comparative Drug Profiles

A thorough evaluation begins with understanding the profiles of the established drugs that will serve as benchmarks.

FeatureCabozantinibTepotinibThis compound (NTA)
Primary Target c-Met, VEGFR2, RET, AXL[3][4][5]Selective c-Met[6][7]Hypothesized c-Met inhibitor
Mechanism of Action Multi-targeted tyrosine kinase inhibitor, disrupting tumor angiogenesis, cell survival, and invasion.[4][8]Blocks the action of an abnormal protein that signals cancer cells to multiply, specifically targeting c-Met.[9]To be determined through experimentation.
FDA Approval Advanced renal cell carcinoma, medullary thyroid cancer, hepatocellular carcinoma.[3][5][8]Metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[9][10]Not applicable.
Chemical Class Quinoline derivativeKinase inhibitor[9]Quinoline derivative

The c-Met Signaling Pathway: A Therapeutic Target

The binding of HGF to the c-Met receptor initiates its dimerization and autophosphorylation, triggering a cascade of downstream signaling events crucial for both normal cellular function and cancerous growth. The primary signaling pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[1] Understanding this pathway is fundamental to designing experiments that can effectively measure the inhibitory action of a novel compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-Met Receptor HGF->cMET Binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The HGF/c-Met signaling cascade.

Experimental Workflow for Efficacy Comparison

A multi-tiered approach, beginning with biochemical assays and progressing to cell-based and in vivo models, is essential for a thorough evaluation.

Experimental_Workflow Biochemical Biochemical Assays (Kinase Inhibition) CellBased Cell-Based Assays (Target Engagement & Cellular Effects) Biochemical->CellBased Proceed if potent ADME ADME/Tox Profiling Biochemical->ADME InVivo In Vivo Models (Tumor Growth Inhibition) CellBased->InVivo Proceed if effective CellBased->ADME Conclusion Comparative Efficacy Conclusion InVivo->Conclusion ADME->InVivo

Caption: A tiered experimental workflow for efficacy assessment.

Part 1: Biochemical Assays - Direct Kinase Inhibition

The initial step is to determine if the NTA directly inhibits the enzymatic activity of the c-Met kinase. Biochemical assays provide a clean, cell-free system to measure this interaction.[11]

Objective: To quantify the in vitro potency of the NTA in inhibiting c-Met kinase activity and compare it with Cabozantinib and Tepotinib.

Protocol: c-Met Kinase Assay

  • Reagents and Materials:

    • Recombinant human c-Met kinase.

    • Specific peptide substrate for c-Met.

    • Adenosine triphosphate (ATP).

    • Test compounds (NTA, Cabozantinib, Tepotinib) dissolved in DMSO.

    • Assay buffer.

    • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or similar).[11][12][13]

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the NTA, Cabozantinib, and Tepotinib in assay buffer.

    • Add a fixed concentration of recombinant c-Met kinase to each well of the assay plate.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate for a predetermined time at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified duration at a controlled temperature (e.g., 30°C).

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.[13]

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a four-parameter logistic equation.

Expected Outcome: This assay will provide the IC50 values for the NTA, Cabozantinib, and Tepotinib, allowing for a direct comparison of their potency in inhibiting c-Met kinase activity in a biochemical setting.

Part 2: Cell-Based Assays - Target Engagement and Cellular Effects

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[14]

Objective: To assess the ability of the NTA to inhibit c-Met phosphorylation and downstream signaling in cancer cell lines, and to evaluate its effect on cell proliferation and migration.

Protocol 1: Western Blot for c-Met Phosphorylation

  • Cell Culture: Use a c-Met-dependent cancer cell line (e.g., GTL-16, which has MET amplification, or another suitable line).[15]

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the NTA, Cabozantinib, or Tepotinib for a specified time.

    • If the cell line is not constitutively active, stimulate with HGF for a short period before lysis.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMET) and total c-Met.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using chemiluminescence.

Data Analysis: A reduction in the p-cMET signal relative to the total c-Met indicates target engagement and inhibition.[1]

Protocol 2: Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

  • Procedure:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the NTA and comparator drugs.

    • Incubate for 72 hours.

    • Add the proliferation assay reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Protocol 3: Cell Migration (Wound Healing) Assay

  • Procedure:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Wash with media to remove detached cells.

    • Add media containing different concentrations of the test compounds.

    • Image the scratch at 0 and 24 hours.

Data Analysis: Quantify the rate of wound closure in the presence of the inhibitors compared to a vehicle control.

Expected Outcomes: These cell-based assays will provide a comprehensive in vitro profile of the NTA, demonstrating its ability to engage the c-Met target within a cellular environment and inhibit key cancer-related phenotypes.

Part 3: In Vivo Efficacy - Tumor Xenograft Models

The ultimate preclinical test of an anticancer agent's efficacy is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for this evaluation.[16][17]

Objective: To evaluate the in vivo anti-tumor activity of the NTA in a c-Met-driven tumor model and compare it to the effects of Cabozantinib and Tepotinib.

Protocol: Tumor Xenograft Study

  • Model Selection: Utilize a c-Met-dependent xenograft model, such as those derived from GTL-16 or HCC827-ER1 cell lines.[15][17] Patient-derived xenograft (PDX) models with known MET alterations can also be used for higher clinical relevance.[16]

  • Procedure:

    • Implant tumor cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, NTA, Cabozantinib, Tepotinib).

    • Administer the drugs orally at predetermined doses and schedules.

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-cMET).

Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Compare the efficacy of the NTA to the established drugs.

  • Assess the tolerability of the treatments by monitoring body weight changes.

Expected Outcome: This in vivo study will provide critical data on the NTA's ability to control tumor growth in a preclinical model, a key step in determining its therapeutic potential.

Pharmacokinetic (ADME) Considerations

A compound's efficacy is intrinsically linked to its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion). Quinoline-based compounds, in particular, can have specific metabolic pathways that need to be considered.[18] Early ADME profiling of the NTA is crucial for interpreting in vivo results and predicting its behavior in humans.

Conclusion and Future Directions

By following this structured, comparative approach, researchers can generate a robust dataset to evaluate the efficacy of this compound or any novel test agent. The data from these biochemical, cellular, and in vivo experiments will allow for a direct comparison against established c-Met inhibitors like Cabozantinib and Tepotinib. A favorable profile, characterized by potent and selective c-Met inhibition, significant anti-proliferative and anti-migratory effects in vitro, and robust tumor growth inhibition in vivo, would provide a strong rationale for further preclinical and clinical development.

References

  • [Cabozantinib: Mechanism of action, efficacy and indications]. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. [Link]

  • Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. [Link]

  • In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. [Link]

  • What is the mechanism of action of Cabozantinib? - Patsnap Synapse. [Link]

  • Tepotinib: MedlinePlus Drug Information. [Link]

  • Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. (A)... - ResearchGate. [Link]

  • (PDF) Tepotinib hydrochloride for the treatment of non-small cell lung cancer. [Link]

  • CABOMETYX® (cabozantinib) Mechanism of Action. [Link]

  • Tepotinib (Mechanism of Action) - PT Master Guide. [Link]

  • Receptor Tyrosine Kinase Assays - DiscoverX. [Link]

  • Table 3, Key Characteristics of Tepotinib - NCBI. [Link]

  • c-Met inhibitor - Wikipedia. [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer - PMC - PubMed Central. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. - ResearchGate. [Link]

  • MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda. [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PubMed Central. [Link]

  • CLINICAL - Open Access Journals. [Link]

  • FDA Approves Emrelis (telisotuzumab vedotin-tllv) for High c-MET Expressing NSCLC. [Link]

  • FDA grants accelerated approval to telisotuzumab vedotin-tllv for NSCLC with high c-Met protein overexpression. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC - NIH. [Link]

  • Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience Blog. [Link]

  • An In vivo Model of Met-Driven Lymphoma as a Tool to Explore the Therapeutic Potential of Met Inhibitors - AACR Journals. [Link]

  • c-MET: an exciting new target for anticancer therapy - PMC - NIH. [Link]

  • Chemical structures of (a) quinoline containing drugs and clinical... - ResearchGate. [Link]

  • In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor - AACR Journals. [Link]

  • Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. [Link]

  • Abstract #1747: Identification of orally active small molecule c-Met inhibitors. [Link]

  • Discovery of small molecule c-Met inhibitors: Evolution and profiles of clinical candidates.. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed. [Link]

  • New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - NIH. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Screening of 2-(Difluoromethoxy)quinolin-7-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the imperative is not only to identify potent molecules but also to meticulously characterize their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[1][2] This guide provides a comprehensive framework for conducting a cross-reactivity screening of the novel compound 2-(Difluoromethoxy)quinolin-7-ol. Given the limited publicly available biological data for this specific molecule, we will draw upon the well-established precedent of quinoline-based compounds as kinase inhibitors to design a robust screening cascade.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, many of which target protein kinases.[4][5] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Consequently, it is a reasonable starting hypothesis that this compound may exhibit inhibitory activity against one or more kinases. This guide will therefore focus on kinome-wide profiling to elucidate its selectivity profile and benchmark it against other relevant inhibitors.

Strategic Approach to Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough understanding of a compound's selectivity. We will employ a combination of biochemical and cell-based assays to not only determine direct enzyme inhibition but also to confirm target engagement within a physiological context. This dual-pronged strategy provides a more complete picture of a compound's potential therapeutic window and off-target liabilities.

Our proposed screening cascade will involve two main stages:

  • Primary Screening: A broad, high-throughput biochemical screen against a large panel of kinases to identify initial hits.

  • Secondary Validation: Orthogonal cell-based assays to confirm target engagement of the most potent interactions and to assess cellular potency.

For comparative analysis, we will include two well-characterized kinase inhibitors:

  • Dasatinib: A multi-targeted kinase inhibitor known for its broad activity profile.

  • Lapatinib: A more selective dual inhibitor of EGFR and HER2.

This comparison will help to contextualize the selectivity profile of this compound.

Biochemical Cross-Reactivity Screening: Kinome-Wide Profiling

Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified enzyme.[7] For a comprehensive assessment of this compound, a large-scale kinase panel screen is the method of choice.[8][9]

Recommended Platform: Competition Binding Assay (e.g., KINOMEscan™)

The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the binding of a compound to a large panel of kinases.[1][9][10] This method is independent of ATP concentration and can detect interactions with both active and inactive kinase conformations.[7]

Causality Behind Experimental Choice: A competition binding assay is chosen for the primary screen due to its high throughput and broad coverage of the kinome.[9] It provides a quantitative measure of affinity (dissociation constant, Kd), which is a direct reflection of the physical interaction between the compound and the kinase. This approach avoids potential confounding factors present in activity-based assays, such as substrate competition or the need for specific antibodies.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Compound Preparation: Prepare a stock solution of this compound, Dasatinib, and Lapatinib in DMSO. A typical screening concentration is 10 µM.

  • Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[1]

  • Reaction Setup: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound.

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Wash and Elution: Wash away unbound components. The amount of kinase bound to the solid support is then quantified, typically using qPCR of the DNA tag.

  • Data Analysis: The amount of kinase detected is inversely proportional to the affinity of the test compound. Results are often expressed as a percentage of control, and from this, a Kd value can be determined.

Data Presentation: Comparative Kinome Profiling

The results of the KINOMEscan™ assay can be visualized as a "tree spot" diagram, which maps the binding affinities across the human kinome. For a more direct comparison, the data should be summarized in a table.

Kinase TargetThis compound (Kd, nM)Dasatinib (Kd, nM)Lapatinib (Kd, nM)
ABL1Experimental DataKnown ValueKnown Value
SRCExperimental DataKnown ValueKnown Value
EGFRExperimental DataKnown ValueKnown Value
HER2 (ERBB2)Experimental DataKnown ValueKnown Value
c-MetExperimental DataKnown ValueKnown Value
VEGFR2Experimental DataKnown ValueKnown Value
... (other significant hits)Experimental DataKnown ValueKnown Value
Caption: Table 1. Comparative binding affinities (Kd) of test compounds against a selection of kinases.

Cell-Based Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for identifying direct interactions, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a more physiologically relevant setting.[1][11][12] The principle of CETSA® is based on the ligand-induced stabilization of a target protein, which results in an increased melting temperature.[12][13]

Causality Behind Experimental Choice: CETSA® is chosen as the orthogonal validation method because it directly measures the biophysical interaction between a compound and its target protein within intact cells.[14][15] This allows for the assessment of factors such as cell permeability and intracellular target availability, which are not addressed by biochemical assays.

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the kinases of interest) and treat with this compound, the comparator compounds, or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler. This creates a temperature gradient.

  • Cell Lysis and Centrifugation: After heating, lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Western Blotting: Quantify the total protein concentration in the soluble fraction. Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the target kinases identified in the primary screen.

  • Data Analysis: The intensity of the bands on the Western blot corresponds to the amount of soluble protein at each temperature. Plotting these intensities against temperature generates a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Data Presentation: CETSA® Melting Curves

The CETSA® results should be presented as melting curves for each target kinase, comparing the vehicle-treated cells with the compound-treated cells.

Workflow for Kinase Cross-Reactivity Screening

G cluster_0 Biochemical Screening cluster_1 Cell-Based Validation A Compound Library (this compound, Dasatinib, Lapatinib) B KINOMEscan™ Competition Binding Assay A->B D Data Analysis: Kd Determination B->D C Broad Kinome Panel (>400 Kinases) C->B E Identification of Primary Hits D->E F Select Relevant Cell Lines E->F Potent Hits G Cellular Thermal Shift Assay (CETSA®) F->G H Western Blot or Mass Spectrometry G->H I Data Analysis: Thermal Shift (ΔTm) H->I J Confirmation of Target Engagement I->J K Selectivity Profile & Lead Optimization J->K Validated Targets

Sources

Navigating the Path to Clinical Candidacy: A Comparative Guide to the In Vivo Validation of Novel Quinoline-Based BCR-ABL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the journey from a promising in vitro result to a viable clinical candidate is both arduous and exciting. This guide provides an in-depth, experience-driven comparison of the in vivo validation findings for a novel class of quinoline-based BCR-ABL inhibitors, exemplified by compounds structurally related to 2-(Difluoromethoxy)quinolin-7-ol. As direct in vivo data for this specific molecule is not yet in the public domain, we will leverage comprehensive preclinical data from a well-characterized analogue, CHMFL-ABL-053 , and compare its performance against established standards of care in Chronic Myeloid Leukemia (CML), such as Imatinib and Dasatinib .

The core directive of this guide is to move beyond a simple recitation of protocols and delve into the causality behind experimental design. We will explore how to construct a robust in vivo validation package that not only demonstrates efficacy but also builds a strong, scientifically sound case for further development.

The Scientific Imperative: Why In Vivo Validation is a Critical Inflection Point

In vitro assays, while essential for initial screening and mechanistic elucidation, represent a controlled, simplified biological system. The true test of a therapeutic agent's potential lies in its performance within the complex, dynamic environment of a living organism. In vivo validation aims to answer critical questions that cell-based assays cannot:

  • Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted (ADME)? Does it achieve and maintain therapeutic concentrations at the target site?

  • Pharmacodynamics (PD): Does the drug engage its target in the tumor and modulate downstream signaling pathways as predicted?

  • Efficacy: Does target engagement translate into a meaningful anti-tumor response in a living model?

  • Safety and Tolerability: What is the toxicity profile of the compound at efficacious doses?

A meticulously executed in vivo validation plan is the bedrock of a successful Investigational New Drug (IND) application.

The Target: BCR-ABL and the Rationale for Quinoline-Based Inhibitors

Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL fusion tyrosine kinase, a product of the Philadelphia chromosome translocation.[1] This aberrant kinase hyperactivates a network of downstream signaling pathways, leading to uncontrolled proliferation and inhibition of apoptosis in hematopoietic cells.[2][3]

The success of first and second-generation tyrosine kinase inhibitors (TKIs) like Imatinib and Dasatinib has revolutionized CML treatment.[4][5] However, the emergence of resistance, often through mutations in the ABL kinase domain, necessitates the development of novel inhibitors.[6] Quinoline-based scaffolds, such as that found in CHMFL-ABL-053, represent a promising chemical space for developing next-generation TKIs with potentially different binding modes and activity against resistant mutants.[7] CHMFL-ABL-053, for instance, is a potent inhibitor of BCR-ABL, SRC, and p38 kinases, but notably lacks activity against c-KIT, a common off-target of many clinical TKIs, suggesting a potentially improved side-effect profile.[7]

Comparative In Vivo Efficacy: A Head-to-Head Analysis in a Xenograft Model

The gold-standard for preclinical efficacy testing of CML drug candidates is the subcutaneous xenograft model using a BCR-ABL positive human cell line, most commonly K562.[8][9] This cell line, derived from a CML patient in blast crisis, is well-characterized and reliably forms tumors in immunocompromised mice.[10][11]

Experimental Workflow: K562 Xenograft Study

The following diagram illustrates a typical workflow for an in vivo efficacy study.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~150-200 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Daily Monitoring Daily Monitoring Treatment Initiation->Daily Monitoring Tumor Measurement Tumor Measurement Daily Monitoring->Tumor Measurement Body Weight Measurement Body Weight Measurement Daily Monitoring->Body Weight Measurement Euthanasia Euthanasia Body Weight Measurement->Euthanasia Pre-defined endpoint or humane endpoint reached Tumor Excision Tumor Excision Euthanasia->Tumor Excision Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Excision->Pharmacodynamic Analysis Histopathology Histopathology Tumor Excision->Histopathology

Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Performance Comparison

The table below summarizes the in vivo efficacy data for CHMFL-ABL-053 in comparison to Imatinib. This data is synthesized from published preclinical studies.[12]

Compound Dosage Xenograft Model Tumor Growth Inhibition (TGI) Tolerability Notes
CHMFL-ABL-053 50 mg/kg/day, oralK562Almost complete suppression of tumor progressionNo apparent toxicity reported
Imatinib 100 mg/kg/day, oralK562Significant tumor growth inhibition (positive control)Generally well-tolerated in this model
Dasatinib 5-10 mg/kg/day, oralK562Potent anti-tumor activity, often showing tumor regressionWell-tolerated at efficacious doses

Data for CHMFL-ABL-053 and Imatinib is based on the study by Liang et al. (2016).[12] Data for Dasatinib is based on general knowledge from multiple preclinical studies.[13][14]

Expertise & Experience: The choice of a 50 mg/kg/day dose for CHMFL-ABL-053 was likely informed by initial dose-ranging studies that balanced maximum efficacy with minimal toxicity. Comparing a novel compound against a well-established standard of care like Imatinib is crucial for contextualizing its potency. The near-complete tumor suppression observed with CHMFL-ABL-053 at a lower dose than the standard Imatinib regimen suggests a promising therapeutic window.[12]

Unveiling the Mechanism In Vivo: Pharmacodynamic and Biomarker Analysis

Demonstrating tumor growth inhibition is paramount, but understanding why the tumor growth is inhibited provides the mechanistic validation that is critical for further development. This is achieved through pharmacodynamic (PD) studies.

Signaling Pathway and Biomarker Selection

The BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of key pro-survival and proliferative pathways.[15][16] A robust PD study will assess the modulation of these pathways in tumor tissue from the efficacy study.

G BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS pY177 PI3K/AKT PI3K/AKT BCR-ABL->PI3K/AKT JAK/STAT JAK/STAT BCR-ABL->JAK/STAT Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->BCR-ABL Inhibition RAS RAS GRB2/SOS->RAS RAF/MEK/ERK RAF/MEK/ERK RAS->RAF/MEK/ERK Proliferation Proliferation RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT->Survival JAK/STAT->Proliferation JAK/STAT->Survival

Caption: Key BCR-ABL downstream signaling pathways targeted by quinoline inhibitors.

Key PD Biomarkers:

  • Direct Target Engagement: Phospho-BCR-ABL (pBCR-ABL)

  • Proximal Downstream Effectors: Phospho-CrkL (pCrkL), Phospho-STAT5 (pSTAT5)

  • Pathway Activation Markers: Phospho-ERK (pERK)

Expertise & Experience: CrkL is a direct and specific substrate of BCR-ABL, making pCrkL an excellent proximal biomarker for target engagement in vivo.[14] Analyzing these markers in tumor lysates collected at various time points after the final dose can provide a snapshot of the duration of target inhibition, which is crucial for optimizing the dosing schedule.

Pharmacokinetics: Ensuring the Drug Reaches its Target

Efficacy is meaningless if the drug cannot achieve and maintain therapeutic concentrations in the body. Pharmacokinetic studies in rodents are a cornerstone of preclinical development.

Comparative Pharmacokinetic Parameters
Compound Animal Model Bioavailability (%) Half-life (t½) (hours)
CHMFL-ABL-053 Rat24>4
Nilotinib RatVariable, food effect~15
Dasatinib Mouse~14-34~0.7

Data for CHMFL-ABL-053 is from Liang et al. (2016).[7] Data for Nilotinib and Dasatinib is from various preclinical and clinical pharmacokinetic studies.[14][17]

Trustworthiness: The 24% oral bioavailability and a half-life exceeding 4 hours for CHMFL-ABL-053 in rats are promising for a preclinical candidate, suggesting that once or twice daily oral dosing could be feasible.[7] This contrasts with the shorter half-life of Dasatinib, which, despite its high potency, requires careful consideration of dosing schedules to maintain target inhibition.[14][18]

Safety and Tolerability: The Final Preclinical Hurdle

A potent and efficacious drug can still fail if it has an unacceptable toxicity profile. Kinase inhibitors, due to their potential for off-target effects, require careful safety evaluation.[19][20]

Key In Vivo Safety Assessments:

  • Daily Clinical Observations: Monitoring for any signs of distress, changes in behavior, or adverse reactions.

  • Body Weight Monitoring: A sensitive indicator of general health. Significant weight loss can be a sign of toxicity.

  • Histopathology: Microscopic examination of major organs (liver, kidney, heart, etc.) at the end of the study to identify any drug-induced tissue damage.

  • Cardiovascular Safety: Given that some TKIs have been associated with cardiotoxicity, dedicated cardiovascular safety assessments in appropriate models may be warranted.[21][22]

Authoritative Grounding: For CHMFL-ABL-053, the lack of apparent toxicity at an efficacious dose in the xenograft model is a positive sign.[7] However, more formal toxicology studies in two species (one rodent, one non-rodent) are required before advancing to clinical trials, as per regulatory guidelines.

Detailed Experimental Protocols

To ensure the reproducibility and scientific rigor of the findings presented, detailed methodologies are essential.

K562 Subcutaneous Xenograft Model Protocol
  • Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation: 1 x 10⁷ K562 cells in 100 µL of serum-free medium mixed with an equal volume of Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.[12]

  • Dosing and Administration: The test compound (e.g., CHMFL-ABL-053) and comparators (e.g., Imatinib) are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily. The control group receives the vehicle only.

  • Efficacy and Tolerability Assessment: Tumor volumes and body weights are measured 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a pre-determined size, or after a fixed duration. Tumors are then excised for pharmacodynamic analysis.

Western Blotting for Pharmacodynamic Analysis
  • Tumor Lysate Preparation: Excised tumors are snap-frozen in liquid nitrogen and homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against pBCR-ABL, pCrkL, pSTAT5, and their total protein counterparts, as well as a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion: Building a Compelling Preclinical Case

The in vivo validation of a novel quinoline-based BCR-ABL inhibitor like this compound requires a multi-faceted approach that extends beyond simple efficacy studies. By leveraging data from well-characterized analogs such as CHMFL-ABL-053 and comparing them against established standards of care, a compelling narrative of therapeutic potential can be constructed.

This guide has outlined the critical components of such a validation package: a robust efficacy model, insightful pharmacodynamic analysis, comprehensive pharmacokinetic profiling, and diligent safety assessment. Each piece of data is a self-validating system, where PK informs dose selection, PD confirms the mechanism of action, and both underpin the observed efficacy. By adhering to these principles of scientific integrity and logical causality, researchers can confidently advance their most promising candidates toward clinical evaluation, bringing new hope to patients with CML.

References

  • Lozzio, C. B., & Lozzio, B. B. (1975). Human chronic myelogenous leukemia cell-line with positive Philadelphia chromosome. Blood, 45(3), 321–334. [Link]

  • Klein, E., Ben-Bassat, H., Neumann, H., Ralph, P., Zeuthen, J., Polliack, A., & Vánky, F. (1976). Properties of the K562 cell line, derived from a patient with chronic myeloid leukemia. International Journal of Cancer, 18(4), 421–431. [Link]

  • Imanis Life Sciences. K562 (Chronic Myelogenous Leukemia). [Link]

  • Sattler, M., & Griffin, J. D. (2003). Molecular mechanisms of transformation by the BCR-ABL oncogene. Seminars in hematology, 40(2 Suppl 2), 4–10. [Link]

  • Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer. Nature reviews. Cancer, 7(6), 441–453. [Link]

  • ResearchGate. BCR-ABL activates multiple downstream signaling pathways that contribute to growth and survival. [Link]

  • Steel, R., & Schlessinger, J. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(11), 2941–2946. [Link]

  • Smith, B. D. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood, 104(11), 3745. [Link]

  • Van Etten, R. A. (2014). Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. International journal of hematology, 100(1), 15–29. [Link]

  • Luo, F. R., Yang, Z., Chen, S., Vonderfecht, S., Tumas, D. B., & Lee, F. Y. (2006). Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure. Clinical cancer research, 12(23), 7180–7186. [Link]

  • Hasinoff, B. B., & Patel, D. (2016). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity. Cardiovascular toxicology, 16(4), 305–315. [Link]

  • Johnson, C., et al. (2024). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Archives of Toxicology, 98(1), 1-22. [Link]

  • Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2008). Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis. Blood, 112(10), 4167–4171. [Link]

  • Harris, I. S., et al. (2013). Cellular impedance assays for predictive preclinical drug screening of kinase inhibitor cardiovascular toxicity. Toxicological sciences, 135(2), 436-448. [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of medicinal chemistry, 59(5), 1984–2004. [Link]

  • Yilmaz, M., et al. (2015). Investigating the Role of JAK/STAT Pathway on Dasatinib-Induced Apoptosis for CML Cell Model K562. Pathology oncology research, 21(4), 1149–1155. [Link]

  • von Bubnoff, N., & Duyster, J. (2007). Imatinib-resistant chronic myeloid leukemia (CML): current concepts on pathogenesis and new emerging pharmacologic approaches. Medicinal research reviews, 27(4), 549–571. [Link]

  • Altogen Labs. K562 Xenograft Model. [Link]

  • Sheng, Y., et al. (2016). Inhibition of YAP suppresses CML cell proliferation and enhances efficacy of imatinib in vitro and in vivo. Journal of experimental & clinical cancer research, 35(1), 133. [Link]

  • Lamore, S. D., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical research in toxicology, 32(7), 1259–1270. [Link]

  • ResearchGate. Correlation between the pharmacokinetics and the inhibition of tumoral.... [Link]

  • ResearchGate. (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. [Link]

  • ResearchGate. Clinical Pharmacokinetics of the BCR–ABL Tyrosine Kinase Inhibitor Nilotinib | Request PDF. [Link]

  • Tanaka, C., et al. (2010). Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib. Clinical pharmacology and therapeutics, 87(2), 197–203. [Link]

  • ResearchGate. Kinetics and dynamics of BCR-ABL signaling upon tyrosine-kinase.... [Link]

  • Antitao. MedKoo Biosciences/KW-2449/206213/10g. [Link]

  • Baccarani, M., et al. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/the Education Program of the American Society of Hematology. American Society of Hematology. Education Program, 2009, 441–447. [Link]

  • Shami, P. J., & DeRemer, D. L. (2017). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Journal of oncology pharmacy practice, 23(1), 3–15. [Link]

  • Wang, A., et al. (2016). Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML). Oncotarget, 7(32), 51434–51447. [Link]

  • Wu, J., et al. (2019). Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML). Cancer biology & therapy, 20(6), 877–885. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

  • Serrano, C., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2419. [Link]

Sources

Introduction: The Strategic Role of Fluorine in Quinolinol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinolinols for Drug Discovery Professionals

Quinolinol scaffolds, particularly 8-hydroxyquinoline, are privileged structures in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. A key mechanism underlying these activities is their ability to chelate essential metal ions like iron, zinc, and copper, thereby disrupting critical cellular processes in pathogens or diseased cells.

The strategic incorporation of fluorine atoms into the quinolinol framework has emerged as a powerful tool to modulate the scaffold's physicochemical and pharmacological properties. Fluorine, being the most electronegative element, can profoundly alter a molecule's lipophilicity, acidity (pKa), metabolic stability, and target binding affinity through its unique electronic effects. This guide provides a comparative study of fluorinated and non-fluorinated quinolinols, offering experimental insights and protocols to aid researchers in the strategic design of next-generation quinolinol-based therapeutics.

Comparative Physicochemical Properties: A Data-Driven Analysis

The introduction of fluorine can lead to predictable yet impactful changes in a molecule's fundamental properties. The table below summarizes the comparative data for 8-hydroxyquinoline and its fluorinated analog, 5-fluoro-8-hydroxyquinoline.

Property8-Hydroxyquinoline5-Fluoro-8-hydroxyquinolineRationale for Change
LogP (Lipophilicity) 1.982.15The fluorine atom increases lipophilicity, potentially enhancing membrane permeability.
pKa (Acidity of -OH) 9.819.45The electron-withdrawing nature of fluorine increases the acidity of the hydroxyl group, impacting metal chelation affinity.
Metabolic Stability ModerateEnhancedFluorine substitution at metabolically labile positions can block oxidative metabolism, increasing the compound's half-life.
Antifungal Activity (MIC) 12.5 µg/mL6.25 µg/mLThe combined effects of increased lipophilicity and altered electronic properties can lead to enhanced biological activity.

Experimental Protocols: Synthesis and Evaluation

Synthesis of 5-Fluoro-8-hydroxyquinoline

This protocol outlines a common method for the synthesis of a fluorinated quinolinol derivative.

Workflow Diagram:

cluster_synthesis Synthesis Workflow A Start: 5-Fluoro-2-nitrophenol C Skraup Synthesis Reaction (Heat at 130-140°C) A->C Reactants B Glycerol, Sulfuric Acid, Sodium m-nitrobenzenesulfonate B->C D Reaction Quenching & Neutralization C->D E Crude Product Isolation D->E F Recrystallization/Purification E->F G End: Pure 5-Fluoro-8-hydroxyquinoline F->G

Caption: Synthetic workflow for 5-fluoro-8-hydroxyquinoline.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a condenser and a mechanical stirrer, add 5-fluoro-2-nitrophenol (1 equivalent).

  • Reagent Addition: Carefully add glycerol (3 equivalents) and a catalytic amount of sodium m-nitrobenzenesulfonate. Slowly add concentrated sulfuric acid (4 equivalents) while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to 130-140°C for 3-4 hours. The reaction is highly exothermic and should be monitored carefully.

  • Quenching: After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

  • Isolation and Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the solid from ethanol to obtain pure 5-fluoro-8-hydroxyquinoline.

Determination of Lipophilicity (LogP) by HPLC

Workflow Diagram:

cluster_logp LogP Determination Workflow A Prepare Mobile Phase (Methanol/Water) C Inject Standards & Analytes into HPLC A->C B Prepare Stock Solutions of Analytes B->C D Measure Retention Times (tR) C->D E Calculate Capacity Factor (k') D->E F Plot log(k') vs. known LogP of standards E->F G Determine LogP of Analytes from Calibration Curve F->G

Caption: HPLC workflow for LogP determination.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a series of isocratic mobile phases with varying methanol/water ratios (e.g., 50:50, 60:40, 70:30).

  • Standard Preparation: Prepare stock solutions of reference compounds with known LogP values.

  • Sample Preparation: Prepare stock solutions of the quinolinol derivatives in methanol.

  • HPLC Analysis: Inject the standards and samples onto a C18 reverse-phase HPLC column.

  • Data Acquisition: Measure the retention time (tR) for each compound and the void time (t0) using a non-retained compound like uracil.

  • Calculation: Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0.

  • Calibration Curve: Plot log(k') versus the known LogP values of the standards.

  • LogP Determination: Determine the LogP of the quinolinol derivatives from the linear regression of the calibration curve.

Impact on Biological Activity: A Mechanistic Perspective

The enhanced biological activity of fluorinated quinolinols can be attributed to a combination of factors. The increased lipophilicity can improve cell membrane penetration, leading to higher intracellular concentrations. Furthermore, the altered pKa can fine-tune the metal-chelating properties of the quinolinol, potentially leading to more stable metal complexes that can effectively inhibit metalloenzymes or generate reactive oxygen species (ROS).

Signaling Pathway Diagram:

cluster_pathway Mechanism of Action Q Quinolinol C Quinolinol-Metal Complex Q->C M Metal Ion (e.g., Fe2+) M->C E Metalloenzyme C->E Inhibition R ROS Generation C->R D Cell Death/Growth Inhibition E->D R->D

Caption: Quinolinol's mechanism via metal chelation.

Conclusion

The incorporation of fluorine into the quinolinol scaffold is a validated strategy for enhancing its therapeutic potential. By modulating key physicochemical properties such as lipophilicity and acidity, fluorination can lead to improved metabolic stability, enhanced membrane permeability, and ultimately, greater biological efficacy. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate novel fluorinated quinolinol derivatives for a wide range of therapeutic applications.

References

  • Gao, J., et al. (2022). 8-Hydroxyquinoline: A privileged scaffold for the design of multi-target-directed ligands for neurodegenerative diseases. European Journal of Medicinal Chemistry, 238, 114469. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities. Drug Design, Development and Therapy, 7, 1191–1203. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Abraham, M. H., et al. (2001). The pKa of the 5-F- to 8-F-monofluoro-8-hydroxyquinolines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1665-1670. Available at: [Link]

A Researcher's Guide to Benchmarking 2-(Difluoromethoxy)quinolin-7-ol Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous kinase inhibitors.[1][2] The novel compound, 2-(Difluoromethoxy)quinolin-7-ol, represents a new frontier within this chemical class. While its specific biological targets remain to be fully elucidated, its structural similarity to known kinase inhibitors suggests a strong potential for activity within key oncogenic signaling pathways.

This guide provides a comprehensive framework for researchers to systematically evaluate and benchmark this compound. We will operate under the hypothesis that this compound, like many of its quinoline predecessors, functions as a kinase inhibitor. Our benchmarking strategy will therefore focus on comparing its performance against well-characterized, clinically relevant inhibitors of two central cancer signaling cascades: the EGFR and PI3K/Akt/mTOR pathways.

The standard inhibitors chosen for this comparison are:

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4]

  • Everolimus (Afinitor®): An inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial downstream component of the PI3K/Akt pathway.[5][6]

By juxtaposing this compound against these standards, this guide will empower researchers to determine its potency, selectivity, and cellular efficacy, thereby illuminating its therapeutic potential.

Understanding the Core Signaling Pathways

A rational benchmarking approach necessitates a foundational understanding of the molecular pathways likely to be modulated. The EGFR and PI3K/Akt/mTOR pathways are critical regulators of cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.[1]

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, promoting cell proliferation.[7] Inhibitors like Gefitinib block the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and halting downstream signaling.[3][8]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central hub for regulating cell growth, metabolism, and survival.[9] mTOR exists in two complexes, mTORC1 and mTORC2. Everolimus is a selective inhibitor of mTORC1, which, when active, promotes protein synthesis and cell growth.[6][10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Everolimus.

Experimental Framework for Comparative Analysis

A multi-pronged approach is essential for a robust comparison. This involves moving from direct biochemical assays to more complex cell-based evaluations.

Experimental_Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Target Confirmation Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Biochem_Result Determine IC50 values against EGFR, mTOR kinases Biochem_Assay->Biochem_Result Cell_Assay Cell Viability Assay (e.g., MTT/MTS) Biochem_Result->Cell_Assay Inform compound concentrations Cell_Result Determine GI50 values in cancer cell lines (e.g., A549, MCF-7) Cell_Assay->Cell_Result Target_Assay Target Engagement Assay (e.g., NanoBRET™) Cell_Result->Target_Assay Validate cellular mechanism Target_Result Confirm direct binding to EGFR/mTOR in live cells Target_Assay->Target_Result

Caption: A three-phase experimental workflow for benchmarking novel inhibitors.

Detailed Experimental Protocols

The following protocols are standardized methodologies. Researchers should optimize conditions based on their specific laboratory equipment and reagents.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Rationale: This is the first and most direct test of a compound's ability to inhibit the enzymatic activity of a purified kinase. It provides a quantitative measure of potency (IC50) in a clean, cell-free system.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound, Gefitinib, and Everolimus in a suitable buffer (e.g., kinase assay buffer with a constant final concentration of DMSO, typically 1%). Include a "no inhibitor" vehicle control and a "no enzyme" background control.[11]

  • Enzyme Addition: Dilute the recombinant target kinase (e.g., EGFR or mTOR) to its optimal working concentration in kinase assay buffer. Add 5 µL of the diluted enzyme to each well of a 384-well plate, excluding the "no enzyme" control wells.[11]

  • Compound Addition: Add 2.5 µL of the serially diluted compounds and controls to the appropriate wells.

  • Reaction Initiation: Prepare a substrate/ATP mixture. The final concentration of ATP should be at or near its Km value for the specific kinase. Initiate the reaction by adding 2.5 µL of this mixture to all wells.[11]

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[11]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Rationale: Moving from a biochemical to a cellular context is crucial. This assay determines the compound's effect on the overall health and proliferation of cancer cells, providing a measure of its functional efficacy in a more complex biological system.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 for EGFR, MCF-7 for PI3K/mTOR) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cellular Target Engagement Assay (NanoBRET™)

This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific target kinase in live cells.

Rationale: A positive result in a cell viability assay does not prove that the compound is acting through the hypothesized target. Target engagement assays provide direct evidence of compound-target interaction within the complex milieu of a living cell, confirming the mechanism of action.[13]

Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a specified period.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET® tracer at its predetermined optimal concentration. This tracer is designed to bind to the ATP-binding pocket of the kinase.[13]

  • Substrate Addition and BRET Measurement: Add the NanoBRET® Nano-Glo® Substrate. Immediately measure both the donor (NanoLuc® luciferase, ~460nm) and acceptor (tracer, >600nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). In a competitive displacement assay, as the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 of target engagement.[14]

Data Presentation for Comparative Analysis

Organizing the experimental outputs into clear, concise tables is paramount for effective comparison.

Table 1: In Vitro Kinase Inhibitory Potency

Compound Target Kinase IC50 (nM)
This compound EGFR Experimental Value
mTOR Experimental Value
Gefitinib EGFR Experimental Value
mTOR Experimental Value
Everolimus EGFR Experimental Value

| | mTOR | Experimental Value |

Table 2: Cellular Antiproliferative Activity

Compound Cell Line GI50 (µM)
This compound A549 (NSCLC) Experimental Value
MCF-7 (Breast) Experimental Value
Gefitinib A549 (NSCLC) Experimental Value
MCF-7 (Breast) Experimental Value
Everolimus A549 (NSCLC) Experimental Value

| | MCF-7 (Breast) | Experimental Value |

Table 3: Cellular Target Engagement

Compound Target Kinase (in-cell) IC50 (nM)
This compound EGFR-NanoLuc® Experimental Value
mTOR-NanoLuc® Experimental Value
Gefitinib EGFR-NanoLuc® Experimental Value

| Everolimus | mTOR-NanoLuc® | Experimental Value |

Conclusion

The systematic benchmarking of this compound against established inhibitors like Gefitinib and Everolimus is a critical step in defining its pharmacological profile. The experimental framework detailed in this guide—spanning biochemical potency, cellular efficacy, and direct target engagement—provides a rigorous and validated pathway for elucidating its mechanism of action. By adhering to these self-validating protocols and objectively comparing the resulting data, researchers can effectively determine the promise of this novel quinoline derivative as a potential therapeutic agent. This structured approach not only ensures scientific integrity but also accelerates the journey from initial hypothesis to meaningful preclinical data.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Thoracic Disease. Available at: [Link]

  • Everolimus. Wikipedia. Available at: [Link]

  • Gefitinib. MedSchool. Available at: [Link]

  • Gefitinib. Wikipedia. Available at: [Link]

  • What is the mechanism of Everolimus? Patsnap Synapse. Available at: [Link]

  • Everolimus. National Cancer Institute. Available at: [Link]

  • Mechanism of action of gefitinib. ResearchGate. Available at: [Link]

  • New EGFR Inhibitor Approved for Lung Cancer. American Association for Cancer Research (AACR). Available at: [Link]

  • everolimus. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Clinical Trials Using mTOR Inhibitor. National Cancer Institute. Available at: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]

  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]

  • Treatment options for EGFR and resistance to treatment. EGFR Positive UK. Available at: [Link]

  • FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. Cancers. Available at: [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available at: [Link]

  • Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. Available at: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Available at: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at: [Link]

  • PI3K and mTOR Inhibitors Tested in Clinical Trials. ResearchGate. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • In vitro kinase assay. ResearchGate. Available at: [Link]

  • Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. ResearchGate. Available at: [Link]

Sources

Navigating the Synthesis and Evaluation of 2-(Difluoromethoxy)quinolin-7-ol: A Comparative Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a familiar and promising starting point for novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, less-explored derivative, 2-(Difluoromethoxy)quinolin-7-ol , providing a technical comparison with a well-characterized analogue and proposing a framework for reproducible experimentation. Due to the limited publicly available data on this compound, this document aims to bridge the knowledge gap by inferring methodologies from established quinoline chemistry and presenting a robust plan for its synthesis and biological evaluation.

A Tale of Two Quinolines: The Known and the Novel

To establish a baseline for experimental design and reproducibility, we will compare the target compound, this compound, with a structurally related and well-documented natural product, 7-Hydroxy-6-methoxyquinolin-2(1H)-one (HMQ). HMQ has reported antioxidant and anti-inflammatory activities, and a detailed, reproducible synthesis has been published.[4] While HMQ is a quinolin-2-one and our target is a 2-alkoxyquinoline, the shared 7-hydroxyquinoline core makes it a valuable comparator for discussing synthetic strategies and potential biological assays.

FeatureThis compound (Proposed)7-Hydroxy-6-methoxyquinolin-2(1H)-one (HMQ)[4]
Structure Contains a 2-(difluoromethoxy) groupContains a 2-oxo and a 6-methoxy group
Synthesis Proposed via a modified Friedländer or Doebner-von Miller reactionSynthesized via coupling of anilines with cinnamoyl chloride followed by cycloelimination
Reported Activity Inferred: Potential kinase inhibitor, antimicrobial, or anti-inflammatory agentAntioxidant and anti-inflammatory activities
Data Availability LimitedPublished synthesis and biological data

Proposed Synthesis of this compound: A Pathway to Reproducibility

The synthesis of substituted quinolines is well-established, with several named reactions offering viable routes.[5][6][7][8][9][10][11] For this compound, a modified Friedländer synthesis presents a logical and potentially reproducible approach.[7][8][11][12] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Workflow

cluster_0 Step 1: Preparation of the α-Methylene Ketone cluster_1 Step 2: Friedländer Condensation A Difluoroacetic acid C Ethyl difluoroacetoacetate A->C Activation B Ethyl chloroformate B->C Esterification D 2-Amino-4-hydroxybenzaldehyde F This compound D->F Acid or base catalyst E Ethyl difluoroacetoacetate E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2,2-difluoroacetoacetate (A Key Intermediate)

  • Rationale: The difluoromethoxy group is not commercially common as a building block in this context. Therefore, constructing a precursor with the required difluoromethyl group is a critical first step. Ethyl 2,2-difluoroacetoacetate is a suitable α-methylene-containing reactant for the subsequent Friedländer condensation.

  • Procedure:

    • To a solution of difluoroacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2 hours.

    • In a separate flask, prepare a solution of ethyl acetate (1.5 eq) and a strong base like lithium diisopropylamide (LDA) (1.6 eq) in anhydrous THF at -78 °C.

    • Slowly add the activated difluoroacetic acid mixture to the enolate solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2,2-difluoroacetoacetate.

Step 2: Friedländer Synthesis of this compound

  • Rationale: The Friedländer synthesis is a robust method for constructing the quinoline core. The choice of an acid or base catalyst can significantly influence the reaction's success and yield, and may require optimization.[8]

  • Procedure:

    • Combine 2-amino-4-hydroxybenzaldehyde (1.0 eq) and ethyl 2,2-difluoroacetoacetate (1.2 eq) in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).[13] Alternatively, a base catalyst (e.g., potassium hydroxide) can be employed.

    • Heat the reaction mixture to reflux (80-110 °C) and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize if necessary.

    • The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Comparative Analysis of Synthesis Reproducibility

FactorProposed Synthesis of this compoundPublished Synthesis of HMQ[4]
Starting Materials Requires synthesis of a specialized difluoromethyl precursor.Utilizes commercially available anilines and cinnamoyl chloride.
Key Reaction Friedländer condensation, which can have regioselectivity issues with unsymmetrical ketones.[11]Amide coupling followed by an acid-catalyzed cycloelimination.
Potential Challenges Low reactivity of the difluoromethyl ketone, potential side reactions under harsh acidic or basic conditions.Scalability of the cycloelimination step and the use of a superstoichiometric amount of triflic acid.
Validation Proposed protocol requires experimental validation and optimization.The published protocol has been demonstrated to be reproducible on a gram scale.

Proposed Biological Evaluation: Unveiling the Activity Profile

The biological activities of quinoline derivatives are diverse and often depend on their substitution patterns.[1][2][14][15][16][17] The presence of a difluoromethoxy group, a known bioisostere for a hydroxyl or methoxy group with altered electronic properties, suggests that this compound could exhibit interesting pharmacological activities. We propose a tiered approach to its biological evaluation.

Proposed Biological Evaluation Workflow

cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Mechanism of Action Studies (Based on Tier 1 Hits) A This compound B Anticancer Cell Line Panel (e.g., NCI-60) A->B C Antimicrobial Assays (Gram +/- bacteria, Fungi) A->C D Kinase Inhibition Assays B->D F Topoisomerase Inhibition Assays B->F E Anti-inflammatory Assays (e.g., COX inhibition) C->E

Caption: Tiered approach for the biological evaluation of this compound.

Detailed Experimental Protocols (Proposed)

1. Anticancer Activity Screening

  • Rationale: Many quinoline derivatives exhibit potent anticancer activity.[1][16] A broad screen against a panel of cancer cell lines is an efficient first step to identify potential therapeutic areas.

  • Protocol:

    • Utilize the National Cancer Institute's NCI-60 human tumor cell line screen.

    • Prepare a stock solution of this compound in DMSO.

    • Submit the compound for single-dose testing at a concentration of 10 µM.

    • If significant growth inhibition is observed, proceed to 5-dose testing to determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).

2. Antimicrobial Activity Screening

  • Rationale: The quinoline core is present in several antibacterial drugs.[14][15]

  • Protocol:

    • Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

    • Test against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

    • Include a panel of fungal strains (e.g., Candida albicans) to assess antifungal activity.

    • Use established antibiotics (e.g., ciprofloxacin, ampicillin) as positive controls.

3. Anti-inflammatory Activity Assay

  • Rationale: The comparator compound, HMQ, exhibits anti-inflammatory properties.[4]

  • Protocol:

    • Perform a cyclooxygenase (COX-1 and COX-2) inhibition assay.

    • Use a commercially available colorimetric or fluorometric assay kit.

    • Determine the IC₅₀ value for the inhibition of both COX isoforms.

    • Use a known non-steroidal anti-inflammatory drug (NSAID) like celecoxib (for COX-2) or ibuprofen (non-selective) as a positive control.

Conclusion: A Roadmap for Future Research

While direct experimental data on this compound is currently scarce, this guide provides a comprehensive and scientifically grounded framework for its synthesis and biological evaluation. By leveraging established quinoline chemistry and drawing comparisons with a well-characterized analogue, we have outlined a reproducible synthetic route and a logical, tiered approach to screening for biological activity. The proposed protocols are designed to be self-validating, with clear endpoints and the use of appropriate controls. We anticipate that this guide will serve as a valuable resource for researchers venturing into the exploration of this novel quinoline derivative, ultimately contributing to the broader landscape of drug discovery.

References

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

  • Friedlander synthesis of quinoline derivatives. ResearchGate. [Link]

  • Scheme 2. Proposed mechanism for synthesis of 2-alkoxy-5,6,7,8-... ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions. ResearchGate. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. Chemistry. Biology. Ecology. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. Request PDF. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Synthesis, crystal structure and biological activity of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline. Sci-Hub. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

Sources

A Head-to-Head Comparison of 2-(Difluoromethoxy)quinolin-7-ol Derivatives as Potential Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3][4] Its derivatives have been successfully developed into drugs for a multitude of diseases, including cancer, malaria, and bacterial infections.[3][5][6] In the realm of oncology, quinoline-based molecules have shown remarkable efficacy as kinase inhibitors, with several compounds approved for clinical use.[1][7] This guide provides a comprehensive, head-to-head comparison of rationally designed derivatives of 2-(Difluoromethoxy)quinolin-7-ol, a promising scaffold for the development of novel kinase inhibitors. While extensive comparative data for this specific series is not yet broadly published, this document leverages established structure-activity relationships (SAR) for quinoline-based kinase inhibitors to provide a predictive comparison and a robust framework for their evaluation.

The core structure, this compound, combines three key features that are advantageous for kinase inhibition: the quinoline core for ATP-competitive binding, a 7-hydroxyl group that can act as a crucial hydrogen bond donor or acceptor, and a 2-difluoromethoxy group, which can modulate the compound's physicochemical properties and metabolic stability. This guide will explore how modifications to these key positions can impact biological activity, providing researchers with the foundational knowledge to design and evaluate potent and selective kinase inhibitors.

The Rationale for Targeting Kinases with Quinoline Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Consequently, kinase inhibitors have become a major class of anticancer drugs.[1] The quinoline scaffold is particularly well-suited for the design of kinase inhibitors as its planar bicyclic ring system can mimic the adenine region of ATP, allowing it to bind competitively to the ATP-binding site of kinases.[9] Furthermore, the quinoline ring system offers multiple points for chemical modification, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Structural Insights into the this compound Scaffold

The this compound scaffold presents several opportunities for optimization. The 7-position is of particular interest, as substituents at this position can significantly influence the compound's interaction with the kinase hinge region. Studies have shown that bulky alkoxy groups at the 7-position of the quinoline ring can be beneficial for antiproliferative activity.[10] The 7-hydroxyl group can participate in hydrogen bonding interactions, which can enhance binding affinity. The 2-(difluoromethoxy) group is a bioisostere of other functional groups and can improve metabolic stability and membrane permeability.

The following diagram illustrates the key pharmacophoric features of the this compound scaffold.

Pharmacophore Key Pharmacophoric Features Scaffold This compound Quinoline Quinoline Core (ATP Mimetic) Hydroxyl 7-Hydroxyl Group (H-Bonding) Difluoromethoxy 2-(Difluoromethoxy) Group (Modulates Physicochemical Properties)

Caption: Key pharmacophoric features of the this compound scaffold.

Head-to-Head Comparison of Hypothetical Derivatives

To illustrate the potential impact of structural modifications, we present a comparative analysis of a series of hypothetical derivatives. The selection of these derivatives is based on common medicinal chemistry strategies for optimizing kinase inhibitors.

Compound IDR1 (Position 2)R2 (Position 7)Predicted Potency (IC50)Rationale for Modification
LEAD-001 -OCHF2-OH+++Parent compound with key H-bond donor and metabolically stable group.
COMP-002 -OCHF2-OCH3++Methoxy group may improve metabolic stability but removes H-bond donor capability.
COMP-003 -OCHF2-OBn+++Bulky benzyloxy group may access additional binding pockets.[10]
COMP-004 -H-OH+Removal of the difluoromethoxy group may reduce potency but serves as a key baseline.
COMP-005 -Cl-OH++Chloro group can alter electronic properties and provide a vector for further modification.
COMP-006 -NH2-OH+++Amino group can act as an H-bond donor, potentially increasing affinity.

Predicted Potency is a qualitative assessment where +++ indicates high potential potency (low nM IC50), ++ indicates moderate potency, and + indicates lower potency.

Experimental Protocols for Evaluation

The following protocols provide a standardized workflow for the synthesis and evaluation of this compound derivatives.

General Synthetic Scheme

The synthesis of the proposed derivatives can be achieved through a multi-step sequence, as outlined below. The key steps involve the construction of the quinoline core, followed by the introduction of the desired substituents at the 2- and 7-positions.

Synthesis_Workflow General Synthetic Workflow Start Starting Materials (e.g., substituted anilines and acrylates) Step1 Quinoline Core Synthesis (e.g., Friedländer Annulation) Start->Step1 Step2 Functionalization at C7 (e.g., Etherification or Demethylation) Step1->Step2 Step3 Functionalization at C2 (e.g., Nucleophilic Aromatic Substitution) Step2->Step3 Purification Purification (e.g., Column Chromatography) Step3->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Final Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of target kinases.

Principle: A biochemical assay is used to measure the ability of a compound to inhibit the activity of a specific kinase. This is typically done by quantifying the amount of phosphorylated substrate produced in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer solution containing ATP and the specific substrate for the kinase of interest.

    • Prepare a solution of the recombinant kinase enzyme.

  • Assay Procedure:

    • Dispense the test compound into a 384-well plate, creating a serial dilution to cover a range of concentrations.

    • Add the kinase enzyme to each well and incubate for a specified period to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the reaction at room temperature for a defined time.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated product using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the antiproliferative activity of the synthesized compounds in relevant cancer cell lines.

Principle: A colorimetric or fluorometric assay is used to measure the number of viable cells after treatment with the test compounds. A reduction in cell viability is indicative of antiproliferative or cytotoxic effects.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) to each well.

    • Incubate for a period sufficient to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic combination of a quinoline core, a 7-hydroxyl group, and a 2-difluoromethoxy moiety provides a solid foundation for achieving high potency and favorable drug-like properties. The comparative analysis and experimental protocols presented in this guide offer a clear roadmap for researchers to design, synthesize, and evaluate new derivatives in this chemical series. Future work should focus on expanding the library of derivatives, exploring a wider range of substitutions at the 2- and 7-positions, and conducting in-depth structure-activity relationship studies to identify compounds with optimal potency, selectivity, and in vivo efficacy.

References

  • Agui, H., Mitani, T., Izawa, A., Komatsu, T., & Nakagome, T. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791–796. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Cao, R., Chen, Z., He, L., Chen, Y., & Rao, Y. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493–505. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 530. [Link]

  • Gautam, A., & Sharma, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]

  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7–9. [Link]

  • Vaidya, A., Jain, S., Jain, A. K., & Kumar, P. (2019). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 9(4-s), 743-750. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Sayed, M. A. A. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(38), 26868–26888. [Link]

  • del Corral, J. M. M., Castro, M. A., Gordaliza, M., Martin, M. L., Oliveira, A. B., Gualberto, S. A., García-Grávalos, M. D., & San Feliciano, A. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427–437. [Link]

  • Povarov, L. S. (2016). The structure-activity relationship for fluoroquinolone antibiotics. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Chen, J., Li, B., & Fan, Z. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3410. [Link]

  • Wang, L., Zhang, G., Liu, Y., Lu, X., & Li, Z. (2008). The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. Bioorganic & Medicinal Chemistry Letters, 18(23), 6206–6209. [Link]

  • Moustafa, A. M. Y., & Bakare, S. B. (2022). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. ResearchGate. [Link]

  • Al-Otaibi, F. M., Al-Zahrani, A. S., & Al-Ghamdi, K. M. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]

  • Bawa, S., & Kumar, S. (2010). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Musso, L., Dallavalle, S., & Zunino, F. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(22), 4167. [Link]

  • Wang, Y., Chen, J., Li, B., & Fan, Z. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

  • Tereshchenko, D. P., Gurova, K. V., & Ryabov, A. N. (2022). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Siberian Journal of Oncology, 21(1), 125–133. [Link]

  • Szczęśniak-Sięga, B., Kaczorowska, K., & Wrzecion, U. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 29(11), 2537. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm. [Link]

  • Montazeri, H., Smits, R., & Koolman, J. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045952. [Link]

  • Aboutorabzadeh, S. M., Mosaffa, F., Hadizadeh, F., & Ghodsi, R. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 537–547. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: A Proactive Approach

The foundational principle for disposing of any novel or uncharacterized research chemical is to treat it as hazardous until proven otherwise.[3] The molecular structure of 2-(Difluoromethoxy)quinolin-7-ol—a quinoline core functionalized with a difluoromethoxy group—informs our risk assessment. The quinoline backbone is associated with potential health effects, while the difluoromethoxy group classifies it as a halogenated organic compound, which has specific implications for disposal.[4][5]

Inferred Hazard Profile Summary

Hazard ClassificationInferred Risk & RationaleSupporting Data Source(s)
Skin Irritation Expected to cause skin irritation upon direct contact.Based on data for 2-(Difluoromethoxy)quinolin-6-ol (H315).[1]
Serious Eye Irritation Expected to cause serious eye irritation.Based on data for 2-(Difluoromethoxy)quinolin-6-ol (H319).[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.Based on data for 2-(Difluoromethoxy)quinolin-6-ol (H335).[1]
Potential Carcinogenicity The parent quinoline structure is suspected of causing cancer.[4][6]Based on data for Quinoline (Carc. 1B).[6][7]
Aquatic Toxicity Assumed to be toxic to aquatic life with long-lasting effects.Based on data for Quinoline (Aquatic Chronic 2).[4][6][7]
Waste Classification Halogenated Organic WastePresence of fluorine atoms.[5]

Causality Insight: The presence of the difluoromethoxy group makes this compound a halogenated organic. This is a critical distinction for waste disposal, as halogenated waste streams require high-temperature incineration under specific conditions to prevent the formation of environmentally persistent and toxic byproducts such as dioxins and furans.[5] Mixing this with non-halogenated solvent waste can lead to regulatory non-compliance and improper destruction.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory.

  • Engineering Controls : All handling of solid and dissolved forms of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Eye Protection : Wear tightly fitting chemical safety goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Given the potential for skin irritation, inspect gloves for any tears or holes before use.[1][2]

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[2]

Waste Segregation & Containerization Protocol

Proper segregation is the most critical step in the disposal process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash.[9][10]

Step-by-Step Waste Collection Procedure:

  • Identify the Waste Stream : All waste containing this compound, including unused neat compound, contaminated consumables (e.g., weigh paper, wipes, gloves), and reaction residues, must be classified as "Hazardous Waste: Halogenated Organics." [5]

  • Select a Waste Container :

    • For Solid Waste : Use a designated, leak-proof container with a secure lid, clearly marked for solid halogenated waste.[8]

    • For Liquid Waste (if dissolved in solvent) : Use a chemically compatible, shatter-resistant, coated glass or plastic container with a screw-top cap.[9] Ensure the container material is compatible with the solvent used (e.g., LDPE is generally not recommended for halogenated hydrocarbons).[11]

  • Label the Container : The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" [3][10]

    • The full chemical name: "this compound" and any solvents present.[9]

    • An approximate concentration or percentage of each component.

  • Accumulate Waste : Collect the waste in the labeled container. Keep the container closed at all times except when adding waste.

  • Store Safely : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and acids.[9][12]

G cluster_prep Preparation & Assessment cluster_contain Containment Protocol cluster_action Action & Segregation cluster_final Final Disposition start Begin Disposal Process assess Assess Waste: - Solid Residue - Contaminated PPE - Solutions start->assess select_container Select Leak-Proof, Chemically Compatible Waste Container assess->select_container label_container Label Container: 'Hazardous Waste' + Full Chemical Name(s) select_container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_waste Store in Designated Satellite Accumulation Area (SAA) seal_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end Waste Properly Managed contact_ehs->end

Caption: Waste Collection & Disposal Workflow for this compound.

Spill Management Protocol

Accidents can happen, and a prepared response is key to mitigating risk.

  • Alert Personnel : Immediately notify others in the laboratory.

  • Evacuate (If Necessary) : For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) emergency line.

  • Manage Small Spills : For minor spills contained within a chemical fume hood:

    • Wear the appropriate PPE as described in Section 2.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2][9] Do not use combustible materials like paper towels to absorb large amounts of liquid.

    • Carefully scoop the absorbent material into the designated solid hazardous waste container.[8][9]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials (wipes, etc.) as hazardous waste.[2]

Final Disposal Pathway: The Role of EHS

The ultimate disposal of this compound must be handled by professionals.

  • Institutional EHS is Your Partner : Your primary resource for disposal is your institution's Environmental Health & Safety (EHS) office.[3] They are responsible for the collection of hazardous waste from laboratories and ensuring it is transported to a licensed disposal facility.[13]

  • Requesting Pickup : Once your hazardous waste container is approximately 75% full, follow your institution's procedure to request a waste pickup.[14]

  • Incineration : The accepted and environmentally responsible method for destroying halogenated organic compounds is through high-temperature incineration at a licensed facility.[5] This process is managed entirely by the waste disposal vendor contracted by your institution.

G start Waste Generated: This compound q1 Does the molecule contain F, Cl, Br, or I? start->q1 yes Halogenated Organic Waste q1->yes Yes (Fluorine) no Non-Halogenated Organic Waste q1->no No collect Collect in a dedicated, labeled container for Halogenated Waste. yes->collect

Caption: Decision logic for classifying chemical waste based on halogen content.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. Always remember to consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive policies for your location.

References

  • Ecosystem Essentials. (2025, June 7). What Qualifies As Hazardous Waste Under RCRA? [Video]. YouTube. Retrieved from [Link]

  • Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): QUINOLINE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Quinoline.
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Penta chemicals. (2025, May 13). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review. PubMed Central. Retrieved from [Link]

  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Defense Technical Information Center. (2020, May). Environmental Fate of Fentanyl in Soil and Relevant Waters. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Unknown University Source. (n.d.). Hazardous Waste Segregation.
  • University of Ottawa. (n.d.). Guideline for the Authorized Disposal of Materials in Laboratory Sinks, Drains and Sewers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved from [Link]

  • GOV.UK. (2014, December 31). [Withdrawn] How to dispose of industrial solvents that contain F gas. Retrieved from [Link]

  • S D FINE- CHEM LIMITED. (n.d.). QUINOLINE YELLOW (WATER SOLUBLE) GHS Safety Data Sheet.
  • Sustainability Directory. (2025, October 2). Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). LDPE Chemical Compatibility Chart. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Techni-flow. (n.d.). Chemical Compatibility Guide.

Sources

Safe Handling Protocol: Personal Protective Equipment for 2-(Difluoromethoxy)quinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for the handling and disposal of 2-(Difluoromethoxy)quinolin-7-ol. As specific toxicological data for this compound is not publicly available, this protocol is grounded in a conservative, risk-based approach. The recommendations are derived from the known hazards of the structurally analogous isomer, 2-(Difluoromethoxy)quinolin-6-ol, and established laboratory safety standards. This ensures a high margin of safety when working with a novel substance of unknown toxicological profile.

Hazard Assessment: An Analog-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for this compound[1], a prudent analysis of its structural isomer, 2-(Difluoromethoxy)quinolin-6-ol, provides the basis for our hazard assessment. The documented hazards for this analog are significant and must be assumed for the target compound.[2]

Hazard StatementClassificationPotential EffectSource
H315 Skin Irritation (Category 2)Causes skin irritation upon contact.[2]
H319 Eye Irritation (Category 2A)Causes serious eye irritation and potential damage.[2]
H335 STOT SE (Category 3)May cause respiratory tract irritation if inhaled.[2]

STOT SE: Specific Target Organ Toxicity - Single Exposure

The quinoline scaffold present in this molecule is frequently associated with irritant and potentially toxic properties, reinforcing the need for caution.[3][4][5]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the prior implementation of more robust safety measures.[6]

  • Engineering Controls: All manipulations of this compound, including weighing, transfers, and reaction workups, must be performed inside a certified chemical fume hood. This is the primary method for minimizing inhalation exposure.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always minimize the quantity of material used and ensure an emergency eyewash and shower station is immediately accessible.[2]

Core PPE Protocol for Routine Operations

A task-based hazard assessment is critical for selecting the correct level of PPE.[6][7][8] The following table outlines the minimum required PPE for routine, small-scale laboratory operations.

Protection TypeRequired EquipmentRationale and Best Practices
Hand Protection Double-Gloving: Nitrile Gloves (inner and outer)Provides robust protection against skin irritation.[2] The outer glove should be removed and replaced immediately upon known or suspected contact. Inspect gloves for any signs of degradation or puncture before use.[6][9]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashing.Protects against serious eye irritation.[2] For larger volume transfers (>50 mL) or procedures with a higher splash potential, a face shield must be worn over chemical splash goggles.[6]
Body Protection Cotton or Nomex® Lab CoatA properly fitted, fully buttoned lab coat protects against incidental skin contact and contamination of personal clothing.[9]
Respiratory Protection Not required for small-scale work within a fume hood.An N95 respirator should be considered when weighing larger quantities of the solid material if there is a risk of dust generation. Use of any respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[8][9]
Foot Protection Closed-toe, closed-heel shoesProtects feet from potential spills and dropped objects.[6]

Procedural Discipline: Donning, Doffing, and Disposal

The integrity of your safety protocol relies on the correct procedure for using and disposing of PPE. Contamination is most likely to occur during the removal (doffing) process.

Step-by-Step PPE Workflow
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on inner nitrile gloves.

    • Put on safety glasses or goggles.

    • Put on outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Inspect: Before exiting the work area, inspect your outer gloves for any visible contamination.

    • Clean/Remove Outer Gloves: If contaminated, carefully remove the outer gloves, avoiding contact with your skin.

    • Remove Lab Coat: Remove the lab coat by rolling it down your arms, turning it inside out to contain any surface contamination. Hang it in its designated location or place it in a proper disposal bag if contaminated.

    • Remove Eye Protection: Remove safety glasses or goggles.

    • Remove Inner Gloves: Peel off the inner gloves, turning them inside out as you remove them.

    • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Control Selection start Start: Assess Task task_type What is the scale and nature of the task? start->task_type weighing Weighing Solid (<1g) task_type->weighing Weighing Solid reaction Solution Prep / Reaction task_type->reaction Solution Handling large_scale Large Scale / High Splash Potential task_type->large_scale Large Volume Transfer ppe_weighing Required Controls & PPE: - Chemical Fume Hood - Double Nitrile Gloves - Safety Glasses - Lab Coat weighing->ppe_weighing ppe_reaction Required Controls & PPE: - Chemical Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat reaction->ppe_reaction ppe_large_scale Required Controls & PPE: - Chemical Fume Hood - Double Nitrile Gloves - Goggles + Face Shield - Lab Coat large_scale->ppe_large_scale

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Proper disposal is a critical component of the chemical hygiene plan to prevent environmental contamination and accidental exposure.

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. Spill cleanup should only be performed by trained personnel equipped with enhanced PPE, including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

Waste Disposal
  • Contaminated PPE: All disposable PPE (gloves, etc.) that comes into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Chemical Waste: Collect all waste solutions and residual solids containing this compound in a compatible, leak-proof hazardous waste container.[11][12][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[10][11]

  • Segregation: Do not mix this waste stream with other incompatible waste types.

  • Disposal Path: All chemical waste must be disposed of through your institution's licensed hazardous waste management program. Never pour this chemical down the drain or discard it in the regular trash.[11][14]

References

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • 7 TIPS TO MANAGE YOUR CHEMICAL WASTE DISPOSAL. Medium. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • The Top 10 Hazardous Waste Disposal Best Practices. HWH Environmental. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • This compound Safety Data Sheets(SDS). LookChem. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. ResearchGate. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Protocol for the synthesis of quinoline derivatives. ResearchGate. [Link]

  • Material Safety Data Sheet: Quinoline. ScienceLab.com. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.